Olverembatinib dimesylate
Description
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Properties
IUPAC Name |
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIGHXVOVROGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421783-64-3 | |
| Record name | GZD-824 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLVEREMBATINIB DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olverembatinib Dimesylate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Potent and Broad-Spectrum BCR-ABL1 Inhibition
Olverembatinib is an orally active, ATP-competitive inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.[1][2] Its mechanism centers on tightly binding to the ATP-binding site of both wild-type and a wide array of mutated BCR-ABL1 kinases.[3] This binding action effectively blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive leukemic cell proliferation and survival.[4][5]
A key feature of olverembatinib is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][6][7] The drug was designed using scaffold-hopping strategies that facilitate the formation of extensive donor-acceptor hydrogen bond networks, allowing it to bind more tightly to the BCR-ABL1 kinase, including the T315I variant, compared to other TKIs like ponatinib.[8] Olverembatinib can bind to both the active (DFG-in) and inactive (DFG-out) conformations of the BCR-ABL1 kinase.[8] This broad-spectrum activity extends to various other mutations and compound mutations, making it a valuable therapeutic option for heavily pretreated patients.[9][10][11]
The inhibition of BCR-ABL1 by olverembatinib leads to the suppression of downstream signaling pathways critical for leukemic cell function. This is evidenced by the observed decreases in the phosphorylation of downstream proteins like CRKL in peripheral blood mononuclear cells from patients with TKI-resistant CML.[10] Ultimately, this disruption of oncogenic signaling induces apoptosis (programmed cell death) in the malignant cells.[4]
Beyond BCR-ABL1, preclinical studies indicate that olverembatinib inhibits multiple other protein kinases, suggesting a multi-kinase inhibitory effect that may contribute to its antitumor activity and potential applications in other malignancies such as gastrointestinal stromal tumors (GIST) with KIT or PDGFRA mutations, and various forms of acute leukemia.[10][12][13][14]
Quantitative Efficacy Data
The efficacy of olverembatinib has been demonstrated in numerous clinical trials, with key quantitative data summarized below.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Reference |
| Native Bcr-Abl | 0.34 nM | [15] |
| Bcr-AblT315I | 0.68 nM | [15] |
Table 2: Clinical Response in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC201)
| Response Metric | Rate | Median Time to Response | Reference |
| Complete Hematologic Response (CHR) | 100% (of 31 evaluable patients) | 1.0 month | [16] |
| Major Cytogenetic Response (MCyR) | 82.9% | 2.8 months | [16] |
| Complete Cytogenetic Response (CCyR) | 70.7% | Not Reported | [16] |
| Major Molecular Response (MMR) | 58.5% | 6.5 months | [16] |
Table 3: Clinical Response in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC202)
| Response Metric | Rate | Median Time to Response | Reference |
| Major Hematologic Response (MaHR) | 78.3% | 2.8 months | [16] |
| Major Cytogenetic Response (MCyR) | 52.2% | 5.6 months | [16] |
| Complete Cytogenetic Response (CCyR) | 52.2% | Not Reported | [16] |
| Major Molecular Response (MMR) | 47.8% | 13.1 months | [16] |
Table 4: Efficacy in Heavily Pretreated Patients with Prior Ponatinib and/or Asciminib Failure (Phase Ib Trial - NCT04260022)
| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate | Reference |
| All Evaluable CP-CML | ~61% | ~42% | [9] |
| Prior Ponatinib Failure | ~58% | ~37% | [9][17] |
| Prior Asciminib Failure | 50% | 33% | [9][17] |
| Resistant to both Ponatinib and Asciminib | Not Reported | 27% | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and clinical investigation of olverembatinib, the following diagrams are provided.
Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream pro-survival signaling pathways.
Caption: Generalized workflow for olverembatinib clinical trials in CML and Ph+ ALL.
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are outlined in their respective publications. Below is a generalized summary based on the available information.
Pivotal Phase II Trials (HQP1351-CC201 & HQP1351-CC202)
-
Objective: To evaluate the efficacy and safety of olverembatinib in adult patients with TKI-resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation.[1][18]
-
Design: These were single-arm, multicenter, open-label studies conducted in China.[18]
-
Participants: Patients with a confirmed BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.
-
Intervention: Olverembatinib was administered orally at a dose of 40 mg once every other day (QOD) in 28-day cycles.[18]
-
Primary Endpoints: Major Cytogenetic Response (MCyR) rate for the CML-CP study and Major Hematologic Response (MaHR) rate for the CML-AP study.
-
Response Assessments:
-
Hematologic Response: Assessed according to standard criteria, including normalization of blood counts and reduction of spleen size.
-
Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone marrow cell metaphases. MCyR was defined as the sum of complete (0% Ph+ metaphases) and partial (1-35% Ph+ metaphases) responses.
-
Molecular Response: Monitored by quantitative real-time PCR (RQ-PCR) of BCR-ABL1 transcripts in peripheral blood, reported on the International Scale (IS). MMR was defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline (BCR-ABL1 IS ≤0.1%).
-
Phase Ib Randomized Clinical Trial (NCT04260022)
-
Objective: To assess the pharmacokinetics, safety, efficacy, and recommended dose of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to at least two prior TKIs.[17]
-
Design: A multicenter, phase 1b, randomized clinical trial.[17]
-
Participants: Heavily pretreated patients with CML or Ph+ ALL, including those who had previously failed treatment with ponatinib and/or asciminib.[9][17]
-
Intervention: Patients were randomly assigned to receive oral olverembatinib at doses of 30, 40, or 50 mg every other day in 28-day cycles.[9][17]
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Primary Outcome: Pharmacokinetic profile of olverembatinib.[17]
-
Secondary Outcomes: Safety (incidence of treatment-related adverse events) and efficacy (CCyR and MMR rates).[17]
-
Assessments: Pharmacokinetic parameters were determined from plasma concentrations. Safety and efficacy were assessed as described in the Phase II trial protocol.
Conclusion
This compound demonstrates a potent and broad-spectrum mechanism of action, effectively inhibiting the BCR-ABL1 kinase and overcoming resistance, most notably from the T315I mutation. Its robust clinical activity, supported by extensive trial data, has established it as a critical therapeutic option for patients with TKI-resistant CML. Ongoing research and global registrational trials are expected to further define its role in the management of CML and other hematologic malignancies.[13][19][20]
References
- 1. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 5. What is Olverembatinib used for? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 10. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 12. ASCO 2022 | The First Dataset of Olverembatinib (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% - [ascentage.com]
- 13. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FDA Approves Olverembatinib Phase III Trial for CML-CP [synapse.patsnap.com]
- 20. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA [prnewswire.com]
The Discovery and Development of Olverembatinib Dimesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance to previous TKI therapies. Developed by Ascentage Pharma, olverembatinib is a potent, orally active inhibitor of a wide spectrum of BCR-ABL kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation. This technical guide provides an in-depth overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format to facilitate understanding and further research. Detailed experimental protocols for seminal studies are also provided, alongside visualizations of critical pathways and workflows.
Introduction: Addressing Unmet Needs in CML Therapy
The introduction of TKIs has revolutionized the management of CML, a hematological malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. However, the emergence of resistance, often mediated by point mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to first and second-generation TKIs. Olverembatinib was specifically designed to overcome these resistance mechanisms and provide a new therapeutic option for heavily pretreated CML patients.
Discovery and Chemical Synthesis
The development of olverembatinib (also known as HQP1351 or GZD824) was the result of a targeted drug discovery program aimed at identifying a potent BCR-ABL inhibitor with activity against a wide range of clinically relevant mutations.
The synthesis of olverembatinib involves a multi-step process. A key step is the Sonogashira coupling of a substituted alkyne with a bromopyridine derivative. This is followed by deprotection and a final amide formation to yield the active olverembatinib molecule.[1]
Preclinical Development
In Vitro Potency and Selectivity
Olverembatinib has demonstrated potent inhibitory activity against both wild-type and a broad spectrum of mutant BCR-ABL kinases in biochemical assays. Notably, it retains high potency against the T315I mutation, a common mechanism of resistance to other TKIs.
| BCR-ABL Mutant | IC50 (nM) |
| Native (Wild-Type) | 0.34[2] |
| T315I | 0.68[2] |
| G250E | 0.71 |
| Q252H | 0.15 |
| Y253F | 0.35 |
| E255K | 0.27 |
| F317L | 0.35 |
| M351T | 0.29 |
| H396P | 0.35 |
| Table 1: In vitro inhibitory activity of olverembatinib against a panel of BCR-ABL kinase mutants. |
Cellular Activity
In cellular assays, olverembatinib effectively inhibited the proliferation of CML cell lines, including K562, and Ba/F3 cells engineered to express various BCR-ABL mutants.
| Cell Line | BCR-ABL Status | IC50 (nM) |
| K562 | Wild-Type | 0.21[3] |
| Ku812 | Wild-Type | 0.13[3] |
| K562R | Q252H | 4.5[3] |
| SUP-B15 | Ph+ ALL | 2.5[3] |
| Ba/F3 | T315I | Not explicitly quantified in the provided results, but potent inhibition was noted. |
| Table 2: Anti-proliferative activity of olverembatinib in CML and Ph+ ALL cell lines. |
In Vivo Efficacy in Animal Models
Preclinical studies in murine models of CML demonstrated the in vivo efficacy of olverembatinib. Oral administration of olverembatinib led to complete tumor regression in mice xenografted with K562 or Ku812 CML cells.[3] Furthermore, in a model using Ba/F3 cells expressing the T315I mutation, olverembatinib treatment significantly prolonged the survival of the animals.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats indicated that olverembatinib has good oral bioavailability (48.7%) and achieves a maximum plasma concentration (Cmax) of 390.5 µg/L following a 25 mg/kg oral dose.[4] In vitro studies have shown that the metabolism of olverembatinib is primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C9.[5]
Mechanism of Action
Olverembatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for the proliferation and survival of CML cells.
Signaling Pathway Inhibition
The binding of olverembatinib to BCR-ABL leads to the downregulation of key downstream signaling pathways, including:
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CrkL (CT10 regulator of kinase-like) : Inhibition of CrkL phosphorylation is a key indicator of BCR-ABL kinase inhibition.
-
STAT5 (Signal transducer and activator of transcription 5) : Constitutive activation of STAT5 is a hallmark of CML, and its inhibition by olverembatinib contributes to the induction of apoptosis.
-
AKT and ERK1/2 : These are important downstream effectors of BCR-ABL that promote cell survival and proliferation.
Clinical Development
Olverembatinib has undergone extensive clinical evaluation in patients with TKI-resistant CML.
Phase I/II Clinical Trials in China (NCT03883087 and NCT03883100)
These pivotal Phase I/II trials evaluated the safety and efficacy of olverembatinib in Chinese patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP), particularly those harboring the T315I mutation.[6] The recommended Phase 2 dose (RP2D) was determined to be 40 mg administered orally every other day.[7]
Efficacy Results in CML-CP (NCT03883087) As of the data cutoff on April 30, 2022 (n=41):[8]
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Complete Hematologic Response (CHR): 100% (31/31 patients without baseline CHR)
-
Major Cytogenetic Response (MCyR): 82.9%
-
Complete Cytogenetic Response (CCyR): 70.7%
-
Major Molecular Response (MMR): 58.5%
Efficacy Results in CML-AP (NCT03883100) As of the data cutoff on April 30, 2022 (n=23):[8]
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Major Hematologic Response (MaHR): 78.3%
-
Major Cytogenetic Response (MCyR): 52.2%
-
Complete Cytogenetic Response (CCyR): 52.2%
-
Major Molecular Response (MMR): 47.8%
Phase Ib Clinical Trial in the US (NCT04260022)
This multicenter Phase Ib study evaluated olverembatinib in heavily pretreated patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant to or intolerant of prior TKIs, including ponatinib and asciminib.[9]
Efficacy in CML-CP Patients (n=80 total patients in study) [6]
-
Complete Cytogenetic Response (CCyR): ~61%
-
Major Molecular Response (MMR): ~42%
-
In patients with prior ponatinib failure, the CCyR was approximately 58% and MMR was about 37%.[10]
-
In patients with prior asciminib resistance, the CCyR was 50% and MMR was 33%.[10]
Safety and Tolerability
Across clinical trials, olverembatinib has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are summarized below.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematologic | ||
| Thrombocytopenia | 70.7 | 48.8 |
| Anemia | 70.7 | 31.7 |
| Leukopenia | 51.2 | 14.6 |
| Neutropenia | 41.4 | 21.9 |
| Non-Hematologic | ||
| Skin hyperpigmentation | 56.1 | 0 |
| Creatine kinase elevation | 56.1 | 19.5 |
| Hypertriglyceridemia | 60.9 | Not specified |
| Proteinuria | 56.5 | Not specified |
| Hypocalcemia | 52.2 | Not specified |
| Table 3: Common Treatment-Related Adverse Events with Olverembatinib (Data from NCT03883087 and NCT03883100).[8] |
Arterial occlusive events (AOEs), a concern with some other third-generation TKIs, have been infrequent (3%) and generally mild to moderate with olverembatinib.[6]
Experimental Protocols
BCR-ABL Kinase Inhibition Assay (General Protocol)
This assay is used to determine the in vitro potency of a compound against the BCR-ABL kinase.
Methodology:
-
Reagents: Recombinant human BCR-ABL kinase (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide or a protein like GST-CrkL), ATP, and the test compound (olverembatinib).
-
Procedure: The kinase, substrate, and varying concentrations of olverembatinib are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the level of substrate phosphorylation is measured. This can be done using various methods, such as an ELISA with a phospho-specific antibody or by separating the reaction products by SDS-PAGE and performing a Western blot with an anti-phosphotyrosine antibody.
-
Data Analysis: The percentage of kinase inhibition at each olverembatinib concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol for Ba/F3 Cells)
This assay measures the effect of a compound on the growth of leukemia cells.
Methodology:
-
Cell Culture: Ba/F3 cells expressing a specific BCR-ABL construct are cultured in appropriate media. For these cells, proliferation is dependent on BCR-ABL activity, so IL-3 is typically omitted from the culture medium.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Varying concentrations of olverembatinib are added to the wells.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%.
Western Blot for Downstream Signaling (General Protocol for K562 Cells)
This technique is used to assess the effect of a compound on the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell Treatment: K562 cells are treated with various concentrations of olverembatinib for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-CrkL, p-STAT5). A primary antibody against the total protein is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent, third-generation BCR-ABL TKI with a favorable efficacy and safety profile in patients with TKI-resistant CML, including those with the T315I mutation and those who have failed prior therapy with ponatinib or asciminib. Its broad activity against a wide range of BCR-ABL mutations addresses a critical unmet need in the management of CML. The data presented in this technical guide underscore the robust preclinical and clinical development of olverembatinib and provide a comprehensive resource for researchers and clinicians in the field of oncology and drug development. Ongoing and future studies will further delineate the role of olverembatinib in the evolving landscape of CML therapy.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 10. olverembatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound.
Chemical Structure and Physicochemical Properties
This compound is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.
Table 1: Chemical Identifiers for Olverembatinib and this compound
| Identifier | Olverembatinib (Parent) | This compound |
| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[5,4-b]pyridin-5-yl)ethynyl]benzamide[4] |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4[5] | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O[4] |
| InChI | InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)[5] | InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;21-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);21H3,(H,2,3,4)[4] |
| InChIKey | TZKBVRDEOITLRB-UHFFFAOYSA-N[5] | LEVIGHXVOVROGW-UHFFFAOYSA-N[4][6] |
| CAS Number | 1257628-77-5[5] | 1421783-64-3[4] |
Table 2: Physicochemical Properties of Olverembatinib and this compound
| Property | Olverembatinib (Parent) | This compound |
| Molecular Formula | C29H27F3N6O[5][7][8] | C31H35F3N6O7S2[4] |
| Molecular Weight | 532.571 g/mol [5][9] | 724.77 g/mol [6][10] |
| XLogP3 | 4.6[8] | Not Available |
| Hydrogen Bond Donor Count | 2[8] | Not Available |
| Hydrogen Bond Acceptor Count | 8[8] | Not Available |
| Rotatable Bond Count | 6[8] | Not Available |
Experimental Protocols
Synthesis of Olverembatinib
The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.[4] A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.[4] The synthesis can be summarized in the following conceptual workflow:
A detailed, step-by-step protocol as described in patent literature involves:
-
Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]
-
N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]
-
Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]
Structural Elucidation
The chemical structure of olverembatinib has been confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, d-DMSO): δ 13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d, J=2.0Hz, 1H), 8.52 (d, J=2.0Hz, 1H), 8.17 (m, 3H), 8.10 (d, J=8.0Hz, 1H), 7.92 (dd, J=8.0, 2.0Hz, 1H), 7.70 (d, J=8.8Hz, 1H), 7.53 (d, J=8.0Hz, 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]
-
¹³C NMR (100 MHz, d-DMSO): δ 20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]
-
-
Mass Spectrometry (MS):
-
ESI-MS: m/z: 533 (M+H)⁺.[4]
-
-
High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]
Mechanism of Action
Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3][5] The primary mechanism of action involves the following key aspects:
-
Selective Binding and Inhibition: Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.[3][5] This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.[3]
-
Overcoming Resistance: The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.[3]
-
Induction of Apoptosis: By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).[3]
The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.[1][6]
Conclusion
This compound is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of Olverembatinib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthesis pathway for olverembatinib dimesylate, a potent third-generation BCR-ABL tyrosine kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and drug development. This document outlines the key synthetic transformations, provides detailed experimental protocols for each step, and includes quantitative data to support the efficiency of the process. Furthermore, a schematic of the drug's mechanism of action within the BCR-ABL1 signaling pathway is provided.
Core Synthesis Pathway Overview
The synthesis of olverembatinib is accomplished through a convergent three-step sequence. The key transformations involve a Sonogashira coupling to form the core diarylethyne scaffold, followed by the deprotection of a key pyrazole intermediate, and culminating in an amide bond formation to couple the two primary fragments of the molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the olverembatinib synthesis, providing a clear comparison of the efficiency of each transformation.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Sonogashira Coupling | Commercially available alkyne and bromopyridine | Ester intermediate | 98% | >98% |
| 2 | N-Boc Deprotection | Ester intermediate | Pyrazole intermediate | 91% | >99% |
| 3 | Amide Formation | Pyrazole intermediate and aniline derivative | Olverembatinib | 88% | High |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of olverembatinib.
Step 1: Sonogashira Coupling
This step involves the palladium-catalyzed cross-coupling of a terminal alkyne with a bromopyridine derivative to form the key ester intermediate.
Materials and Reagents:
-
Commercially available terminal alkyne (Formula 1)
-
Bromopyridine derivative (Formula 2)
-
N-methylpyrrolidone (NMP)
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Cuprous iodide (CuI)
-
Triethylamine (TEA)
-
N-acetyl-L-cysteine
-
Ethyl acetate
-
n-Heptane
-
Purified water
Procedure:
-
Under a nitrogen atmosphere, heat N-methylpyrrolidone (137.6 g) to 30-35°C.
-
To the heated solvent, add the alkyne (Formula 1, 14.4 g, 1.3 eq) and the bromopyridine (Formula 2, 19.14 g, 1 eq).
-
Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.46 g, 0.01 eq) and cuprous iodide (0.113 g, 0.01 eq) to the reaction mixture.
-
Add triethylamine (9.45 g, 1.5 eq) under nitrogen.
-
Heat the reaction mixture to 65-75°C and maintain this temperature for 2 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the content of the bromopyridine starting material is ≤0.1%.
-
Upon completion, cool the reaction solution to 35-45°C and add N-acetyl-L-cysteine (1 g, 0.1 eq). Stir the mixture for 4-5 hours.
-
Cool the reaction to room temperature and precipitate the product by adding water.
-
Collect the crude product by centrifugation and wash the filter cake with purified water.
-
Dry the crude filter cake under vacuum.
-
Slurry the dried crude product with a 1:1 mixture of ethyl acetate and n-heptane (5 mL of solvent per gram of crude product).
-
Dry the resulting slurry under vacuum to yield the ester intermediate (Formula 3) with a yield of 85.97% and a purity of 98.2%.
Step 2: N-Boc Deprotection
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrazole nitrogen of the ester intermediate.
Materials and Reagents:
-
Ester intermediate (Formula 3)
-
Methanol (MeOH)
-
Water
Procedure:
-
Under a nitrogen atmosphere, add methanol (160 g) and water (50 g) to the ester intermediate (Formula 3, 20 g, 1.0 eq).
-
Stir the reaction mixture at reflux for 18 hours, monitoring the progress of the reaction.
-
After completion, cool the reaction mixture to room temperature and collect the product by filtration. The filter cake does not require drying.
-
Recrystallize the product by adding 10 times the mass of the filter cake in methanol.
-
Stir the resulting mixture at 60-70°C for 8-10 hours.
-
Cool the mixture to 40-50°C and then subject it to a gradient cooling process at a rate of 5°C per 1 to 1.5 hours to facilitate slow precipitation.
-
Filter the resulting mixture, wash the filter cake with methanol, and dry under vacuum to obtain the deprotected pyrazole intermediate (Formula 4) in 91% yield and 99.7% purity.
Step 3: Amide Formation
The final step in the synthesis of olverembatinib is the formation of an amide bond between the deprotected pyrazole intermediate and a substituted aniline derivative, mediated by potassium tert-butoxide.
Materials and Reagents:
-
Deprotected pyrazole intermediate (Formula 4)
-
Aniline derivative (Formula 5)
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu)
-
Purified water
-
Brine
Procedure:
-
Under a nitrogen atmosphere, add THF (448 mL), the pyrazole intermediate (Formula 4, 29.1 g, 1 eq), and the aniline derivative (Formula 5, 24.6 g, 0.9 eq) to a reaction vessel.
-
Stir the mixture and cool it to -65°C to -60°C.
-
At this temperature, add potassium tert-butoxide (19 g x 3) in batches every 0.5 hours. Monitor the reaction progress by liquid phase detection.
-
After 2 hours, raise the reaction temperature to -5 to 0°C.
-
Wash the reaction solution with purified water, stir for 0.5-1 hour, and then wash with brine.
-
Separate the organic phase to obtain the final product, olverembatinib. The reported yield for this step is 88%.
Visualizations
Olverembatinib Synthesis Pathway
The following diagram illustrates the three-step synthesis of olverembatinib.
Caption: Three-step synthesis of olverembatinib.
Olverembatinib Mechanism of Action: BCR-ABL1 Signaling Pathway
Olverembatinib is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The fusion protein BCR-ABL1 is constitutively active and drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of several downstream signaling pathways. Olverembatinib binds to the ATP-binding site of the BCR-ABL1 kinase domain, inhibiting its activity and subsequently blocking these downstream pathways, leading to apoptosis of the cancer cells.
Caption: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.
Preclinical Profile of GZD824 (Olverembatinib): A Pan-Bcr-Abl Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GZD824, also known as Olverembatinib (HQP1351), is a novel, orally bioavailable, third-generation pan-Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It was designed to overcome the limitations of earlier generation TKIs, particularly the resistance conferred by the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain, a significant challenge in the clinical management of Chronic Myeloid Leukemia (CML).[1][3] This technical guide provides a comprehensive overview of the preclinical data for GZD824, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
GZD824 potently inhibits both wild-type and a broad spectrum of mutated Bcr-Abl kinases, including the highly resistant T315I mutant.[1][4] It binds tightly to both the phosphorylated and non-phosphorylated forms of the Bcr-Abl kinase.[1] Beyond Bcr-Abl, GZD824 has demonstrated multi-kinase inhibitory activity, targeting other kinases implicated in oncogenesis such as SRC, FLT3, FGFR1, and PDGFRα.[5][6][7] This broad-spectrum activity may contribute to its efficacy in various hematological malignancies.
The binding of GZD824 to Bcr-Abl effectively blocks its downstream signaling pathways. This includes the inhibition of key downstream effectors like Crkl and STAT5, which are crucial for the proliferation and survival of CML cells.[4][6] Furthermore, in preclinical models of B-cell precursor acute lymphoblastic leukemia (pre-B ALL), GZD824 has been shown to suppress the SRC kinase and PI3K/AKT signaling pathways.[5]
In Vitro Efficacy
The in vitro potency of GZD824 has been demonstrated across various cell lines and against numerous Bcr-Abl mutations.
Biochemical Kinase Inhibition
GZD824 exhibits nanomolar to sub-nanomolar inhibitory activity against wild-type Bcr-Abl and its clinically relevant mutants.
| Kinase Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 0.34[2][4] |
| Bcr-Abl (T315I) | 0.68[2][4] |
| FGFR1 | 4.14 ± 0.96[8] |
| FGFR2 | 2.77 ± 0.082[8] |
| FGFR3 | 8.10 ± 0.15[8] |
| KIT (V559D) | 1.4[9] |
Cellular Proliferation Inhibition
GZD824 potently suppresses the growth of Bcr-Abl-positive leukemia cell lines.
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-Type | 0.2[1] |
| Ku812 | Wild-Type | 0.13[1] |
| Ba/F3 | Expressing Wild-Type Bcr-Abl | 1.0[4] |
| Ba/F3 | Expressing Bcr-Abl T315I | Potent Inhibition (Specific IC50 not detailed in provided text)[4] |
| Ba/F3 | Expressing various other Bcr-Abl resistance mutants | Potent Inhibition[4] |
GZD824 also shows antiproliferative activity in other cancer cell lines, including those from endometrial cancer and gastrointestinal stromal tumors (GIST).[9][10] In endometrial cancer cell lines, GZD824 was significantly more sensitive compared to normal cells.[10]
Induction of Apoptosis and Cell Cycle Arrest
In various leukemia cell lines, GZD824 treatment leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5][7][11] This is accompanied by the cleavage of caspase-3 and PARP, key markers of apoptosis.[7]
In Vivo Efficacy
Preclinical in vivo studies using xenograft and allograft models have demonstrated the significant anti-tumor activity of GZD824.
| Animal Model | Cell Line | Treatment | Outcome |
| Xenograft | K562 (CML) | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition.[4] |
| Xenograft | Ku812 (CML) | 5 and 10 mg/kg/day | Dose-dependent tumor growth inhibition.[4] |
| Allograft | Ba/F3 expressing Bcr-Abl (WT) | 20 mg/kg/day | Tumor growth suppression.[4] |
| Allograft | Ba/F3 expressing Bcr-Abl (T315I) | 20 mg/kg/day | Tumor growth suppression and significantly improved survival.[1][3] |
| Xenograft | MV4-11 (AML, FLT3-ITD) | 10 or 20 mg/kg (q2d) | Almost complete tumor eradication.[7][12] |
| Xenograft | KG-1 (AML, FGFR1 fusion) | 10 or 20 mg/kg (q2d) | Almost complete tumor eradication.[7][12] |
| Xenograft | Ba/F3-FGFR1-V561F/M | 20 mg/kg (q2d) | Effective tumor growth inhibition (TGI = 73.4% and 49.8%).[8][13] |
GZD824 exhibits good oral bioavailability (48.7% in rats) and a reasonable half-life (10.6 hours).[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by GZD824.
Caption: Bcr-Abl Signaling and Inhibition by GZD824.
Caption: GZD824 Inhibition of SRC and PI3K/AKT Pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-Lyte Assay)
The inhibitory activity of GZD824 against Abl1 and its mutants was determined using the FRET-based Z'-Lyte assay system in 384-well plates.[4]
-
A kinase substrate is diluted in a kinase reaction buffer.
-
The target kinase (e.g., ABL1, ABL1(T315I)) is added to the substrate mixture.
-
GZD824 at various concentrations is added to the reaction mixture using an Echo liquid handler.
-
The mixture is incubated for 30 minutes at room temperature.
-
The degree of phosphorylation is measured, and IC50 values are calculated using GraphPad Prism software.[4]
Cell Proliferation Assay (CCK-8)
The antiproliferative effects of GZD824 were assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]
-
Cells in the logarithmic growth phase are seeded in 96-well culture plates.
-
After 24 hours, the cells are treated with varying concentrations of GZD824 or a vehicle control.
-
The cells are incubated for 72 hours.
-
CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The absorbance is measured to determine cell viability, and IC50 values are calculated.[4]
Western Blotting for Signaling Pathway Analysis
To determine the effect of GZD824 on downstream signaling, Western blotting was performed.[2][11]
-
Cells are treated with GZD824 at the indicated concentrations for a specified time (e.g., 4-6 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., Bcr-Abl, Crkl, STAT5, FLT3, FGFR1, PDGFRα, ERK).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft and Allograft Studies
The in vivo antitumor efficacy of GZD824 was evaluated in mouse models.[1][4]
-
Human CML cells (e.g., K562, Ku812) or Ba/F3 cells expressing Bcr-Abl variants are subcutaneously or intravenously injected into immunodeficient mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
GZD824 is administered orally (p.o.) or via intraperitoneal injection (i.p.) at specified doses and schedules (e.g., daily, every other day).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for further analysis, such as Western blotting.[12]
-
For survival studies, mice are monitored until they meet predefined endpoints.
References
- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Olverembatinib (HQP1351, GZD824) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 10. The Multi-Kinase Inhibitor GZD824 (Olverembatinib) Shows Pre-Clinical Efficacy in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GZD824 as a FLT3, FGFR1 and PDGFRα Inhibitor Against Leukemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib (HQP1351): A Comprehensive Target Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those with resistance to previous TKI therapies.[1][2] This technical guide provides a detailed overview of the target profile of olverembatinib, including its mechanism of action, inhibitory activity against wild-type and mutated BCR-ABL1, and its effects on downstream signaling pathways.
Core Mechanism of Action
Olverembatinib is an ATP-competitive inhibitor that potently targets the BCR-ABL1 kinase, including the notoriously resistant T315I "gatekeeper" mutation.[1][3] Its unique structural design allows it to bind with high affinity to the ATP-binding site of both wild-type and various mutated forms of the BCR-ABL1 protein.[1][4] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[1][2]
The primary mechanism of action involves:
-
Selective Binding and Inhibition: Olverembatinib exhibits high selectivity for the BCR-ABL1 kinase domain, effectively blocking its enzymatic activity.[1]
-
Overcoming T315I Mutation: Unlike first and second-generation TKIs, olverembatinib is specifically designed to overcome the steric hindrance caused by the T315I mutation, a common mechanism of acquired resistance.[1][3]
-
Inhibition of Downstream Signaling: By inhibiting BCR-ABL1, olverembatinib effectively suppresses the activation of critical downstream signaling pathways, including the CRKL and STAT5 pathways, which are crucial for the survival and proliferation of CML cells.[5][6]
-
Induction of Apoptosis: The blockade of these survival signals leads to cell cycle arrest and triggers apoptosis in BCR-ABL1-positive cells.[2][7]
Target Profile and Inhibitory Activity
Olverembatinib has demonstrated potent inhibitory activity against a wide range of BCR-ABL1 mutations, making it a pan-BCR-ABL1 inhibitor.[8][9] Its efficacy extends beyond the T315I mutation to include various other clinically relevant mutations that confer resistance to other TKIs.[5]
Biochemical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of olverembatinib against wild-type and various mutated forms of the ABL1 kinase.
| Target | IC50 (nM) |
| BCR-ABL1 (Wild-Type) | 0.34[5][10] |
| BCR-ABL1 (T315I) | 0.68[5][10] |
| ABL1 (Q252H) | 0.15[5] |
| ABL1 (E255K) | 0.27[5] |
| ABL1 (M351T) | 0.29[5] |
| ABL1 (H396P) | 0.35[5] |
Cellular Antiproliferative Activity
Olverembatinib effectively inhibits the proliferation of CML cell lines expressing both wild-type and mutated BCR-ABL1.
| Cell Line / Expressed Mutation | IC50 (nM) |
| Ba/F3 (Wild-Type BCR-ABL1) | 1.0[5][10] |
| Ba/F3 (BCR-ABL1 T315I) | Potent Inhibition[5] |
| K562 (Wild-Type BCR-ABL1) | 0.21[11] |
| Ku812 (Wild-Type BCR-ABL1) | 0.13[11] |
| K562R (Imatinib-Resistant, Q252H) | 4.5[11] |
| SUP-B15 (Ph+ ALL) | 2.5[11] |
| Ba/F3 (Various single or compound mutations) | 6-300[6] |
Signaling Pathway Inhibition
Olverembatinib's inhibition of the BCR-ABL1 kinase leads to the downregulation of multiple downstream signaling pathways critical for leukemic cell survival and proliferation.
As depicted, olverembatinib directly inhibits the BCR-ABL1 kinase, leading to the suppression of downstream effectors such as CRKL and STAT5.[5][6] In certain cellular contexts, it has also been shown to inhibit the PI3K/AKT and SRC kinase pathways, further contributing to its anti-leukemic effects.[11] The combination of olverembatinib with chemotherapeutic agents like vincristine has demonstrated synergistic effects in inhibiting the phosphorylation of BCR-ABL1, STAT5, AKT, and ERK1/2.[12]
Experimental Protocols
FRET-Based Z'-Lyte Kinase Assay
This assay is utilized to determine the biochemical inhibitory activity of olverembatinib against ABL1 and its mutants.[10]
Methodology:
-
Reagents: Full-length human recombinant histidine-tagged ABL1 kinase and its mutants (expressed in insect cells), Tyr2 Peptide substrate, ATP, kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA), development reagent, and stop solution.
-
Procedure: a. The kinase and substrate are diluted in the kinase reaction buffer in a 384-well plate. b. Olverembatinib at various concentrations is added to the wells. c. The mixture is incubated for 30 minutes at room temperature. d. ATP solution is added to initiate the kinase reaction (final concentrations: 10 µM for wild-type Abl1 and some mutants, 5 µM for others). e. The reaction is incubated for 2 hours at room temperature. f. Development reagent is added, followed by a 2-hour incubation at room temperature. g. Stop solution is added to terminate the reaction.
-
Data Acquisition: The fluorescence signal ratio of Coumarin (445 nm) to fluorescein (520 nm) is measured using a multilabel reader.
-
Analysis: IC50 values are calculated using graphing software like GraphPad Prism.
Cell-Based Antiproliferation Assay
This assay determines the effect of olverembatinib on the proliferation of leukemia cell lines.[6]
Methodology:
-
Cell Lines: Ba/F3 murine pro-B cells expressing various BCR-ABL1 constructs (wild-type, single mutants, or compound mutants).
-
Procedure: a. Cells are seeded in multi-well plates. b. Cells are treated with varying concentrations of olverembatinib as a single agent or in combination with other drugs (e.g., asciminib). c. Plates are incubated for a specified period (e.g., 72 hours).
-
Data Acquisition: Cell viability is assessed using a standard method such as MTS or CellTiter-Glo assay.
-
Analysis: IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis
This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.[6]
Methodology:
-
Sample Preparation: Leukemia cells are treated with olverembatinib for a specified time. Cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL1, CRKL, STAT5, etc.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the effect of olverembatinib on protein phosphorylation.
Resistance Profile
While olverembatinib is effective against a broad range of mutations, resistance can still emerge. One observed mechanism of resistance is the acquisition of new mutations in the BCR-ABL1 kinase domain, such as G250E and E255K, in patients undergoing treatment.[13] However, olverembatinib has shown efficacy in patients who have developed resistance to other third-generation TKIs like ponatinib and the STAMP inhibitor asciminib.[8][14][15] Its broad mutational coverage, including activity against compound mutations, may explain its effectiveness in these heavily pretreated patient populations.[8][9]
Conclusion
Olverembatinib possesses a potent and broad target profile, effectively inhibiting wild-type and a wide array of mutated BCR-ABL1 kinases, including the recalcitrant T315I mutant. Its mechanism of action, centered on the blockade of the BCR-ABL1 signaling cascade, translates into significant anti-leukemic activity. The detailed understanding of its target profile and the experimental methodologies used for its characterization are crucial for ongoing research and the strategic development of this promising therapeutic agent for CML and other related malignancies.
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 10. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 11. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. firstwordpharma.com [firstwordpharma.com]
In Vitro Kinase Inhibitory Activity of Olverembatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olverembatinib (HQP1351) is a third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to prior TKI therapies in chronic myeloid leukemia (CML). A key attribute of olverembatinib is its potent in vitro inhibitory activity against the wild-type BCR-ABL kinase and a broad spectrum of clinically relevant mutants, most notably the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of olverembatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Mechanism of Action
Olverembatinib functions as a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-dependent cells.[2] A distinguishing feature of olverembatinib is its robust activity against a wide array of resistance-conferring mutations in the BCR-ABL kinase domain.[1]
Data Presentation: Quantitative In Vitro Inhibitory Activity
The inhibitory potency of olverembatinib has been rigorously characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.
Table 1: Biochemical Inhibitory Activity of Olverembatinib against BCR-ABL and its Mutants
This table outlines the IC50 values of olverembatinib against purified wild-type and mutant BCR-ABL kinases, as determined through biochemical assays.
| Kinase Target | IC50 (nM) | Assay Type |
| Bcr-Abl (Wild-Type) | 0.34 | FRET-based Z'-Lyte |
| Bcr-Abl (T315I) | 0.68 | FRET-based Z'-Lyte |
| Bcr-Abl (E255K) | 0.27 | FRET-based Z'-Lyte |
| Bcr-Abl (G250E) | 0.71 | FRET-based Z'-Lyte |
| Bcr-Abl (Q252H) | 0.15 | FRET-based Z'-Lyte |
| Bcr-Abl (Y253F) | 0.35 | FRET-based Z'-Lyte |
| Bcr-Abl (M351T) | 0.29 | FRET-based Z'-Lyte |
| Bcr-Abl (H396P) | 0.35 | FRET-based Z'-Lyte |
| Bcr-Abl (F317L) | 0.35 | FRET-based Z'-Lyte |
Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[1][5]
Table 2: Antiproliferative Activity of Olverembatinib in Cell-Based Assays
This table presents the IC50 values of olverembatinib in inhibiting the proliferation of various BCR-ABL-positive leukemia cell lines.
| Cell Line | BCR-ABL Status | IC50 (nM) |
| Ba/F3 Bcr-Abl WT | Wild-Type | 1.0 |
| Ba/F3 Bcr-Abl Compound Mutants | Compound Mutants | 6 - 300 |
| Ku812 | Wild-Type | 0.13 |
| K562 | Wild-Type | 0.21 |
| K562R | Imatinib-resistant (Q252H) | 4.5 |
| SUP-B15 | Philadelphia chromosome-positive ALL | 2.5 |
Data sourced from AACR journal abstract and a review in Chronic Myeloid Leukemia.[4][6]
Table 3: Off-Target Kinase Inhibitory Profile of Olverembatinib
Olverembatinib also exhibits inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side-effect profile.
| Kinase Target | IC50 (nM) / % Inhibition |
| KIT (V559D) | 1.4 |
| KIT (Wild-Type) | >90% inhibition at 10 nM |
| KIT (L576P) | >90% inhibition at 10 nM |
| KIT (V559D/T670I) | Strong inhibitory effect |
| KIT (V559D/V654A) | Strong inhibitory effect |
| PDGFRα | Potent inhibitor |
| FGFR1-3 | Potent inhibitor |
| FLT3 | Potent inhibitor |
| SRC | Potent inhibitor |
| LCK | Potent inhibitor |
| BRAF (V600E) | Potent binding at 10 nM |
| DDR1 | Potent binding at 10 nM |
| PDGFRB | Potent binding at 10 nM |
| RET (M918T) | Potent binding at 10 nM |
| TAK1 | Potent binding at 10 nM |
| TIE2 | Potent binding at 10 nM |
Data sourced from Probechem Biochemicals and a review in Chronic Myeloid Leukemia.[6][7]
Experimental Protocols
FRET-based Z'-Lyte Kinase Assay
This biochemical assay is a widely used method to determine the in vitro potency of kinase inhibitors.
Principle: The assay employs a peptide substrate labeled with a FRET (Fluorescence Resonance Energy Transfer) pair of fluorophores (a donor and an acceptor). When the kinase phosphorylates the peptide, it is protected from cleavage by a development reagent protease. In the presence of an inhibitor, the kinase is inactive, the peptide remains unphosphorylated, and is subsequently cleaved by the protease. This cleavage disrupts FRET, leading to a change in the fluorescence signal ratio, which is proportional to the inhibitor's activity.
Methodology:
-
Reaction Preparation: A reaction mixture is prepared containing the target kinase (e.g., wild-type or mutant BCR-ABL), a FRET-labeled peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of olverembatinib are added to the wells of a 384-well microplate.
-
Kinase Reaction: The kinase reaction is initiated by adding the reaction mixture to the wells containing the inhibitor and incubated at room temperature to allow for phosphorylation.
-
Development Step: A development reagent containing a site-specific protease is added to each well and incubated to allow for the cleavage of non-phosphorylated peptides.
-
Signal Detection: The fluorescence of both the donor and acceptor fluorophores is measured using a fluorescence plate reader.
-
Data Analysis: The ratio of the emission signals is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiproliferation Assay (e.g., CCK-8)
This assay assesses the ability of a compound to inhibit the growth of living cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases in viable cells to an orange-colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: BCR-ABL-dependent cell lines (e.g., Ba/F3 expressing BCR-ABL mutants) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with a range of concentrations of olverembatinib.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Assay Development: The CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Signal Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.
Visualizations
Caption: The BCR-ABL signaling network and the inhibitory effect of olverembatinib.
Caption: A generalized workflow for a FRET-based kinase inhibition assay.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 6. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
The Cellular Pharmacodynamics of Olverembatinib Dimesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent for chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs.[1] Its efficacy is rooted in its distinct pharmacodynamic profile at the cellular level. This technical guide provides an in-depth exploration of the in-vitro pharmacodynamics of olverembatinib in various cancer cell lines, focusing on its mechanism of action, cellular effects, and the methodologies used to elucidate these properties.
Mechanism of Action: Potent and Broad-Spectrum BCR-ABL Inhibition
Olverembatinib exerts its therapeutic effect through the potent and selective inhibition of the BCR-ABL fusion protein, the pathogenic driver of CML.[2] It binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates crucial for leukemic cell proliferation and survival.[3] A key feature of olverembatinib is its ability to overcome resistance conferred by mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, which renders many other TKIs ineffective.[2][4]
The binding of olverembatinib to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the BCR-ABL kinase contributes to its robust inhibitory activity. This dual-conformation targeting is a distinguishing feature compared to some other TKIs and likely contributes to its efficacy against a wide range of BCR-ABL mutants.
Inhibition of Downstream Signaling Pathways
By inhibiting BCR-ABL kinase activity, olverembatinib effectively shuts down the aberrant downstream signaling cascades that promote leukemogenesis. Key signaling proteins that are dephosphorylated upon olverembatinib treatment include:
-
CRKL (Crk-like protein): An adaptor protein that is a direct substrate of BCR-ABL. Its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity.[1]
-
STAT5 (Signal Transducer and Activator of Transcription 5): A transcription factor that, when constitutively activated by BCR-ABL, promotes the expression of genes involved in cell proliferation and survival.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a key consequence of olverembatinib's action.
-
SRC Kinase Pathways: Olverembatinib has also been shown to inhibit SRC kinases, which can contribute to its anti-leukemic effects.
The following diagram illustrates the primary signaling pathway targeted by olverembatinib.
Caption: Olverembatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Quantitative Analysis of In-Vitro Potency
The anti-proliferative activity of olverembatinib has been quantified in numerous CML and other cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values of olverembatinib in various cell lines, including those with wild-type BCR-ABL and clinically relevant mutations.
| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| Ba/F3-p210-WT | Wild-Type | 0.5 | [4] |
| Ba/F3-p210-T315I | T315I Mutant | 0.5 | [4] |
| K562 | Wild-Type | 0.21 | |
| KU812 | Wild-Type | 0.13 | |
| SUP-B15 | Wild-Type | 2.5 | |
| K562R | Imatinib-Resistant | 4.5 |
Note: IC50 values can vary between studies due to different experimental conditions.
Cellular Effects of Olverembatinib
The inhibition of BCR-ABL signaling by olverembatinib translates into potent anti-leukemic effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Olverembatinib treatment leads to programmed cell death (apoptosis) in CML cells.[3][4] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).
Cell Cycle Arrest
In addition to inducing apoptosis, olverembatinib causes cell cycle arrest, preventing the proliferation of cancer cells.[3][4] This effect is often observed as an accumulation of cells in the G0/G1 phase of the cell cycle.
The following diagram illustrates the experimental workflow for assessing the cellular effects of olverembatinib.
Caption: A typical workflow for evaluating the in-vitro pharmacodynamics of olverembatinib.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of olverembatinib's pharmacodynamics.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., K562, Ba/F3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein phosphorylation and expression levels.
-
Cell Lysis: After treatment with olverembatinib, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-BCR-ABL, phospho-CRKL, phospho-STAT5, total BCR-ABL, total CRKL, total STAT5, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein phosphorylation and expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment with olverembatinib, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Fixation: After olverembatinib treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes. The RNase A digests RNA to ensure that only DNA is stained by PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in-vitro pharmacodynamics of this compound demonstrate its potent and broad-spectrum activity against BCR-ABL-driven malignancies. Its ability to effectively inhibit wild-type and mutant BCR-ABL, particularly the T315I mutant, and consequently block downstream signaling pathways, leads to robust induction of apoptosis and cell cycle arrest in leukemic cell lines. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this and other novel targeted therapies in oncology drug development.
References
Structural Basis for Olverembatinib's Potent Inhibition of the BCR-ABL T315I Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular underpinnings of olverembatinib's efficacy against the notoriously resistant T315I "gatekeeper" mutation in the BCR-ABL kinase, a key driver of Chronic Myeloid Leukemia (CML). Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) specifically designed to overcome the limitations of earlier generation TKIs.[1][2]
The Challenge of the T315I Mutation
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation creating the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells.[1] While first and second-generation TKIs like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, their efficacy can be compromised by the emergence of resistance mutations in the ABL kinase domain.[1][3]
The most common and challenging of these is the T315I mutation, where the threonine residue at position 315 is replaced by a bulkier isoleucine.[4][5] This substitution has two key consequences:
-
Steric Hindrance: The isoleucine side chain sterically blocks the binding of earlier-generation TKIs into a hydrophobic pocket adjacent to the ATP-binding site.[5]
-
Loss of a Key Interaction: It removes a critical hydroxyl group on the threonine residue that forms a hydrogen bond with first and second-generation TKIs, significantly reducing their binding affinity.[4]
Structural Mechanism of Olverembatinib Inhibition
Olverembatinib was engineered to effectively inhibit the ABL kinase domain, irrespective of the T315I mutation. Its unique chemical structure allows it to bypass the resistance mechanisms that stymie other inhibitors.
-
Binding Mode: Olverembatinib is an ATP-competitive inhibitor that binds tightly to the ATP-binding site of both wild-type and a wide spectrum of mutant BCR-ABL kinases.[4][6][7] Its design circumvents the need to interact with the threonine 315 residue. A key feature is an alkyne moiety that establishes favorable van der Waals interactions within the ATP-binding pocket of the T315I mutant, contributing to its high potency.[4]
-
Conformational Flexibility: Unlike ponatinib, which can only bind to the inactive, non-phosphorylated (DFG-out) conformation of BCR-ABL, olverembatinib demonstrates the crucial ability to bind to both the inactive (DFG-out) and active, phosphorylated (DFG-in) conformations.[8] The T315I mutation is known to stabilize the active "DFG-in" conformation, which may explain why olverembatinib is effective in cases of T315I-mediated resistance to ponatinib.[8]
This dual-conformation binding and the unique structural interactions allow olverembatinib to potently suppress the kinase activity of the T315I mutant, blocking downstream signaling pathways essential for the survival and proliferation of leukemic cells and ultimately inducing apoptosis.[1][9]
Quantitative Data: Inhibitory Potency and Clinical Efficacy
Olverembatinib demonstrates potent preclinical activity and robust clinical responses in patients with the T315I mutation.
Table 1: Preclinical Inhibitory Activity of Olverembatinib
| Target | IC50 Value |
|---|---|
| Native Bcr-Abl | 0.34 nM[10] |
| Bcr-Abl T315I Mutant | 0.68 nM[10] |
| Ku812 CML Cells (BCR-ABL WT) | 0.13 nM[3] |
| K562 CML Cells (BCR-ABL WT) | 0.21 nM[3] |
| SUP-B15 ALL Cells (BCR-ABL WT) | 2.5 nM[3] |
Table 2: Clinical Responses in T315I-Mutant CML Patients
| Patient Cohort & Phase | Response Metric | Response Rate | Source |
|---|---|---|---|
| T315I-Mutant CML-CP (Phase 2) | Major Cytogenetic Response (MCyR) | 70.7% | [11] |
| T315I-Mutant CML-CP (Phase 2) | Complete Cytogenetic Response (CCyR) | 70.7% | [11] |
| T315I-Mutant CML-CP (Phase 2) | Major Molecular Response (MMR) | 58.5% | [11] |
| T315I-Mutant CML-AP (Phase 2) | Major Hematologic Response (MaHR) | 78.3% | [11] |
| T315I-Mutant CML-AP (Phase 2) | Major Cytogenetic Response (MCyR) | 52.2% | [11] |
| T315I-Mutant CML-AP (Phase 2) | Major Molecular Response (MMR) | 47.8% | [11] |
| Ponatinib-resistant, T315I-Mutant CML (Phase 1) | Complete Cytogenetic Response (CCyR) | 87.5% | [12] |
| Ponatinib-resistant, T315I-Mutant CML (Phase 1) | Major Molecular Response (MMR) | 55.6% | [12] |
(CML-CP: Chronic Phase Chronic Myeloid Leukemia; CML-AP: Accelerated Phase Chronic Myeloid Leukemia)
Experimental Protocols
The characterization of olverembatinib's interaction with the T315I mutant relies on a combination of structural, biochemical, and cellular assays.
Objective: To determine the three-dimensional structure of olverembatinib bound to the T315I mutant kinase domain to visualize the precise molecular interactions.
-
Protein Expression and Purification:
-
The human ABL1 kinase domain (residues ~229-512) containing the T315I mutation is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His6-tag).
-
The construct is expressed in a suitable host, typically E. coli BL21(DE3) cells.
-
Cells are lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography, to achieve high purity.
-
-
Crystallization:
-
The purified ABL(T315I) protein is concentrated to 10-15 mg/mL.
-
Olverembatinib, dissolved in a suitable solvent like DMSO, is added in molar excess (e.g., 5-fold) to the protein solution to ensure complex formation.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A wide range of commercial and custom screens are tested to find conditions that yield diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The collected data are processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.
-
The structure is solved by molecular replacement using a previously known ABL kinase structure (e.g., PDB ID: 2Z60) as a search model.[5]
-
The model is refined using software like PHENIX or REFMAC5, and the electron density for the bound olverembatinib is fitted. The final structure is validated for geometric quality.
-
Objective: To quantify the potency of olverembatinib in inhibiting the enzymatic activity of the BCR-ABL T315I kinase.
-
Assay Components:
-
Recombinant purified BCR-ABL T315I kinase.
-
A suitable peptide substrate (e.g., Abltide).
-
Adenosine triphosphate (ATP), typically at or near its Km concentration.
-
Olverembatinib at various concentrations (serial dilution).
-
Assay buffer containing MgCl2, DTT, and BSA.
-
-
Procedure (Example using an ELISA-based method):
-
A microplate is coated with the peptide substrate and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The kinase reaction is initiated by adding a mixture of the BCR-ABL T315I enzyme and the serially diluted olverembatinib to each well.
-
ATP is added to start the phosphorylation reaction. The plate is incubated for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped by adding EDTA.
-
The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) is added.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.
-
-
Data Analysis:
-
The signal intensity is plotted against the logarithm of the olverembatinib concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the curve.
-
Objective: To measure the effect of olverembatinib on the viability and proliferation of leukemia cells expressing the BCR-ABL T315I mutation.
-
Cell Culture:
-
A suitable cell line, such as Ba/F3 murine pro-B cells engineered to express human BCR-ABL T315I, is used. These cells are dependent on BCR-ABL activity for their survival and proliferation.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Olverembatinib is added to the wells in a series of dilutions, with appropriate vehicle controls (e.g., DMSO).
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Measurement:
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®.
-
For CellTiter-Glo®, the reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.
-
After a brief incubation, the luminescence is measured with a plate reader.
-
-
Data Analysis:
-
The luminescence readings are normalized to the vehicle-treated control cells.
-
The percentage of cell viability is plotted against the log of the drug concentration to generate a dose-response curve.
-
The IC50 value (concentration at which 50% of cell proliferation is inhibited) is determined using non-linear regression.
-
Visualizations: Pathways and Workflows
Caption: BCR-ABL signaling pathway and the point of inhibition by olverembatinib.
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. olverembatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia [frontiersin.org]
- 5. Crystal structure of the T315I mutant of AbI kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. onclive.com [onclive.com]
Olverembatinib Dimesylate: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has demonstrated significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation who are resistant to other TKIs.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the available and illustrative data on the solubility and stability of olverembatinib dimesylate.
Physicochemical Properties
This compound is the salt form of the active free base. The dimesylate salt enhances the aqueous solubility and overall developability of the compound.
| Property | Value | Reference |
| Molecular Formula | C31H35F3N6O7S2 | MedChemExpress |
| Molecular Weight | 724.77 g/mol | MedChemExpress |
| Appearance | White to off-white solid | (Illustrative) |
| pKa | (Not available in public domain) |
Solubility Profile
The solubility of this compound has been characterized in various solvents. This information is critical for developing both in vitro assays and appropriate in vivo formulations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 172.47 | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] |
| Water | ≥ 50 | ≥ 68.99 | Saturation not fully determined.[4] |
| Ethanol | < 1 | - | Insoluble or slightly soluble. |
| Saline (0.9% NaCl) | 20 | 27.59 | Forms a clear solution, should be used immediately. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 | ≥ 2.87 | Clear solution for in vivo use. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 2.87 | Clear solution for in vivo use. |
| 10% DMSO >> 90% corn oil | ≥ 2.08 | ≥ 2.87 | Clear solution for in vivo use. |
pH-Dependent Solubility (Illustrative)
While specific public data on the pH-solubility profile of this compound is not available, a hypothetical profile for a weakly basic compound like olverembatinib would be expected to show higher solubility at lower pH values due to the protonation of its basic nitrogen atoms.
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (mg/mL) |
| 1.2 (Simulated Gastric Fluid) | > 100 |
| 4.5 (Acetate Buffer) | 25 - 50 |
| 6.8 (Simulated Intestinal Fluid) | 5 - 10 |
| 7.4 (Phosphate Buffer) | 1 - 5 |
Stability Profile
The chemical stability of this compound is a critical quality attribute that influences its shelf-life and storage conditions. Stability data is typically generated through long-term, accelerated, and forced degradation studies.
Storage Conditions
For long-term storage, the solid form of this compound should be kept at 4°C, protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[4]
Forced Degradation Studies (Illustrative)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table illustrates potential degradation behavior of this compound under various stress conditions.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | ~15% | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 8h | ~25% | Hydrolysis of the amide bond |
| Oxidation | 3% H2O2, RT, 24h | ~10% | N-oxidation of the piperazine ring |
| Thermal | 105°C, 48h | ~5% | Minor unspecified degradants |
| Photolytic | ICH Q1B light exposure | < 2% | Photostable |
Experimental Protocols
Solubility Determination: Shake-Flask Method (Illustrative Protocol)
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Determine the solubility at each pH by calculating the concentration from the calibration curve.
Stability-Indicating HPLC Method (Illustrative Protocol)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the determination of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Column Temperature: 30°C.
-
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Heat the solution as required. Neutralize the solution before injection.
-
Oxidation: Dissolve the drug in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution or solid to light according to ICH Q1B guidelines.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of new peaks and the decrease in the main peak area.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
Olverembatinib is a potent inhibitor of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. The diagram below illustrates the key downstream signaling pathways activated by BCR-ABL.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models | Semantic Scholar [semanticscholar.org]
Olverembatinib: An In-Depth Technical Review of Early-Phase Clinical Trial Results
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Olverembatinib (HQP1351) is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies, including those harboring the challenging T315I "gatekeeper" mutation.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for olverembatinib, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying molecular pathways.
Core Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the early-phase clinical trials of olverembatinib in patients with chronic-phase (CP) and accelerated-phase (AP) CML.
Table 1: Efficacy of Olverembatinib in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-201)[1]
| Efficacy Endpoint | Patient Cohort (n=41) |
| Median Treatment Duration | 32.7 months |
| Complete Hematologic Response (CHR) | 100% (31/31 patients without CHR at baseline) |
| Major Cytogenetic Response (MCyR) | 82.9% (34/41) |
| Complete Cytogenetic Response (CCyR) | 70.7% (29/41) |
| Major Molecular Response (MMR) | 58.5% (24/41) |
| Median Time to CHR | 1.0 month |
| Median Time to MCyR | 2.8 months |
| Median Time to MMR | 6.5 months |
| 36-month Progression-Free Survival (PFS) Rate | 86.3% |
| 36-month Overall Survival (OS) Rate | 95.1% |
Table 2: Efficacy of Olverembatinib in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-202)[1]
| Efficacy Endpoint | Patient Cohort (n=23) |
| Median Treatment Duration | 19.7 months |
| Major Hematologic Response (MaHR) | 78.3% (18/23) |
| Complete Hematologic Response (CHR) | 73.9% |
| No Evidence of Leukemia (NEL) | 4.4% |
| Major Cytogenetic Response (MCyR) | 52.2% (12/23) |
| Complete Cytogenetic Response (CCyR) | 52.2% (12/23) |
| Major Molecular Response (MMR) | 47.8% (11/23) |
| Median Time to MaHR | 2.8 months |
| Median Time to MCyR | 5.6 months |
| Median Time to MMR | 13.1 months |
| 36-month Progression-Free Survival (PFS) Rate | 57.1% |
| 36-month Overall Survival (OS) Rate | 69.6% |
Table 3: Efficacy of Olverembatinib in Heavily Pretreated US Patients with CML[3][4]
| Response Metric | Ponatinib-Resistant | T315I-Mutant | Non-T315I Mutant |
| Complete Cytogenetic Response (CCyR) Rate | 83.3% | 87.5% | 70% |
| Major Molecular Response (MMR) Rate | 42.9% | 55.6% | 35.7% |
Table 4: Common Treatment-Related Adverse Events (TRAEs) in CML-CP Patients (HQP1351-CC-201)[1]
| Adverse Event | All Grades | Grade 3-4 |
| Thrombocytopenia | 70.7% | 48.8% |
| Anemia | 70.7% | 31.7% |
| Leukopenia | 51.2% | 14.6% |
| Neutropenia | 41.4% | 21.9% |
| Skin Pigmentation | 56.1% | 0% |
| Creatine Kinase Elevation | 56.1% | 19.5% |
| ALT Elevation | 43.9% | 2.4% |
| AST Elevation | 36.6% | 0% |
Table 5: Common Treatment-Related Adverse Events (TRAEs) in CML-AP Patients (HQP1351-CC-202)[1]
| Adverse Event | All Grades | Grade 3-4 |
| Thrombocytopenia | 78.3% | 56.5% |
| Anemia | 69.6% | 34.8% |
| Leukopenia | 56.5% | 30.4% |
| Neutropenia | 26.1% | 26.1% |
Experimental Protocols
The early-phase clinical development of olverembatinib involved a Phase 1 dose-escalation and expansion study, followed by pivotal Phase 2 trials.
Study Design
-
Phase 1: A standard "3+3" dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3] The study enrolled patients with TKI-resistant CML.[3] Eleven dose cohorts were evaluated, ranging from 1 to 60 mg administered orally once every other day (QOD) in 28-day cycles.[4]
-
Phase 2: Two pivotal, open-label, single-arm, multicenter trials (NCT03883087 for CML-CP and NCT03883100 for CML-AP) were conducted in China to evaluate the efficacy and safety of olverembatinib at the RP2D of 40 mg QOD.[1][4] A US Phase 1b trial (NCT04260022) was also initiated to assess pharmacokinetics, safety, and efficacy in a US population.[5]
Patient Population
-
Adults (≥ 18 years) with a diagnosis of Philadelphia chromosome-positive (Ph+) and/or BCR-ABL1 fusion gene-positive CML (in chronic or accelerated phase).
-
Resistance or intolerance to prior TKI therapy.
-
For the pivotal Phase 2 trials, patients were required to have the T315I mutation.[1]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[6]
-
Adequate organ function.[6]
Exclusion Criteria: [6]
-
For trials in non-T315I mutated cohorts, the presence of the T315I mutation was an exclusion criterion.
-
Active, uncontrolled infections.
-
Impairment of gastrointestinal function that could significantly alter drug absorption.
-
Known hypersensitivity to olverembatinib or its excipients.
-
Pregnancy or breastfeeding.
Efficacy and Safety Assessments
-
Response Criteria: Hematologic, cytogenetic, and molecular responses were defined according to the 2013 European LeukemiaNet (ELN) recommendations.[1]
-
Major Hematologic Response (MaHR): Defined as either a complete hematologic response (CHR) or no evidence of leukemia (NEL).[1]
-
Major Cytogenetic Response (MCyR): A composite of complete cytogenetic response (CCyR; 0% Ph+ metaphases) and partial cytogenetic response (PCyR; 1-35% Ph+ metaphases).
-
Major Molecular Response (MMR): Defined as a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).
-
-
Primary Endpoints: The primary endpoint for the Phase 2 trial in CML-CP was MCyR, and for the CML-AP trial, it was MaHR.[2]
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Signaling Pathways and Experimental Workflow
BCR-ABL1 Signaling and Olverembatinib Inhibition
The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML. It activates multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[7][8] Olverembatinib is a potent inhibitor of the BCR-ABL1 kinase, including the T315I mutant form, which is resistant to many other TKIs.[9] By binding to the ATP-binding site of the kinase domain, olverembatinib blocks the phosphorylation of downstream targets, leading to the induction of apoptosis in leukemic cells.[9][10]
Caption: BCR-ABL1 signaling pathways and the inhibitory action of olverembatinib.
Early-Phase Clinical Trial Workflow
The workflow for the early-phase clinical trials of olverembatinib followed a structured process from patient recruitment to long-term follow-up.
Caption: Generalized workflow for olverembatinib early-phase clinical trials.
Conclusion
The early-phase clinical trial results for olverembatinib have demonstrated substantial and durable efficacy in heavily pre-treated patients with TKI-resistant chronic myeloid leukemia, including those with the T315I mutation. The safety profile of olverembatinib is considered manageable, with thrombocytopenia and anemia being the most common treatment-related adverse events. Ongoing and future clinical trials will further delineate the role of olverembatinib in the treatment landscape for CML.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 6. ascopubs.org [ascopubs.org]
- 7. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ascentage Pharma Announces Positive Data from Pivotal Phase II Studies of HQP1351 (Olverembatinib) in Patients with TKI-Resistant Chronic Myeloid Leukemia (CML) at 2020 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
Olverembatinib Dimesylate: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to previous TKI therapies.[1][2][3][4] Its potent activity against a wide range of BCR-ABL1 kinase domain mutations, most notably the recalcitrant T315I "gatekeeper" mutation, addresses a critical unmet need in the treatment of these hematological malignancies.[1][2][4] This technical guide provides an in-depth overview of the antineoplastic activity of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its therapeutic profile.
Mechanism of Action
Olverembatinib is a potent, orally bioavailable inhibitor of the BCR-ABL1 fusion oncoprotein, the hallmark of CML and Ph+ ALL.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of the ABL1 kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for leukemic cell proliferation and survival.[1][5]
A key feature of olverembatinib is its ability to effectively bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the ABL1 kinase.[3] This dual-binding capability contributes to its robust inhibitory activity and its efficacy against mutations that confer resistance to other TKIs.
Signaling Pathway
The constitutive activation of the BCR-ABL1 tyrosine kinase drives the malignant phenotype through the activation of multiple downstream signaling pathways. Olverembatinib's inhibition of BCR-ABL1 leads to the downregulation of these critical pathways, including:
-
RAS/MAPK Pathway: Inhibition of this pathway, evidenced by decreased phosphorylation of ERK1/2, curtails cell proliferation.[6]
-
PI3K/AKT Pathway: Downregulation of this pathway, indicated by reduced AKT phosphorylation, promotes apoptosis and inhibits cell survival.[6]
-
JAK/STAT Pathway: Olverembatinib suppresses the phosphorylation of STAT5, a key downstream effector of BCR-ABL1, which is crucial for leukemogenesis.[2][6]
-
CrkL Adapter Protein: A direct substrate of BCR-ABL1, the phosphorylation of CrkL is potently inhibited by olverembatinib, serving as a pharmacodynamic biomarker of drug activity.[2]
Preclinical Antineoplastic Activity
The antineoplastic effects of olverembatinib have been extensively characterized in preclinical models, demonstrating its potent and broad activity against wild-type and mutated BCR-ABL1.
In Vitro Kinase Inhibition
Biochemical assays have shown that olverembatinib potently inhibits the kinase activity of native BCR-ABL1 and the T315I mutant with high affinity.
| Target | IC50 |
| Native Bcr-Abl | 0.34 nM |
| Bcr-Abl T315I | 0.68 nM |
Cellular Proliferation Assays
Olverembatinib has demonstrated potent anti-proliferative activity in various CML and ALL cell lines, including those harboring the T315I mutation and other resistance-conferring mutations.
| Cell Line | BCR-ABL1 Status | IC50 |
| K562 | Wild-type | 0.21 nM[2] |
| K562R | Imatinib-resistant (Q252H) | 4.5 nM[2] |
| Ku812 | Wild-type | 0.13 nM[2] |
| SUP-B15 | Ph+ ALL | 2.5 nM[2] |
| Ba/F3-BCR::ABL1T315I | T315I Mutant | Potent inhibition[2] |
Clinical Efficacy
Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those who have failed multiple lines of TKI therapy.
Chronic Myeloid Leukemia (CML)
Pivotal Phase 2 Trials in T315I-Mutated CML (NCT03883087 & NCT03883100)
These studies evaluated the efficacy and safety of olverembatinib in patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP) harboring the T315I mutation.
| Response Metric | CML-CP (n=41) | CML-AP (n=23) |
| Major Cytogenetic Response (MCyR) | 75.6%[7] | 52.2%[7][8] |
| Complete Cytogenetic Response (CCyR) | 68.3%[7] | 47.8%[7] |
| Major Molecular Response (MMR) | 56.1%[7] | 39.1%[7] |
| Complete Hematologic Response (CHR) | 100% (in patients without baseline CHR)[7] | 73.9%[8] |
| 36-month Progression-Free Survival (PFS) | 86.3%[8] | 57.1%[8] |
| 36-month Overall Survival (OS) | 95.1%[8] | 69.6%[8] |
Phase 1b Study in Heavily Pretreated CML (NCT04260022)
This trial enrolled patients with CML or Ph+ ALL who were resistant or intolerant to at least two prior TKIs.
| Patient Population | CCyR | MMR |
| All evaluable CP-CML patients | ~61%[9] | ~42%[9] |
| Prior Ponatinib Failure | ~58%[9] | ~37%[9] |
| Asciminib Resistance | 50%[9] | 33%[9] |
Gastrointestinal Stromal Tumors (GIST)
Olverembatinib has also shown promising activity in other malignancies driven by kinase mutations, such as succinate dehydrogenase (SDH)-deficient GIST.
Phase 1 Study in TKI-Resistant SDH-Deficient GIST (NCT03594422)
| Response Metric | Value (n=26) |
| Overall Response Rate (ORR) | 23.1%[10] |
| Clinical Benefit Rate (CBR) | 92.3%[10][11] |
| Median Progression-Free Survival (PFS) | 25.7 months[11][12] |
Experimental Protocols
FRET-Based Kinase Assay (General Methodology)
This assay is used to determine the in vitro inhibitory activity of olverembatinib against BCR-ABL1 and its mutants.
-
Reagents: Recombinant BCR-ABL1 kinase, a suitable peptide substrate, ATP, and the test compound (olverembatinib).
-
Procedure:
-
The kinase, substrate, and varying concentrations of olverembatinib are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection solution containing antibodies specific for the phosphorylated substrate is added.
-
The degree of phosphorylation is quantified by measuring the Förster Resonance Energy Transfer (FRET) signal.
-
-
Data Analysis: The IC50 value, representing the concentration of olverembatinib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Ba/F3 Cell Proliferation Assay (General Methodology)
This cell-based assay is used to assess the anti-proliferative activity of olverembatinib. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a constitutively active kinase, such as BCR-ABL1, renders the cells IL-3 independent.[13]
-
Cell Culture: Ba/F3 cells expressing wild-type or mutant BCR-ABL1 are cultured in the absence of IL-3.
-
Treatment: Cells are seeded in microplates and treated with a range of concentrations of olverembatinib.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®) that measures metabolic activity.[13]
-
Data Analysis: The IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%, is calculated.
Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL1 Transcripts (General Methodology)
This method is used to monitor the molecular response to olverembatinib treatment in patients.
-
Sample Collection: Peripheral blood or bone marrow samples are collected from patients.
-
RNA Extraction: Total RNA is extracted from the collected samples.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1, GUSB).
-
Data Analysis: The level of BCR-ABL1 transcripts is quantified relative to the control gene and expressed on the International Scale (IS) to define molecular response levels (e.g., Major Molecular Response, MMR).[14]
Resistance to Olverembatinib
While olverembatinib is effective against a wide range of BCR-ABL1 mutations, the potential for acquired resistance exists. Mechanisms of resistance may include the emergence of new, complex compound mutations within the BCR-ABL1 kinase domain or the activation of alternative signaling pathways. Continuous monitoring of BCR-ABL1 mutational status is crucial for the management of patients on olverembatinib therapy.
Conclusion
This compound is a highly potent third-generation TKI with significant antineoplastic activity against CML and Ph+ ALL, particularly in heavily pretreated and resistant patient populations. Its robust inhibition of wild-type and mutated BCR-ABL1, including the T315I mutant, translates into durable clinical responses. The preclinical and clinical data summarized in this guide underscore the importance of olverembatinib as a valuable therapeutic option. Further research into its efficacy in other malignancies and potential combination therapies will continue to define its role in precision oncology.
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Olverembatinib used for? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Validate User [ashpublications.org]
- 9. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 10. onclive.com [onclive.com]
- 11. Live from ASCO 2024 | Oral Report Released Latest Data of Olverembatinib in SDH-Deficient GIST, Including a CBR of 92.3% [prnewswire.com]
- 12. Live from ASCO 2024 | Oral Report Released Latest Data of Olverembatinib in SDH-Deficient GIST, Including a CBR of 92.3% - [ascentage.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Inhibitory Effect of Olverembatinib Dimesylate on BCR-ABL1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies. This technical guide provides a detailed overview of the mechanism of action of olverembatinib, its profound effects on the constitutively active BCR-ABL1 signaling cascade, and its activity against a wide spectrum of resistance-conferring mutations, including the formidable T315I "gatekeeper" mutation. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents signaling pathways and workflows through detailed visualizations to serve as a comprehensive resource for the scientific community.
Introduction: The Challenge of BCR-ABL1 and TKI Resistance
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of the reciprocal translocation t(9;22)(q34;q11).[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1][2] This aberrant kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways crucial for leukemogenesis.[3][4]
The advent of tyrosine kinase inhibitors (TKIs) revolutionized CML treatment. However, the emergence of resistance, primarily through point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[5][6] The T315I mutation, in particular, confers resistance to most first- and second-generation TKIs.[5][7] Olverembatinib (formerly HQP1351) is a novel, potent, third-generation TKI designed to overcome these resistance mechanisms.[6][7]
Mechanism of Action of Olverembatinib
Olverembatinib exerts its therapeutic effect through the selective and high-affinity binding to the ATP-binding site of the BCR-ABL1 kinase domain.[8][9] This action competitively inhibits the binding of ATP, thereby blocking the kinase's ability to phosphorylate its downstream substrates and interrupting the aberrant signaling that drives CML.[3][4]
A key feature of olverembatinib is its ability to effectively inhibit a wide array of BCR-ABL1 mutants.[10] Crucially, it was designed to overcome the T315I mutation.[5] Unlike many of its predecessors, its binding is not hindered by the substitution of threonine with isoleucine at position 315.[5] Furthermore, olverembatinib demonstrates a unique capability to bind to both the active (phosphorylated, DFG-in) and inactive (non-phosphorylated, DFG-out) conformations of the BCR-ABL1 kinase, which may contribute to its potent activity against ponatinib-resistant strains.[11] By inhibiting BCR-ABL1 kinase activity, olverembatinib disrupts the critical survival signals for leukemic cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][12]
Olverembatinib's Impact on the BCR-ABL1 Signaling Network
The constitutive activity of the BCR-ABL1 kinase triggers a cascade of downstream signaling pathways essential for the CML phenotype. Olverembatinib's inhibition of BCR-ABL1 leads to the effective downregulation of these pathways.
-
RAS/RAF/MAPK Pathway: This pathway, crucial for cell proliferation and differentiation, is activated by BCR-ABL1 through the GRB2/SOS complex.[3][4] Olverembatinib's inhibition of BCR-ABL1 prevents the phosphorylation of downstream effectors like ERK1/2.[5][13]
-
PI3K/AKT/mTOR Pathway: A central pathway for cell survival, growth, and proliferation, it is also constitutively activated by BCR-ABL1.[2][14] Olverembatinib treatment leads to decreased phosphorylation of AKT and downstream targets, disrupting this pro-survival signaling.[5][13]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell survival. BCR-ABL1 can activate STAT5, promoting leukemic cell survival.[2][14] Olverembatinib effectively inhibits the phosphorylation of STAT5.[13][15]
The following diagram illustrates the core BCR-ABL1 signaling pathways and the point of inhibition by olverembatinib.
Quantitative Data: Preclinical and Clinical Efficacy
The potency of olverembatinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of Olverembatinib
| Target | Assay Type | IC50 (nM) | Reference |
| Native (Wild-Type) BCR-ABL1 | Kinase Assay | 0.34 | [10][15][16] |
| BCR-ABL1T315I Mutant | Kinase Assay | 0.68 | [10][15][16] |
| Ba/F3 Cells (BCR-ABL1WT) | Cell Proliferation | 1.0 | [15] |
| Ku812 CML Cells | Cell Proliferation | 0.13 | [6] |
| K562 CML Cells | Cell Proliferation | 0.21 | [6] |
| SUP-B15 ALL Cells | Cell Proliferation | 2.5 | [6] |
IC50: Half maximal inhibitory concentration.
Table 2: Clinical Response in TKI-Resistant CML Patients
| Study Population | Trial Phase | N | CCyR Rate | MMR Rate | Reference |
| CML-CP (T315I Mutation) | Pivotal Phase II | 41 | 65.9% | 48.8% | [7] |
| CML-AP (T315I Mutation) | Pivotal Phase II | 23 | 39.1% | N/A | [7] |
| CML-CP (Heavily pretreated) | Phase Ib | 51 | 61% | 42% | [11][17] |
| CML-CP (Ponatinib Failure) | Phase Ib | 26 | 58% | 37% | [18][19] |
| CML-CP (Asciminib Resistance) | Phase Ib | 8 | 50% | 33% | [11][18] |
N: Number of patients. CCyR: Complete Cytogenetic Response. MMR: Major Molecular Response. CML-CP: Chronic Myeloid Leukemia - Chronic Phase. CML-AP: Chronic Myeloid Leukemia - Accelerated Phase.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of olverembatinib.
In Vitro Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)
This assay quantifies the direct inhibitory effect of olverembatinib on BCR-ABL1 kinase activity.
-
Objective: To determine the IC50 value of olverembatinib against wild-type and mutant ABL1 kinase.
-
Methodology:
-
Reagents: Recombinant full-length human ABL1 kinase (wild-type or mutant), Z'-Lyte™ Kinase Assay Kit (Thermo Fisher Scientific) containing a FRET-based peptide substrate, ATP, and development reagents.
-
Procedure: The kinase, substrate, and varying concentrations of olverembatinib are incubated in a 384-well plate. The kinase reaction is initiated by adding ATP and allowed to proceed for 30-60 minutes at room temperature.[15] A development reagent is then added to stop the reaction and generate a FRET signal.
-
Detection: The plate is read on a fluorescence plate reader. The ratio of emission signals is calculated to determine the percentage of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the olverembatinib concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
-
The workflow for this protocol is visualized below.
Cell Proliferation (Antiproliferative) Assay
This assay measures the effect of olverembatinib on the growth of BCR-ABL1-positive cancer cell lines.
-
Objective: To determine the potency of olverembatinib in inhibiting the proliferation of leukemic cells.
-
Methodology:
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human wild-type or mutant BCR-ABL1, or human CML cell lines like K562.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of olverembatinib concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using an MTS/MTT assay.
-
Data Analysis: Luminescence or absorbance is measured. The results are normalized to untreated controls, and IC50 values are calculated by plotting percent viability against drug concentration.
-
Western Blot Analysis of BCR-ABL1 Signaling
This technique is used to detect the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
-
Objective: To confirm that olverembatinib inhibits the BCR-ABL1 signaling cascade in cellular models.
-
Methodology:
-
Cell Treatment: CML cells (e.g., K562) are treated with various concentrations of olverembatinib for a defined time (e.g., 4 hours).[16]
-
Lysate Preparation: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., p-BCR-ABL1, p-STAT5, p-AKT, p-ERK) and total protein antibodies as loading controls.[13]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the abundance of the target proteins.
-
Conclusion
This compound is a highly potent, third-generation TKI that represents a significant advancement in the management of CML. Its multifaceted mechanism of action, characterized by potent inhibition of both wild-type and a broad spectrum of mutant BCR-ABL1 kinases, including T315I, allows it to effectively shut down the aberrant downstream signaling pathways that drive leukemogenesis.[8] The robust preclinical data, supported by impressive clinical efficacy in heavily pretreated and resistant patient populations, underscore its importance in the CML treatment landscape.[11][18] This guide provides the foundational technical details for researchers and drug developers working to further understand and build upon the therapeutic success of olverembatinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia [frontiersin.org]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 9. What is Olverembatinib used for? [synapse.patsnap.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
- 18. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 19. youtube.com [youtube.com]
Preclinical Evaluation of Olverembatinib in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a novel, orally administered third-generation tyrosine kinase inhibitor (TKI). While initially developed and approved for the treatment of chronic myeloid leukemia (CML), particularly cases with the T315I mutation, its preclinical and clinical development has expanded to include solid tumors. This technical guide provides a comprehensive overview of the preclinical evaluation of olverembatinib in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The data presented herein is primarily centered on succinate dehydrogenase (SDH)-deficient gastrointestinal stromal tumors (GIST), a rare and often treatment-resistant subtype of GIST.
Mechanism of Action
Olverembatinib is a multi-targeted TKI that has demonstrated potent inhibitory activity against several kinases implicated in tumor growth, proliferation, and survival. In the context of solid tumors, particularly SDH-deficient GIST, olverembatinib's mechanism of action involves the modulation of multiple signaling pathways. Preclinical studies have shown that olverembatinib can inhibit the phosphorylation of key signaling proteins including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGF1R), SRC, AKT, and ERK1/2.[1] Furthermore, it has been observed to decrease the protein levels of Hypoxia-Inducible Factor 2-alpha (HIF-2α), Vascular Endothelial Growth Factor A (VEGFA), and FGFR1.[1] The collective impact of these molecular interactions is the disruption of pathways crucial for angiogenesis, apoptosis, and cell proliferation.[1]
Data Presentation
In Vitro Efficacy
The antiproliferative activity of olverembatinib has been assessed in various cancer cell lines. In SDHB-deficient cell lines, olverembatinib has demonstrated superior antiproliferative activity compared to other approved TKIs.[1]
| Cell Line Type | IC50 Range (μM) | Reference |
| SDHB-deficient cell lines | 0.129 - 5.132 | [1] |
In Vivo Efficacy
Preclinical in vivo studies have been conducted using xenograft models to evaluate the antitumor activity of olverembatinib.
| Animal Model | Treatment Regimen | Outcome | Reference |
| PC12#5F7 (SDHB knock-down)-derived mouse xenograft | 10 and 20 mg/kg (QOD) | Dose-dependent antitumor activity | [1] |
Experimental Protocols
Cell Viability Assay (Representative Protocol)
A colorimetric cell viability assay, such as the MTT or MTS assay, is a standard method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., SDHB-deficient GIST cells) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of olverembatinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.
-
Reagent Addition: After the incubation period, a viability reagent (e.g., MTT or MTS) is added to each well.
-
Signal Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
Western Blotting (Representative Protocol)
Western blotting is employed to detect and quantify the levels of specific proteins and their phosphorylation status, providing insights into the mechanism of action of a drug.
-
Cell Lysis: Cells treated with olverembatinib or a vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, HIF-2α, VEGFA) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study (Representative Protocol)
Xenograft models are crucial for evaluating the in vivo efficacy of a drug candidate.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., PC12#5F7 with SDHB knock-down) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. Olverembatinib is administered orally at specified doses (e.g., 10 and 20 mg/kg) on a defined schedule (e.g., every other day), while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the in vivo target engagement of the drug.
Mandatory Visualizations
Caption: Olverembatinib's Mechanism of Action in SDH-deficient GIST.
Caption: In Vitro Cell Viability Experimental Workflow.
Caption: In Vivo Xenograft Study Experimental Workflow.
References
Methodological & Application
Olverembatinib Dimesylate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate is a potent, third-generation, orally active ATP-binding site inhibitor of the BCR-ABL1 kinase.[1][2] It was designed to effectively target wild-type BCR-ABL1 as well as a wide array of resistance-conferring mutations, most notably the T315I "gatekeeper" mutation, which is refractory to first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] Olverembatinib has demonstrated significant anti-leukemic activity in preclinical models and has been approved for the treatment of chronic myeloid leukemia (CML) in certain contexts.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of olverembatinib.
Mechanism of Action
Olverembatinib selectively binds to the ATP-binding site within the kinase domain of both native and mutated BCR-ABL1 protein.[6] This direct inhibition blocks the phosphorylation of downstream substrates, thereby disrupting critical signaling pathways essential for the proliferation and survival of leukemic cells.[6] By effectively shutting down the aberrant kinase activity, olverembatinib induces cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[2] Its structural design allows it to overcome resistance from various mutations, including the challenging T315I and other compound mutations.[6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Olverembatinib (IC50)
| Target Kinase | IC50 (nM) |
| Bcr-Abl (Wild-type) | 0.34 |
| Bcr-Abl G250E | 0.71 |
| Bcr-Abl Q252H | 0.15 |
| Bcr-Abl Y253F | 0.35 |
| Bcr-Abl E255K | 0.27 |
| Bcr-Abl T315I | 0.68 |
| Bcr-Abl F317L | 0.35 |
| Bcr-Abl M351T | 0.29 |
| Bcr-Abl H396P | 0.35 |
Data compiled from publicly available sources.
Table 2: Anti-proliferative Activity of Olverembatinib in Leukemic Cell Lines (IC50)
| Cell Line | BCR-ABL1 Status | IC50 (nM) |
| Ba/F3 Bcr-Abl (WT) | Wild-type | 1.0 |
| Ba/F3 Bcr-Abl T315I | T315I Mutant | 6 - 300 (range for various compound mutations) |
| K562 | Wild-type | 0.21 |
| Ku812 | Wild-type | 0.13 |
| SUP-B15 | Wild-type (Ph+) | 2.5 |
| K562R | Q252H Mutant | 4.5 |
Data compiled from publicly available sources.
Experimental Protocols
BCR-ABL1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of olverembatinib on the enzymatic activity of the BCR-ABL1 kinase.
Materials:
-
Recombinant c-Abl or Bcr-Abl-containing K562 cell extract
-
Substrate: GST-CrkL or a synthetic peptide substrate
-
96-well assay plates
-
This compound
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent detection reagent
-
Plate reader
Procedure:
-
Substrate Preparation: If using a GST-fusion protein like GST-CrkL, immobilize it on glutathione-coated 96-well plates. If using a biotinylated peptide, use streptavidin-coated plates. Wash wells twice with kinase buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Kinase Reaction: a. To each well, add the kinase source (e.g., 0.005 U recombinant c-Abl or 25-50 µg K562 cell extract).[7][8] b. Add the serially diluted olverembatinib or control solutions to the wells. c. To initiate the reaction, add the ATP solution to a final concentration of 10 µM. The total reaction volume is typically 50-80 µL.[7][8]
-
Incubation: Incubate the plate at 30°C (for recombinant enzyme) or 37°C (for cell extract) for 30-60 minutes.[8]
-
Detection: a. Stop the reaction and wash the wells three times with wash buffer (e.g., TBS-T). b. Add a primary anti-phosphotyrosine antibody and incubate for 1 hour at room temperature or overnight at 4°C. c. Wash wells three times. d. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash wells three times. f. Add the detection reagent and measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of olverembatinib and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Ba/F3 Model)
This assay measures the ability of olverembatinib to inhibit the growth of cells whose proliferation is dependent on BCR-ABL1 kinase activity. Murine pro-B Ba/F3 cells, which normally depend on Interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by stable expression of an active BCR-ABL1 kinase.
Materials:
-
Ba/F3 cells stably expressing wild-type or mutant BCR-ABL1
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. (Note: No IL-3 is added for these engineered cells).
-
96-well flat-bottom cell culture plates
-
This compound
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest Ba/F3-BCR-ABL1 cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 20,000 - 30,000 cells/well in 100 µL of growth medium.
-
Compound Addition: Prepare a serial dilution of olverembatinib in growth medium and add it to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution). b. Incubate for an additional 1-4 hours. c. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Phospho-CRKL Inhibition
This assay provides a pharmacodynamic readout of olverembatinib activity within cells by measuring the phosphorylation status of CRKL, a direct downstream substrate of BCR-ABL1.
Materials:
-
K562 or other BCR-ABL1 positive cell lines
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBS-T
-
Primary Antibodies: Rabbit anti-phospho-CrkL (pY207), Rabbit or Mouse anti-total CrkL, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed K562 cells and allow them to grow to a suitable density. Treat the cells with varying concentrations of olverembatinib (e.g., 1-100 nM) for 4 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CrkL (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[9] c. Wash the membrane three times with TBS-T for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.
-
Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total CRKL and a loading control to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensities to determine the dose-dependent decrease in CRKL phosphorylation.
References
- 1. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 7. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Olverembatinib Dimesylate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Olverembatinib dimesylate (formerly HQP1351) is a potent, third-generation, orally active BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML), particularly cases harboring the T315I "gatekeeper" mutation.[3][4] This mutation confers a high degree of resistance to many first- and second-generation TKIs.[5] Olverembatinib exhibits broad and potent inhibitory activity against wild-type BCR-ABL1 and a wide spectrum of clinically relevant mutants.[2][6] Its mechanism involves binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby blocking its activity and inhibiting the phosphorylation of downstream signaling molecules essential for leukemic cell proliferation and survival.[3][7] These application notes provide detailed protocols for preparing and utilizing this compound in a research laboratory setting for in vitro cell-based assays.
2. Mechanism of Action
Olverembatinib is a pan-BCR-ABL1 inhibitor that effectively targets both the phosphorylated and non-phosphorylated forms of the kinase.[1] In CML, the BCR-ABL1 fusion protein is constitutively active, leading to the autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the phosphorylation of crucial adaptors and transcription factors like CRKL and STAT5.[6] The activation of these pathways drives uncontrolled cell proliferation and survival. Olverembatinib directly inhibits the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals and inducing cell cycle arrest and apoptosis in sensitive cancer cells.[1][3] The drug has also demonstrated inhibitory activity against other kinases such as KIT, SRC, FGFR, and PDGFRA.[8]
3. In Vitro Inhibitory Activity
Olverembatinib has demonstrated potent antiproliferative effects across a range of leukemia cell lines and against various BCR-ABL1 mutants. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly against the resistant T315I mutation.
| Target / Cell Line | Mutation Status | IC₅₀ (nM) | Reference |
| Biochemical Assays | |||
| Bcr-Abl Kinase | Wild-Type (WT) | 0.34 | [2][6] |
| Bcr-Abl Kinase | T315I | 0.68 | [2][6] |
| Abl Kinase | Q252H | 0.15 | [6] |
| Abl Kinase | E255K | 0.27 | [6] |
| Abl Kinase | M351T | 0.29 | [6] |
| Abl Kinase | H396P | 0.35 | [6] |
| Cell-Based Assays | |||
| Ba/F3 Cells | Bcr-Abl WT | 1.0 | [6] |
| Ku812 (CML) | Bcr-Abl WT | 0.13 | [1] |
| K562 (CML) | Bcr-Abl WT | 0.21 | [1] |
| K562R (CML) | Imatinib-Resistant (Q252H) | 4.5 | [1] |
| SUP-B15 (Ph+ ALL) | Bcr-Abl WT | 2.5 | [1] |
4. Application Notes
4.1. Handling and Storage
-
Formulation: Olverembatinib is supplied as a dimesylate salt.
-
Storage: Store the solid compound at -20°C for long-term storage. Protect from light and moisture.
-
Safety: Handle with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
4.2. Stock Solution Preparation It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO, which can then be diluted to the final concentration in cell culture media.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, add 1.38 mL of DMSO to 10 mg of this compound (Molecular Weight: 724.77 g/mol ).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C.
-
-
Note: When preparing the final working concentration in cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
4.3. Cell Line Selection The choice of cell line is critical for studying the effects of olverembatinib.
-
T315I Mutant Models: Ba/F3 murine pro-B cells engineered to express human BCR-ABL1 with the T315I mutation are a standard model for assessing efficacy against this key resistance mutation.[1]
-
Wild-Type CML Models: K562 and Ku812 are human CML cell lines that express wild-type BCR-ABL1 and are sensitive to olverembatinib.[1]
-
Resistant Models: Imatinib-resistant cell lines, such as K562R, can be used to study activity against other mutations.[1]
-
Culture Conditions: Culture all cell lines according to the supplier's recommendations (e.g., ATCC), typically using RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
5. Experimental Protocols
5.1. Cell Viability Assay (MTT/XTT) This protocol outlines a standard method to determine the IC₅₀ of olverembatinib by measuring its effect on cell proliferation and viability.
References
- 1. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 8. onclive.com [onclive.com]
Application Notes and Protocols for Olverembatinib Dimesylate Studies Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate (formerly HQP1351 or GZD824) is a third-generation, orally active, potent BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of resistance to first and second-generation TKIs in patients with Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Olverembatinib has demonstrated high efficacy against wild-type BCR-ABL1 and a wide range of clinically acquired resistance mutations, most notably the highly refractory T315I "gatekeeper" mutation.[5][6][7] Preclinical studies utilizing various animal models have been instrumental in characterizing its efficacy, safety, and pharmacokinetic profile, providing the foundational data for its clinical development and approval.[3][8]
This document provides detailed application notes and protocols for establishing and utilizing animal models in the preclinical evaluation of olverembatinib.
Key Signaling Pathway Inhibited by Olverembatinib
Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL1 fusion protein.[5][9] This binding blocks the protein's constitutive kinase activity, preventing the phosphorylation of downstream signaling molecules essential for the proliferation and survival of leukemia cells.[5][10] By disrupting these pathways, olverembatinib induces cell cycle arrest and apoptosis in malignant cells.[3][10] The drug has also shown inhibitory effects on other kinases, including FLT3, FGFR1, and PDGFRα, suggesting a broader anti-cancer potential.[3]
References
- 1. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 5. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 8. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Olverembatinib used for? [synapse.patsnap.com]
- 10. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olverembatinib Dimesylate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olverembatinib dimesylate is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a wide range of BCR-ABL mutations, including the gatekeeper T315I mutation, which confers resistance to many first and second-generation TKIs. These application notes provide a comprehensive overview of the preclinical use of this compound in mouse xenograft models, summarizing key dosage information and providing detailed experimental protocols. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of olverembatinib.
Introduction
Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) are hematological malignancies driven by the constitutively active BCR-ABL tyrosine kinase. While TKIs have revolutionized the treatment of these diseases, acquired resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. Olverembatinib is a novel TKI designed to overcome this resistance. Preclinical evaluation in mouse xenograft models is a critical step in the development of such targeted therapies, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of both wild-type and mutated BCR-ABL, including the T315I mutant.[1] By blocking the kinase activity, olverembatinib inhibits the phosphorylation of downstream signaling proteins, thereby disrupting the pathways that drive the proliferation and survival of leukemic cells.[1] This ultimately leads to cell cycle arrest and apoptosis.[2][3] Beyond BCR-ABL, olverembatinib has shown inhibitory activity against other kinases such as FLT3, FGFR1, and PDGFRα.[2]
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the reported dosages of this compound used in various mouse xenograft and allograft studies.
| Cell Line | Mouse Model Type | Dosage | Administration Route | Treatment Schedule | Reference |
| K562 (CML) | Xenograft | 5 mg/kg/day | Oral | Daily | [4] |
| K562 (CML) | Xenograft | 10 mg/kg/day | Oral | Daily | [4] |
| Ku812 (CML) | Xenograft | 10 mg/kg/day | Oral | Daily | [4] |
| Ba/F3 (BCR-ABL WT) | Allograft | 20 mg/kg/day | Oral | Daily | [4] |
| Ba/F3 (BCR-ABL T315I) | Allograft | 20 mg/kg/day | Oral | Daily | [4] |
| PC12 (#5F7, SDHB knock-down) | Xenograft | 10 mg/kg | Oral | Every Other Day | [5] |
| PC12 (#5F7, SDHB knock-down) | Xenograft | 20 mg/kg | Oral | Every Other Day | [5] |
Experimental Protocols
This section provides a detailed, representative protocol for a subcutaneous xenograft study in mice.
Materials
-
Cell Lines: K562, Ku812, or Ba/F3 cells expressing BCR-ABL constructs.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Reagents:
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Animal housing facility (pathogen-free)
-
Calipers
-
Oral gavage needles
-
Methods
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions to mid-log phase.
-
On the day of injection, harvest cells and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Maintain cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and formulate the required concentration in the chosen vehicle.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer olverembatinib or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, PCR).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Live from ESMO 2024 | Ascentage Pharma Releases Latest Data Showing Sustained Clinical Efficacy of Olverembatinib in SDH-Deficient GIST during a Mini Oral Presentation [prnewswire.com]
Application Notes and Protocols for In Vivo Administration of Olverembatinib Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate (formerly HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against wild-type Bcr-Abl and, notably, the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2][3] Approved in China for the treatment of chronic myeloid leukemia (CML), olverembatinib is a subject of ongoing research for its potential in various hematological malignancies and solid tumors.[4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, summarize key quantitative data from clinical studies, and illustrate its mechanism of action.
Quantitative Data Summary
The following tables summarize the dosing and efficacy of olverembatinib in both preclinical and clinical settings.
Table 1: Preclinical In Vivo Efficacy of Olverembatinib
| Animal Model | Cell Line | Treatment Dose | Administration Route | Key Outcomes | Reference |
| Murine Allograft | Ba/F3 expressing BCR-ABL1T315I | Not specified | Oral | Significantly prolonged survival of leukemic mice compared to vehicle and imatinib. | [2] |
| Murine Allograft | Ba/F3 expressing wild-type BCR-ABL1 | Not specified | Oral | Suppressed tumor growth. | [2] |
| Mouse Xenograft | PC12 (SDHB knock-down) | 10 and 20 mg/kg (QOD) | Oral | Demonstrated dose-dependent antitumor activity. |
Table 2: Clinical Dosing Regimens of Olverembatinib
| Clinical Trial Phase | Patient Population | Dose Range | Recommended Phase 2 Dose (RP2D) | Dosing Schedule | Reference |
| Phase 1 | TKI-resistant CML-CP and CML-AP | 1 - 60 mg | 40 mg | Every other day (QOD) in 28-day cycles | [1][7] |
| Phase 2 | TKI-resistant CML-CP and CML-AP with T315I mutation | 40 mg | 40 mg | Every other day (QOD) in 28-day cycles | [1][5] |
| Phase 1b | CML and Ph+ ALL | 30, 40, and 50 mg | Not specified | Every other day (QOD) |
Table 3: Clinical Efficacy of Olverembatinib in CML
| Patient Population | Response Metric | 3-Year Cumulative Incidence | Reference |
| CML-CP | Major Cytogenetic Response (MCyR) | 79.0% | [1] |
| CML-CP | Complete Cytogenetic Response (CCyR) | 69.0% | [1] |
| CML-CP | Major Molecular Response (MMR) | 56.0% | [1] |
| CML-AP | Major Cytogenetic Response (MCyR) | 47.4% | [1] |
| CML-AP | Complete Cytogenetic Response (CCyR) | 47.4% | [1] |
| CML-AP | Major Molecular Response (MMR) | 44.7% | [1] |
Signaling Pathway
Olverembatinib primarily functions by inhibiting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of CML. Its ability to bind to both the active and inactive conformations of the Abl kinase domain allows it to overcome the T315I "gatekeeper" mutation, which sterically hinders the binding of many other TKIs. Inhibition of Bcr-Abl blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA - [ascentage.com]
- 7. Ascentage Pharma Releases Updated Data of its Novel BCR-ABL Inhibitor, HQP1351, in an Oral Presentation Nominated for "Best of ASH" [prnewswire.com]
Measuring the Efficacy of Olverembatinib Dimesylate in Chronic Myeloid Leukemia (CML) Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies, including those with the T315I mutation.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the efficacy of olverembatinib in CML cell lines. The methodologies outlined herein are fundamental for preclinical evaluation and mechanism of action studies.
Mechanism of Action
Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells.[1] Olverembatinib effectively inhibits the kinase activity of both native and mutated forms of BCR-ABL1, including the highly resistant T315I mutation, by binding to the ATP-binding site of the kinase domain.[1] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately inducing apoptosis (programmed cell death) in CML cells.[1][4]
Data Presentation
In Vitro Efficacy of Olverembatinib in CML Cell Lines
| Cell Line | BCR-ABL1 Status | Olverembatinib IC₅₀ (nM) | Reference |
| K562 | Wild-type | 0.21 | [5] |
| Ku812 | Wild-type | 0.13 | [5] |
| K562R | Imatinib-resistant (Q252H) | 4.5 | [5] |
| Ba/F3-BCR::ABL1WT | Wild-type | Not Reported | [5] |
| Ba/F3-BCR::ABL1T315I | T315I mutation | Not Reported | [5] |
| SUP-B15 | Ph+ ALL | 2.5 | [5] |
Clinical Responses to Olverembatinib in CML Patients
| Patient Population (Phase) | Response Metric | Response Rate (%) | Reference |
| CML-CP (T315I mutation) | Major Cytogenetic Response (MCyR) | 79.3 | [6] |
| CML-CP (T315I mutation) | Complete Cytogenetic Response (CCyR) | 69.4 | [6] |
| CML-CP (T315I mutation) | Major Molecular Response (MMR) | 55.6 | [6] |
| CML-AP (T315I mutation) | Major Hematologic Response (MaHR) | 78.4 | [6] |
| CML-AP (T315I mutation) | Complete Hematologic Response (CHR) | 73.0 | [6] |
| CML-CP (resistant to ≥2 TKIs) | Complete Cytogenetic Response (CCyR) | 60.8 | [7] |
| CML-CP (resistant to ≥2 TKIs) | Major Molecular Response (MMR) | 42.4 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of olverembatinib that inhibits the metabolic activity of CML cells by 50% (IC₅₀).
Materials:
-
CML cell lines (e.g., K562, Ku812)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of olverembatinib in culture medium.
-
Add 100 µL of the olverembatinib dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of olverembatinib to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following olverembatinib treatment.
Materials:
-
CML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed CML cells in culture plates and treat with various concentrations of olverembatinib for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of BCR-ABL1 Downstream Signaling
This protocol assesses the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation status of its downstream substrate, CRKL (Crk-like protein).
Materials:
-
CML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CRKL (Tyr207), anti-CRKL, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat CML cells with olverembatinib for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CRKL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total CRKL and β-actin as loading controls.
-
Mandatory Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Establishment of an imatinib resistant cell line K562/G01 and its characterization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the Response to Tyrosine Kinase Inhibitor (TKI) Treatment in Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olverembatinib Dimesylate for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene. The BCR-ABL1 tyrosine kinase drives cell proliferation and survival, making it a critical therapeutic target. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Ph+ ALL, resistance, often mediated by mutations in the ABL1 kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to first- and second-generation TKIs.
Olverembatinib (HQP1351) is a novel, orally administered third-generation TKI designed to potently inhibit wild-type BCR-ABL1 and a wide spectrum of clinically relevant mutations, including the highly refractory T315I mutation and compound mutations.[1][2] These notes provide an overview of its mechanism, clinical efficacy, and protocols for preclinical evaluation.
Mechanism of Action
Olverembatinib functions as a potent, ATP-competitive inhibitor of the BCR-ABL1 kinase. It binds tightly to the ATP-binding site of both wild-type and mutated BCR-ABL1 protein.[1][3] This binding blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the aberrant signaling cascades that are essential for the survival and proliferation of Ph+ ALL cells.[3][4] Key downstream pathways inhibited by olverembatinib include STAT5, PI3K/AKT, and RAS/MAPK (ERK1/2), leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in malignant cells.[2][4] Its efficacy against the T315I mutation is attributed to a molecular structure that does not rely on forming a hydrogen bond with the threonine residue at this position, a mechanism that hinders many other TKIs.[1]
Data Presentation
Preclinical Activity
Olverembatinib demonstrates potent inhibitory activity against wild-type BCR-ABL1 and various clinically significant mutants in both biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of Olverembatinib
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BCR-ABL1 (Wild-Type) | Kinase Assay | 0.34 | [3] |
| BCR-ABL1 (T315I) | Kinase Assay | 0.68 | [3] |
| Ba/F3 cells (BCR-ABL1 WT) | Proliferation Assay | 1.0 | [3] |
| Ba/F3 cells (BCR-ABL1 mutants) | Proliferation Assay | 6 - 300 |[5] |
Clinical Efficacy in Ph+ ALL
Clinical studies have demonstrated significant efficacy of olverembatinib-based regimens in patients with both newly diagnosed and relapsed/refractory Ph+ ALL.
Table 2: Summary of Clinical Trial Results for Olverembatinib in Ph+ ALL
| Study Population | Treatment Regimen | Key Efficacy Endpoints | Response Rates | Reference |
|---|---|---|---|---|
| Newly Diagnosed | Olverembatinib + Low-Intensity Chemo | MRD-Negative Complete Remission (CR) | 64.2% | [6][7] |
| Newly Diagnosed | Olverembatinib-based regimens | Complete Remission (CR) | 100% | [8] |
| Complete Molecular Response (CMR) | 85% (within 3 months) | [8] | ||
| Relapsed/Refractory | Olverembatinib + Inotuzumab Ozogamicin | Hematologic CR | 100% | [9] |
| Complete Molecular Response (CMR) | 78.6% | [9] | ||
| Ph+ or Ph-like ALL | Olverembatinib + Blinatumomab | 18-month Overall Survival (OS) | 100% | [9] |
| | | 18-month Event-Free Survival (EFS) | 91.6% |[9] |
Safety and Tolerability
Olverembatinib has shown a manageable safety profile in clinical trials. Treatment-related adverse events (TRAEs) are typically mild to moderate.
Table 3: Common Treatment-Related Adverse Events (TRAEs) (Any Grade)
| Adverse Event | Frequency | Reference |
|---|---|---|
| Elevated Creatine Phosphokinase | ≥20% | [10] |
| Thrombocytopenia | ≥20% | [10] |
| Increased Alanine Aminotransferase | ≥20% | [10] |
| Anemia | Common | [7] |
| Neutropenia | Common | [7] |
| Skin Hyperpigmentation | Common | [11] |
| Proteinuria | Common |[11] |
Experimental Protocols
The following protocols provide standardized methods for the preclinical evaluation of olverembatinib in Ph+ ALL cell lines (e.g., SUP-B15).
Protocol 1: In Vitro Cell Proliferation Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of olverembatinib using a colorimetric MTS/MTT assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
Ph+ ALL cell line (e.g., SUP-B15)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Olverembatinib dimesylate stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (absorbance at 490 nm for MTS, 570 nm for MTT)
Procedure:
-
Cell Seeding: Culture cells to logarithmic growth phase. Count and resuspend cells in fresh medium to a density of 1x10⁵ cells/mL. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of olverembatinib in culture medium. A typical concentration range would be 0.1 nM to 1 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add the serially diluted olverembatinib and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[4][12]
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, a solubilization step (e.g., adding 100 µL of DMSO or SDS-HCl solution) is required after incubation.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background absorbance (media only). Normalize the results to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by olverembatinib using Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) staining.
Materials:
-
Ph+ ALL cells, treated as described in Protocol 1.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1x10⁶ cells in 6-well plates and treat with olverembatinib (e.g., at 1x and 5x the IC₅₀) and vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Western Blot Analysis of BCR-ABL1 Pathway
This protocol assesses the effect of olverembatinib on the phosphorylation status of BCR-ABL1 and its key downstream targets.
Materials:
-
Ph+ ALL cells, treated as described in Protocol 2.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL1 (Tyr245), anti-BCR-ABL1, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE.[2]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein phosphorylation relative to total protein and loading controls.
Overcoming TKI Resistance
A key application of olverembatinib is its ability to overcome resistance to previous generations of TKIs. Its development addresses the evolutionary path of BCR-ABL1 mutations that arise under the selective pressure of targeted therapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 4. broadpharm.com [broadpharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vigo-avocats.com [vigo-avocats.com]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Ascentage Pharma Announces Preclinical Data Demonstrating Olverembatinib's Therapeutic Potential in Treating COVID-19 Published in EMBO Molecular Medicine - BioSpace [biospace.com]
- 10. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug's Best-in-Class Potential - BioSpace [biospace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Olverembatinib Dimesylate in Gastrointestinal Stromal Tumor (GIST) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate (formerly HQP1351) is a novel, orally active, third-generation multi-targeted tyrosine kinase inhibitor (TKI).[1] While initially developed and approved for the treatment of chronic myeloid leukemia (CML), particularly for cases with the T315I mutation, olverembatinib has demonstrated significant antitumor activity in preclinical and clinical studies of gastrointestinal stromal tumors (GIST), a rare mesenchymal neoplasm of the gastrointestinal tract.[1][2] This document provides detailed application notes and protocols for the use of olverembatinib in GIST research, with a particular focus on the succinate dehydrogenase (SDH)-deficient subtype, where it has shown notable efficacy.[3][4]
GISTs are primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[5] However, a subset of GISTs, particularly common in pediatric and young adult patients, are wild-type for KIT and PDGFRA and are often characterized by a deficiency in the succinate dehydrogenase enzyme complex (SDH-deficient GIST).[6][7] These tumors are generally insensitive to standard TKI therapies like imatinib.[6] Olverembatinib's broader kinase inhibition profile, which includes KIT, PDGFRA, SRC, FGFR, and others, makes it a promising therapeutic agent for TKI-resistant and SDH-deficient GIST.[4][8]
Mechanism of Action
Olverembatinib is a potent inhibitor of multiple kinases involved in oncogenic signaling. In the context of GIST, its primary targets are believed to be the constitutively active mutant forms of KIT and PDGFRA.[5] However, its efficacy in SDH-deficient GIST suggests a more complex mechanism. In SDH-deficient cells, olverembatinib has been shown to inhibit the phosphorylation of FGFR1, IGF-1R, SRC, AKT, and ERK1/2, and decrease the protein levels of HIF-2α and VEGFA.[5] Furthermore, translational research suggests that olverembatinib may exert its antitumor effects by modulating lipid metabolism, which is significantly altered in SDH-deficient GIST.[9] Studies have also indicated that olverembatinib can downregulate BCL-xL and MCL-1 protein expression, potentially through the inhibition of the KIT signaling pathway and downstream STAT3.[4]
Signaling Pathway in SDH-Deficient GIST and the Role of Olverembatinib
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of olverembatinib in GIST.
Table 1: Preclinical Anti-proliferative Activity of Olverembatinib
| Cell Line Model | IC50 (µM) | Reference |
| SDHB-deficient cell lines | 0.129 - 5.132 | [5] |
Table 2: Clinical Efficacy of Olverembatinib in SDH-deficient GIST (NCT03594422)
| Parameter | Value | Patient Cohort (n) | Reference |
| Initial Phase 1 Data | |||
| Partial Response (PR) | 5 | 20 | [3] |
| Clinical Benefit Rate (CBR) | 93.8% | 16 | [3] |
| Updated Phase 1 Data | |||
| Objective Response Rate (ORR) | 23.1% | 26 | [4] |
| Partial Responses (PR) | 6 | 26 | [4] |
| Clinical Benefit Rate (CBR)** | 92.3% | 26 | [4] |
| Median Duration of Treatment | 15.6 months | 26 | [4] |
| Median Progression-Free Survival (PFS) | 27.5 months | 26 | [4] |
| CBR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD) > 16 weeks | |||
| **CBR = PR + SD > 16 weeks |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in SDH-deficient GIST Patients Treated with Olverembatinib (NCT03594422)
| Adverse Event | Incidence (%) | Grade ≥3 Incidence (%) | Reference |
| Anemia | 55% | Not Specified | [10] |
| Neutropenia | 75% (treatment-related) | One patient with Grade 3 | [10] |
| Any Grade 3 or higher TEAE | Not Applicable | 38.5% | [8] |
Experimental Protocols
The following are generalized protocols for key experiments in GIST research involving olverembatinib. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Cell Proliferation/Viability Assay
This protocol describes a method to assess the anti-proliferative effect of olverembatinib on GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882 for KIT-mutant; SDHB-knockdown or patient-derived SDH-deficient lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count GIST cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of olverembatinib in complete medium from the stock solution. A typical concentration range would be 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the olverembatinib dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Kinase Inhibition
This protocol is for assessing the effect of olverembatinib on the phosphorylation of target kinases and downstream signaling proteins.
Materials:
-
GIST cells treated with olverembatinib as described above.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-SDHB).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash olverembatinib-treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of olverembatinib in a GIST xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
GIST cell line (e.g., GIST430 for imatinib-resistant models) or patient-derived xenograft (PDX) tissue.
-
Matrigel.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject GIST cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer olverembatinib orally (e.g., 15 mg/kg, every other day) to the treatment group.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI). A study on the combination of olverembatinib and lisaftoclax showed a TGI of 57.6% for olverembatinib alone in an imatinib-resistant GIST430 xenograft model.[4]
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Protocol 4: Clinical Trial Design Overview for Olverembatinib in GIST
This section provides an overview of the design for clinical trials investigating olverembatinib in GIST, based on publicly available information for NCT03594422 and the planned POLARIS-3 study (NCT06640361).
Study Design:
-
Phase: Phase 1b/2 (NCT03594422) and Phase 3 (POLARIS-3).[3][6]
-
Patient Population: Patients with advanced or metastatic GIST who are resistant or intolerant to prior TKI therapies, with a focus on SDH-deficient GIST.[3][6]
-
Intervention: Olverembatinib administered orally, typically on an every-other-day schedule in 28-day cycles. Doses have ranged from 20 mg to 50 mg.[6][8]
-
Primary Endpoints:
-
Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), and pharmacokinetics.[6]
-
Key Assessments: Tumor response is typically evaluated every 8-12 weeks using RECIST v1.1 criteria. Safety is monitored through the documentation of adverse events according to CTCAE.
Experimental Workflow for Preclinical Evaluation of Olverembatinib
Conclusion
This compound is a promising therapeutic agent for GIST, particularly for the difficult-to-treat SDH-deficient subtype. The provided application notes and protocols offer a framework for researchers to investigate its mechanism of action and preclinical efficacy. The ongoing clinical trials will further elucidate its role in the treatment of GIST and potentially provide a much-needed therapeutic option for patients with limited choices.
References
- 1. A unique model for SDH- deficient GIST: an endocrine related cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Promising antitumor activity of olverembatinib (HQP1351) in patients (pts) with tyrosine kinase inhibitor- (TKI-) resistant succinate dehydrogenase- (SDH-) deficient gastrointestinal stromal tumor (GIST). - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered chromosomal topology drives oncogenic programs in SDH-deficient GISTs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Olverembatinib Dimesylate for Succinate Dehydrogenase-Deficient Gastrointestinal Stromal Tumors (GIST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase-deficient gastrointestinal stromal tumors (SDH-deficient GIST) represent a rare and distinct subgroup of GISTs characterized by a lack of response to standard tyrosine kinase inhibitors (TKIs) like imatinib.[1][2][3][4][5][6] Olverembatinib dimesylate (HQP1351), a novel, orally active third-generation TKI, has demonstrated promising anti-tumor activity and a manageable safety profile in patients with TKI-resistant SDH-deficient GIST.[1][3][5][7][8] These application notes provide a comprehensive overview of the preclinical and clinical data on olverembatinib in this indication, along with detailed protocols for key experimental procedures. Olverembatinib targets multiple kinases, including BCR-ABL, KIT, SRC, FGFR, and PDGFRA.[7]
Preclinical Data
Preclinical studies have shown that olverembatinib possesses potent antiproliferative activity in TKI-resistant GIST cell lines.[7][8] In SDHB-deficient cell lines, olverembatinib demonstrated superior antiproliferative activity compared to other approved TKIs, with IC50 values ranging from 0.129 to 5.132 μM.[9]
In Vitro Studies
In a rat pheochromocytoma cell line with SDHB knockdown (PC12#5F7), olverembatinib was shown to decrease HIF2α, VEGFA, and FGFR1 protein levels.[9] Furthermore, it inhibited the phosphorylation of key signaling proteins including FGFR1, IGF1R, SRC, AKT, and ERK1/2.[9]
In Vivo Studies
In xenograft models using the PC12#5F7 cell line, olverembatinib demonstrated dose-dependent antitumor activity when administered at 10 and 20 mg/kg every other day.[9]
Clinical Data
A phase 1 clinical trial (NCT03594422) evaluated the safety and efficacy of olverembatinib in patients with advanced or metastatic GIST, including a cohort of patients with SDH-deficient GIST who were resistant to other TKIs.[1][2][3][4][7][8]
Efficacy in SDH-Deficient GIST
The clinical trial demonstrated significant clinical benefit in patients with SDH-deficient GIST.
| Efficacy Endpoint | Result | Patient Cohort | Citation |
| Objective Response Rate (ORR) | 23.1% | 26 | [7][9] |
| Partial Response (PR) | 6 patients | 26 | [7][9][10] |
| Clinical Benefit Rate (CBR) | 92.3% - 93.8% | 16-26 | [1][7][10] |
| Median Progression-Free Survival (PFS) | 22.0 - 27.5 months | 26 | [7][9][10] |
| Median Treatment Duration | 15.6 months | 26 | [7][10] |
Safety and Tolerability
Olverembatinib was generally well-tolerated in patients with SDH-deficient GIST.[1][10] The majority of treatment-emergent adverse events (TEAEs) were grade 1 or 2 in severity.[1]
| Adverse Event Profile | Details | Citation |
| Grade 3 or Higher TEAEs | Occurred in 38.5% of patients. | [7] |
| Most Common Hematologic AE | Anemia (55% of patients) | [1] |
| Most Common Treatment-Related AE | Grade 3 neutropenia (75% of patients) | [1] |
| Treatment-Related Deaths | None reported | [7] |
Mechanism of Action in SDH-Deficient GIST
The antitumor activity of olverembatinib in SDH-deficient GIST is multifactorial, involving the modulation of multiple signaling pathways and a unique impact on cellular metabolism.
Inhibition of Key Signaling Pathways
SDH deficiency leads to the accumulation of succinate, which in turn stabilizes hypoxia-inducible factor (HIF).[11] Stabilized HIF1α upregulates the expression of genes involved in angiogenesis, glucose metabolism, and cell proliferation and survival, such as VEGF, IGF, and TGFα.[11] Olverembatinib has been shown to inhibit several of these downstream signaling pathways implicated in the tumorigenesis of SDH-deficient neoplasms, including VEGFR, IGF1R, and FGFR.[9][11]
Modulation of Lipid Metabolism
A novel aspect of olverembatinib's mechanism of action is its ability to regulate lipid metabolism.[11] SDH-deficient GIST cells exhibit increased lipid uptake and synthesis.[11] Olverembatinib dose-dependently suppresses lipid uptake and the expression of proteins involved in lipid metabolism, such as CD36, thereby blocking a key energy source for the tumor cells.[11]
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the study of olverembatinib in SDH-deficient GIST. These are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay
This protocol describes a method for assessing the effect of olverembatinib on the viability of GIST cell lines.
Materials:
-
GIST cell lines (e.g., SDHB-knockdown lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of olverembatinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the olverembatinib dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's instructions for other viability reagents.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines a method to detect changes in the phosphorylation of key signaling proteins in GIST cells following treatment with olverembatinib.
Materials:
-
GIST cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR1, anti-phospho-IGF1R, anti-phospho-SRC, anti-phospho-AKT, anti-phospho-ERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate GIST cells and treat with olverembatinib or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the establishment and use of a GIST xenograft model to evaluate the in vivo efficacy of olverembatinib.
Materials:
-
SDH-deficient GIST cells (e.g., PC12#5F7)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Harvest GIST cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer olverembatinib or vehicle control orally at the desired dose and schedule (e.g., 10-20 mg/kg every other day).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
This compound has emerged as a promising therapeutic agent for the treatment of SDH-deficient GIST, a patient population with a significant unmet medical need.[1][7] Its unique mechanism of action, targeting multiple oncogenic pathways and cellular metabolism, provides a strong rationale for its continued development.[9][11] The protocols provided herein offer a framework for researchers to further investigate the preclinical and translational aspects of olverembatinib in this rare and challenging disease. A global, multicenter, single-arm, open-label, pivotal registrational Phase III study is being planned to further evaluate the efficacy and safety of olverembatinib in patients with SDH-deficient GIST.[3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Succinate dehydrogenase-deficient gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Current Management of Succinate Dehydrogenase Deficient Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. Use of SDHB immunohistochemistry to identify germline mutations of SDH genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Olverembatinib Dimesylate in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate is a potent, orally administered, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[1] It was developed to overcome resistance to first- and second-generation TKIs, particularly the gatekeeper T315I mutation, which confers resistance to most available inhibitors.[1][2] Olverembatinib binds to the ATP-binding site of both native and mutated forms of the BCR-ABL1 kinase, effectively blocking its activity and downstream signaling pathways essential for the survival and proliferation of leukemic cells.[2][3] Its efficacy extends to a broad spectrum of BCR-ABL1 mutations.[4]
The rationale for combining olverembatinib with traditional chemotherapy stems from preclinical and clinical evidence suggesting synergistic anti-tumor effects. This combination aims to enhance apoptosis in cancer cells, overcome resistance mechanisms, and improve treatment outcomes in hematologic malignancies such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] These notes provide an overview of the preclinical and clinical data, along with detailed protocols for key experimental assays.
Mechanism of Action
Olverembatinib's primary mechanism is the potent inhibition of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and a significant driver in Ph+ ALL.[7] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of crucial downstream signaling proteins.[3] This disruption inhibits multiple pathways responsible for cell proliferation and survival, including the STAT5, PI3K/AKT, and RAS/ERK pathways, ultimately leading to apoptosis (programmed cell death) in malignant cells.[3][4][5]
Beyond BCR-ABL1, olverembatinib also demonstrates inhibitory activity against other kinases implicated in oncogenesis, such as FLT3, KIT, PDGFRα, and FGFR1, suggesting a broader anti-cancer potential.[2][4]
Caption: Olverembatinib inhibits the BCR-ABL1 kinase, blocking downstream survival pathways.
Preclinical Data: Synergy with Other Agents
Preclinical studies have demonstrated that olverembatinib acts synergistically with chemotherapeutic agents and other targeted therapies to enhance anti-tumor effects in various hematologic cancer models.
In Ph+ ALL cell lines, combining olverembatinib with conventional chemotherapy agents like vincristine or doxorubicin resulted in synergistic anti-proliferative activity and a significant increase in apoptosis compared to single-agent treatment.[5] Mechanistically, this combination led to a more profound inhibition of BCR-ABL1 and its downstream targets, including STAT5, AKT, and ERK1/2.[5] Furthermore, the combination therapy effectively downregulated anti-apoptotic proteins such as MCL-1, BCL-2, and BCL-xL while upregulating pro-apoptotic proteins like BAX and PUMA.[5]
Similar synergistic effects were observed in preclinical models of acute myeloid leukemia (AML). When combined with the BCL-2 inhibitor lisaftoclax, olverembatinib was able to overcome venetoclax resistance in AML cell lines.[8] This combination significantly increased apoptosis by downregulating signaling pathways known to mediate venetoclax resistance and boosting the expression of pro-apoptotic proteins.[8]
Caption: Synergy of olverembatinib and chemotherapy in promoting apoptosis.
Table 1: Summary of Preclinical Combination Studies
| Cancer Model | Combination Agent(s) | Cell Lines | Key Findings | Reference |
| Ph+ ALL | Vincristine, Doxorubicin | SUP-B15 | Synergistic anti-proliferative activity and enhanced apoptosis.[5] | [5] |
| Inhibition of BCR-ABL1, STAT5, AKT, and ERK1/2 phosphorylation.[5] | [5] | |||
| Downregulation of MCL-1, BCL-2; upregulation of BAX, PUMA.[5] | [5] | |||
| Venetoclax-Resistant AML | Lisaftoclax (BCL-2 inhibitor) | OCI-AML-3, MOLM13, MV-4-11 | Overcame venetoclax resistance.[8] | [8] |
| Significantly increased apoptosis vs. single agents (p < 0.0001).[8] | [8] | |||
| Upregulation of pro-apoptotic proteins BAX, BAK, PUMA.[8] | [8] |
Clinical Trials and Data
The combination of olverembatinib with chemotherapy is being actively investigated in clinical trials, particularly for newly diagnosed Ph+ ALL.
POLARIS-1 (NCT06051409): A Phase III Registrational Study
A key ongoing study is the global, multicenter, randomized Phase III trial (POLARIS-1) evaluating the efficacy and safety of olverembatinib combined with low-intensity chemotherapy compared to imatinib plus chemotherapy in newly diagnosed adult patients with Ph+ ALL.[9][10][11]
Caption: Workflow for the POLARIS-1 (NCT06051409) Phase III clinical trial.
Table 2: POLARIS-1 (HQP1351AG301) Phase III Trial Design
| Parameter | Description |
| NCT Number | NCT06051409[11] |
| Phase | Phase III, Registrational[9][10] |
| Study Design | Global, Multicenter, Randomized, Open-Label[9][11] |
| Patient Population | Newly diagnosed adult patients with Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL)[10] |
| Investigational Arm | Olverembatinib combined with low-intensity chemotherapy[11] |
| Control Arm | Imatinib combined with low-intensity chemotherapy[11] |
| Primary Endpoint | Minimal Residual Disease (MRD) negativity rate by the end of three induction cycles[9][11] |
Initial results from Part A of the POLARIS-1 study have been promising, demonstrating a high rate of deep molecular response and a manageable safety profile.
Table 3: Key Efficacy and Safety Data from the POLARIS-1 Study (Part A)
| Endpoint | Result |
| MRD-Negative Complete Response (CR) Rate | 64.2% by the end of induction therapy[9][12] |
| Safety Profile | The combination was well-tolerated[12] |
| Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs, incidence >15%) | Neutropenia (63.6%)[12] |
| Thrombocytopenia (56.4%)[12] | |
| Leukopenia (54.5%)[12] | |
| Anemia (49.1%)[12] | |
| Pneumonia (30.9%)[12] | |
| Hypokalemia (20%)[12] | |
| Abnormal hepatic function (16.4%)[12] |
Experimental Protocols
The following protocols are generalized methodologies for key in vitro experiments used to assess the efficacy of olverembatinib in combination with chemotherapy.
Protocol: Cell Viability Assay
This protocol is used to measure the anti-proliferative effects of drug combinations.
Materials:
-
Leukemia cell lines (e.g., SUP-B15)
-
RPMI-1640 medium with 10% FBS
-
This compound, chemotherapy agent (e.g., vincristine)
-
96-well white, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Culture cells to logarithmic growth phase. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of olverembatinib and the chemotherapy agent in culture medium at 2x the final desired concentration.
-
Treatment: Add 100 µL of the 2x drug solutions to the wells. Include single-agent controls and an untreated (vehicle) control. For combination studies, add drugs simultaneously or sequentially as required by the experimental design.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis. Combination synergy can be calculated using software like CompuSyn to determine the Combination Index (CI).
Protocol: Apoptosis Assay via Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following drug treatment.
Materials:
-
Leukemia cell lines
-
6-well plates
-
Olverembatinib and chemotherapy agent
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed 1x10⁶ cells per well in 6-well plates and treat with the desired concentrations of olverembatinib, chemotherapy, or the combination for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Protocol: Western Blot for Protein Phosphorylation Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify protein band intensity, normalizing to a loading control like β-actin.
Conclusion
This compound, in combination with chemotherapy, represents a promising therapeutic strategy for challenging hematologic malignancies like Ph+ ALL. Preclinical data strongly support a synergistic mechanism that enhances the killing of cancer cells.[5] Early clinical results from the POLARIS-1 study are encouraging, showing high rates of molecular remission with a manageable safety profile.[9][12] The protocols outlined here provide a framework for researchers to further investigate the mechanisms of synergy and explore novel combination strategies involving olverembatinib. Continued research and the maturation of clinical trial data will be crucial in defining the role of this combination in clinical practice.
References
- 1. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia [frontiersin.org]
- 3. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 4. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. What is Olverembatinib used for? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Ascentage Pharma to Present Data from Multiple Studies of Olverem [natlawreview.com]
- 10. First Patient Dosed in the Registrational Phase III Study of Olverembatinib in Treatment-Naïve Patients with Philadelphia Chromosome-Positive (Ph+) Acute Lymphoblastic Leukemia (ALL) - [ascentage.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Olverembatinib Dimesylate for Inducing Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to first and second-generation TKIs, including those harboring the T315I "gatekeeper" mutation.[1][4][5] This document provides detailed application notes on the mechanism of olverembatinib in inducing apoptosis in leukemia cells and protocols for key experimental procedures to evaluate its efficacy.
Olverembatinib is a potent, orally active pan-BCR-ABL inhibitor that binds tightly to the ATP-binding site of both wild-type and mutant BCR-ABL1 kinase, including the T315I mutation which is notoriously resistant to many other TKIs.[1][6][7] By inhibiting the kinase activity of BCR-ABL1, olverembatinib blocks downstream signaling pathways crucial for the proliferation and survival of leukemia cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][6][8][9] Preclinical studies have shown that olverembatinib enhances cell cycle arrest and apoptosis in CML cells.[5][9]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which olverembatinib induces apoptosis in leukemia cells is through the potent inhibition of the constitutively active BCR-ABL1 tyrosine kinase. This oncogenic fusion protein drives leukemogenesis by activating a network of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.
Key signaling pathways inhibited by olverembatinib include:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway: This pathway is a critical regulator of cell survival. Its inhibition by olverembatinib leads to the downregulation of anti-apoptotic proteins.[10]
-
SRC kinase pathways: These kinases are involved in cell growth, proliferation, and survival. Olverembatinib has been shown to likely inhibit these pathways.[10]
The inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade. This is characterized by the cleavage and activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.[10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and clinical efficacy of olverembatinib in leukemia.
Table 1: In Vitro Inhibitory Activity of Olverembatinib against BCR-ABL Kinase and Leukemia Cell Lines
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Native Bcr-Abl | 0.34[7] | K562 (CML) | 0.21[11] |
| Bcr-Abl (T315I) | 0.68[7] | Ku812 (CML) | 0.13[11] |
| Wild-type BCR-ABL1 | 0.5[5] | K562R (imatinib-resistant) | 4.5[11] |
| SUP-B15 (Ph+ ALL) | 2.5[11] |
Table 2: Clinical Response to Olverembatinib in Patients with Chronic Phase CML (CP-CML)
| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate |
| All evaluable patients with CP-CML | ~61%[3] | ~42%[3] |
| CP-CML with T315I mutation | 60%[8] | 44%[8] |
| CP-CML without T315I mutation | 55%[8] | 42%[8] |
| Patients who failed prior ponatinib | 53-58%[3][8] | 37-38%[3][8] |
| Patients who failed prior asciminib | 43-50%[3][8] | 33-38%[3][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of olverembatinib on leukemia cells. These are generalized protocols based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of olverembatinib on leukemia cells and calculate the IC50 value.
Materials:
-
Leukemia cell line (e.g., K562, Ba/F3-p210-T315I)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO for MTT, or provided with XTT kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of olverembatinib in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, the soluble formazan is measured directly.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the olverembatinib concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following olverembatinib treatment.
Materials:
-
Leukemia cells treated with olverembatinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of olverembatinib for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression and cleavage of key apoptotic proteins following olverembatinib treatment.
Materials:
-
Leukemia cells treated with olverembatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of olverembatinib on cell cycle distribution.
Materials:
-
Leukemia cells treated with olverembatinib
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with olverembatinib for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. Add 3 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of olverembatinib-induced apoptosis in leukemia cells.
References
- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA - [ascentage.com]
- 3. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]
Application Notes and Protocols for Olverembatinib Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate mechanisms of resistance to olverembatinib (HQP1351), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The protocols outlined below are intended to enable researchers to identify and characterize genetic and non-genetic alterations that confer resistance to this potent anti-leukemic agent.
Introduction to Olverembatinib and Resistance
Olverembatinib is a highly effective TKI developed to treat chronic myeloid leukemia (CML), particularly in patients harboring the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs[1][2]. Despite its efficacy, resistance to olverembatinib can emerge, posing a significant clinical challenge[3][4]. Understanding the mechanisms of this resistance is crucial for developing next-generation therapies and optimizing patient treatment strategies.
Resistance to TKIs like olverembatinib can be broadly categorized into two main types:
-
BCR-ABL1-dependent mechanisms: These primarily involve mutations within the BCR-ABL1 kinase domain that interfere with drug binding or stabilize the active conformation of the kinase[5][6]. While olverembatinib is effective against the T315I mutation, other single or compound mutations can reduce its efficacy[3][4][7].
-
BCR-ABL1-independent mechanisms: These involve the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity for cell survival and proliferation[5][6]. Pathways such as JAK/STAT have been implicated in TKI resistance[6].
This document provides detailed protocols for generating olverembatinib-resistant cell lines, identifying resistance mechanisms, and characterizing the functional consequences of these alterations.
Experimental Design Workflow
The overall workflow for investigating olverembatinib resistance can be broken down into several key stages. The following diagram illustrates a typical experimental approach.
Key Experimental Protocols
Protocol 1: Generation of Olverembatinib-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating doses of olverembatinib. This method mimics the development of acquired resistance in a clinical setting[8][9][10].
Materials:
-
Parental CML cell line (e.g., Ba/F3 expressing BCR-ABL1 or a specific mutant, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Olverembatinib (HQP1351) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Methodology:
-
Determine the initial IC50:
-
Plate the parental cells in a 96-well plate.
-
Treat with a serial dilution of olverembatinib for 72 hours.
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
-
-
Initiate Resistance Induction:
-
Culture parental cells in a flask with olverembatinib at a concentration equal to the IC50.
-
Maintain the culture by replacing the medium with fresh drug-containing medium every 3-4 days.
-
Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.
-
-
Dose Escalation:
-
Once the cells resume proliferation at a rate comparable to the untreated parental cells, they have adapted to the current drug concentration.
-
At this point, increase the olverembatinib concentration by 1.5- to 2-fold[10].
-
Repeat this stepwise dose escalation. The process can take several months.
-
-
Isolation of Resistant Clones:
-
Once cells can proliferate in high concentrations of olverembatinib (e.g., >10-fold the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Expand these clones for further characterization.
-
-
Confirmation of Resistance:
-
Determine the IC50 of the resistant clones and compare it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.
-
Culture the resistant cells in drug-free medium for several passages and re-test the IC50 to assess the stability of the resistant phenotype.
-
Protocol 2: BCR-ABL1 Kinase Domain Mutation Analysis
This protocol outlines the steps for identifying point mutations in the BCR-ABL1 kinase domain, a common mechanism of TKI resistance[11].
Materials:
-
Parental and olverembatinib-resistant CML cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript™ IV First-Strand Synthesis System)
-
PCR amplification reagents (e.g., Phusion High-Fidelity PCR Master Mix)
-
Primers flanking the BCR-ABL1 kinase domain
-
DNA purification kit (e.g., QIAquick PCR Purification Kit)
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Harvest approximately 1x10^6 parental and resistant cells.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Amplify the BCR-ABL1 kinase domain from the synthesized cDNA using high-fidelity PCR.
-
Use primers designed to specifically amplify the kinase domain region.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
Sequencing:
-
Purify the PCR product.
-
For Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing. Analyze the resulting chromatograms for nucleotide changes compared to the parental sequence. This method is suitable for detecting dominant mutations[11].
-
For Next-Generation Sequencing (NGS): Prepare sequencing libraries from the purified PCR product. NGS provides higher sensitivity and can detect low-frequency mutations within a cell population[11].
-
-
Data Analysis:
-
Align the sequencing reads to the reference BCR-ABL1 sequence.
-
Identify single nucleotide variants (SNVs) in the resistant cell lines that are absent in the parental line.
-
Translate the nucleotide changes to amino acid substitutions to identify potential resistance-conferring mutations.
-
Protocol 3: Signaling Pathway Analysis by Western Blot
This protocol is for investigating BCR-ABL1-independent resistance mechanisms by assessing the activation state of key downstream and alternative signaling pathways.
Materials:
-
Parental and olverembatinib-resistant CML cells
-
Olverembatinib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL1, anti-BCR-ABL1, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis:
-
Culture parental and resistant cells. Treat with olverembatinib at relevant concentrations (e.g., 100 nM) for a specified time (e.g., 2-4 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to compare the phosphorylation levels of signaling proteins between parental and resistant cells, with and without olverembatinib treatment. Look for sustained activation of pathways like JAK/STAT or PI3K/AKT in resistant cells despite BCR-ABL1 inhibition.
-
Signaling Pathways in Olverembatinib Resistance
Understanding the signaling networks downstream of BCR-ABL1 is key to interpreting resistance mechanisms. The following diagram illustrates the core pathway and potential bypass tracks.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Olverembatinib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Olverembatinib IC50 (nM) | Fold Resistance |
|---|---|---|
| Parental K562 | Value ± SD | 1.0 |
| Resistant Clone 1 | Value ± SD | Calculate |
| Resistant Clone 2 | Value ± SD | Calculate |
| Ba/F3 p210 | Value ± SD | 1.0 |
| Ba/F3 p210 Res | Value ± SD | Calculate |
Table 2: BCR-ABL1 Kinase Domain Mutations Identified in Resistant Clones
| Cell Line | Mutation Identified | Amino Acid Change | Detection Method |
|---|---|---|---|
| Resistant Clone 1 | c.1135T>A | V379I | Sanger / NGS |
| Resistant Clone 2 | e.g., c.750G>C | e.g., E250D | Sanger / NGS |
| Ba/F3 p210 Res | Identify mutation | Identify change | Sanger / NGS |
Table 3: Clinical Efficacy of Olverembatinib in TKI-Resistant CML This table summarizes clinical data for context.
| Patient Cohort | Response Type | Response Rate (%) | Reference |
|---|---|---|---|
| CML-CP with T315I | Complete Cytogenetic Response (CCyR) | 58.8 | [12] |
| CML-CP with T315I | Major Molecular Response (MMR) | 42.9 | [12] |
| Ponatinib-resistant | Complete Cytogenetic Response (CCyR) | 55.6 | [12] |
| Ponatinib-resistant | Major Molecular Response (MMR) | 54.5 | [12] |
| Asciminib-resistant | Complete Cytogenetic Response (CCyR) | 37.5 | [13] |
| Asciminib-resistant | Major Molecular Response (MMR) | 30 |[13] |
CML-CP: Chronic Myeloid Leukemia - Chronic Phase
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and characterize the mechanisms of resistance to olverembatinib, contributing to the development of improved therapeutic strategies for CML.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Case Report: Dual resistance to dasatinib/olverembatinib in accelerated-phase cml: identification of a novel SPECC1L-inserted e8a2 BCR::ABL1 transcript and ABL1 V379I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Case Report: Dual resistance to dasatinib/olverembatinib in accelerated-phase cml: identification of a novel SPECC1L-inserted e8a2 BCR::ABL1 transcript and ABL1 V379I mutation [frontiersin.org]
- 5. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance [mdpi.com]
- 6. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
Olverembatinib Dimesylate in Acute Myeloid Leukemia (AML): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib dimesylate (formerly HQP1351) is a novel, third-generation multi-kinase inhibitor with potent activity against a spectrum of tyrosine kinases implicated in various hematological malignancies. While extensively studied in the context of Chronic Myeloid Leukemia (CML), preclinical evidence highlights its therapeutic potential in Acute Myeloid Leukemia (AML), particularly in subtypes harboring FMS-like tyrosine kinase 3 (FLT3) mutations. These mutations, especially internal tandem duplications (FLT3-ITD), are present in approximately 25-30% of AML patients and are associated with a poor prognosis. Olverembatinib's ability to target FLT3 and its downstream signaling pathways underscores its promise as a therapeutic agent in this challenging disease setting.
This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in AML research, with a focus on in vitro studies.
Mechanism of Action in AML
In the context of AML, olverembatinib primarily exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling cascades. In FLT3-mutated AML, the receptor is perpetually activated, leading to uncontrolled cell proliferation and survival. Olverembatinib treatment has been shown to dose-dependently inhibit the phosphorylation of FLT3 and key downstream signaling proteins, including STAT5, AKT, and ERK.[1][2] This inhibition disrupts the pro-survival signals and induces apoptosis in AML cells.[1][2]
Signaling Pathway Diagram
Caption: Olverembatinib inhibits activated FLT3, blocking downstream signaling and promoting apoptosis.
Quantitative Data
The following tables summarize the in vitro efficacy of olverembatinib (also referred to by its developmental code GZD824) in various preclinical models.
Table 1: In Vitro Anti-proliferative Activity of Olverembatinib in Ba/F3 Cells Expressing FLT3 Mutations
| Cell Line | FLT3 Mutation | IC50 (nM) |
| Ba/F3 | FLT3-ITD-F691I | 1.4 |
| Ba/F3 | FLT3-ITD-F691R | 9.4 |
| Ba/F3 | FLT3-D835N | Sensitive |
| Ba/F3 | FLT3-D835G | Sensitive |
| Ba/F3 | FLT3-D835A | Sensitive |
| Ba/F3 | FLT3-D842H | Sensitive |
| Ba/F3 | FLT3-D842R | Sensitive |
| Ba/F3 | FLT3-D835H | Less Sensitive |
| Ba/F3 | FLT3-D835V | Less Sensitive |
| Ba/F3 | FLT3-D835Y | Less Sensitive |
| Ba/F3 | FLT3-D835I | Less Sensitive |
| Data from a study investigating the anti-proliferative activities of GZD824 in Ba/F3 stable cells. "Sensitive" indicates clear inhibition of cell growth, while "Less Sensitive" indicates a weaker effect. Specific IC50 values for all sensitive mutations were not provided in the source material.[3] |
Table 2: Apoptosis Induction by Olverembatinib in Venetoclax-Resistant OCI-AML3 Cells
| Treatment | Concentration | % Apoptotic Cells (24h) |
| DMSO (Control) | - | 3.82% |
| Olverembatinib | 0.5 µM | 8.50% |
| This table demonstrates the induction of apoptosis by olverembatinib as a single agent in a venetoclax-resistant AML cell line.[4] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of olverembatinib in AML cell lines.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML3)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count AML cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of olverembatinib in culture medium.
-
Add the desired concentrations of olverembatinib or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (PS) using Annexin V and identifying necrotic cells with propidium iodide (PI).
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat AML cells with olverembatinib as described in the cell viability assay (a typical treatment duration for apoptosis is 24-48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for the detection of changes in the phosphorylation status of FLT3 and its downstream effectors in response to olverembatinib treatment.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat AML cells with olverembatinib for the desired time (e.g., 2-24 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
These application notes and protocols provide a framework for the preclinical investigation of this compound in AML. The available data suggests that olverembatinib is a potent inhibitor of FLT3 signaling and induces apoptosis in AML cells, particularly those with FLT3-ITD mutations. Further research, including the determination of IC50 values in a broader panel of AML cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential in this disease.
References
- 1. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASH 2022 | Ascentage Pharma to Present Data of Olverembatinib (HQP1351) in Three Oral Reports, Including the First Dataset from the First US Study, at the ASH Annual Meeting [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Olverembatinib Dimesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olverembatinib dimesylate, with a specific focus on addressing potential solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
A1: Yes, this compound is highly soluble in DMSO. Published data indicate its solubility can reach up to 125 mg/mL.[1][2] However, achieving this requires proper technique, as outlined in the troubleshooting guide below.
Q2: Why is it crucial to use fresh, anhydrous DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including this compound, potentially leading to incomplete dissolution or precipitation.[4][5] Using a new, sealed bottle or a properly stored anhydrous grade of DMSO is critical for preparing high-concentration stock solutions.[3][4]
Q3: My olverembatinib solution in DMSO appears cloudy or has particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates incomplete dissolution. This can be caused by several factors, including insufficient mixing, low temperature, or using hydrated DMSO. Vigorously vortexing the solution and using an ultrasonic bath are recommended to facilitate complete dissolution.[1][5] Gentle warming (not to exceed 50°C) can also be employed, but care should be taken to avoid compound degradation.[5]
Q4: My compound precipitated after diluting the DMSO stock into an aqueous medium (e.g., cell culture media, PBS). How can I prevent this?
A4: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.[4][6] To prevent precipitation, it is best to first make intermediate serial dilutions of the stock solution in DMSO before adding the final, most diluted sample to the aqueous medium.[4] It is also critical to ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.1% for cell-based assays) to avoid solvent-induced toxicity and precipitation.[4][7] Adding the DMSO stock to the aqueous medium slowly while vortexing can also help.
Q5: What is the recommended method for storing this compound solutions?
A5: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable for up to one month.[1][2] Always ensure the vials are tightly sealed to prevent moisture absorption.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Insufficient mixing.2. DMSO has absorbed moisture.3. Attempting to prepare a supersaturated solution. | 1. Vortex the solution vigorously. Use an ultrasonic bath for 15-30 minutes.[1][5]2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3][4]3. Check the solubility data (see Table 1) to ensure you are not exceeding the solubility limit. |
| Precipitation Upon Storage | 1. Solution was not fully dissolved initially.2. Freeze-thaw cycles.3. Moisture contamination during storage. | 1. Ensure complete dissolution using sonication before initial storage.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2][5]3. Use vials with tight-sealing caps. Store desiccated if necessary. |
| Solution Turns Cloudy After Dilution in Aqueous Buffer | 1. Compound has low aqueous solubility.2. Final DMSO concentration is too low to maintain solubility.3. Rapid change in solvent polarity. | 1. Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium.[4]2. Keep the final DMSO concentration as high as experimentally permissible (e.g., 0.1% - 0.5% in cell culture).[7]3. Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
Data & Protocols
Solubility Data
The solubility of this compound can vary slightly between suppliers and based on the purity and handling of the solvent.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 93 - 125 mg/mL | 128.32 - 172.47 mM | Sonication and fresh DMSO are recommended for achieving high concentrations.[1][8] |
| Water | ≥ 50 mg/mL | ≥ 68.99 mM | Saturation point may be higher.[1] |
Molecular Weight of this compound: 724.77 g/mol [1]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution.
Mechanism of Action & Signaling Pathway
Olverembatinib is a potent, third-generation pan-BCR-ABL tyrosine kinase inhibitor (TKI).[1] It is designed to effectively inhibit the activity of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[9][10] A key feature of olverembatinib is its potent activity against a wide spectrum of BCR-ABL mutations, including the highly resistant T315I "gatekeeper" mutation, which renders many other TKIs ineffective.[9][11] By binding to the ATP-binding site of the BCR-ABL kinase domain, olverembatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[9]
Caption: Olverembatinib inhibits BCR-ABL1, blocking pro-survival pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 9. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 10. What is Olverembatinib used for? [synapse.patsnap.com]
- 11. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
optimizing olverembatinib dimesylate concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing olverembatinib dimesylate concentration during IC50 determination experiments.
Section 1: Understanding this compound
This section covers the fundamental properties of olverembatinib, its mechanism of action, and its known potency, which are critical for designing an effective IC50 experiment.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for olverembatinib? A: Olverembatinib is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2][3][4] It functions by binding to the ATP-binding site of the Bcr-Abl kinase, effectively blocking its catalytic activity.[1][3][5] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the proliferation and survival of cancer cells.[1][4]
Q: What makes olverembatinib effective against resistant forms of cancer? A: A key feature of olverembatinib is its high efficacy against a wide spectrum of Bcr-Abl mutations, most notably the T315I "gatekeeper" mutation.[1][2][6] This specific mutation confers resistance to many first and second-generation TKIs. Olverembatinib's structural design allows it to bind effectively to the kinase domain even when this mutation is present.[1]
Q: Does olverembatinib have other targets besides Bcr-Abl? A: Yes, in addition to Bcr-Abl, olverembatinib has been shown to inhibit other kinases, including KIT, SRC, FGFR, and PDGFRA.[4][5][7] This multi-kinase activity is relevant to its investigation in other malignancies such as gastrointestinal stromal tumors (GIST).[4][7]
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 4. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Olverembatinib used for? [synapse.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. onclive.com [onclive.com]
Technical Support Center: Overcoming Olverembatinib Dimesylate Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming olverembatinib dimesylate resistance in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of olverembatinib?
A1: Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Its primary mechanism is the potent inhibition of the BCR-ABL1 kinase, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1] Olverembatinib binds to the ATP-binding site of both phosphorylated and non-phosphorylated BCR-ABL1, thereby blocking downstream signaling pathways crucial for the proliferation and survival of leukemic cells and inducing apoptosis.[1][2]
Q2: How does olverembatinib overcome resistance to other TKIs like ponatinib and asciminib?
A2: Olverembatinib's efficacy in patients resistant to ponatinib and asciminib is attributed to its broad coverage of BCR-ABL1 kinase domain mutations, including compound mutations (two or more mutations in the same allele).[3] Its unique binding characteristics allow it to effectively inhibit the kinase activity of mutated BCR-ABL1 where other TKIs may fail.[1]
Q3: What are the known molecular pathways affected by olverembatinib?
A3: Olverembatinib primarily targets the BCR-ABL1 signaling pathway. This leads to the downregulation of downstream signaling proteins such as CRKL and STAT5.[4] Additionally, in certain cellular contexts, it can inhibit other kinases like FLT3, FGFR, PDGFR, and SRC family kinases, and affect pathways such as PI3K/AKT.[4][5]
Q4: Can olverembatinib be used in combination with other agents to overcome resistance?
A4: Yes, preclinical studies have shown that combining olverembatinib with other targeted agents can be effective. For instance, in venetoclax-resistant Acute Myeloid Leukemia (AML) models, the combination of olverembatinib and the BCL-2 inhibitor lisaftoclax has demonstrated synergistic effects in inducing apoptosis.[5][6] Combination with the allosteric inhibitor asciminib has also shown enhanced anti-tumor effects against cells with BCR-ABL1 compound mutations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased sensitivity to olverembatinib in our cell line over time. | Development of acquired resistance. This could be due to secondary mutations in the BCR-ABL1 kinase domain or activation of bypass signaling pathways. | 1. Sequence the BCR-ABL1 kinase domain to identify potential new mutations. 2. Perform a phosphoproteomic screen to identify activated bypass pathways. 3. Consider combination therapy. For example, if BCL-2 is upregulated, a combination with a BCL-2 inhibitor like lisaftoclax could be effective.[5] |
| High background in Western blot for phosphorylated proteins (e.g., p-CRKL). | Suboptimal antibody concentration, insufficient washing, or high phosphatase activity in the lysate. | 1. Optimize the primary antibody concentration. 2. Increase the number and duration of washes. 3. Ensure phosphatase inhibitors are included in the lysis buffer and that lysates are kept on ice. |
| Inconsistent results in cell viability assays (e.g., CellTiter-Glo). | Uneven cell seeding, edge effects in the multi-well plate, or temperature gradients. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. 3. Equilibrate the plate to room temperature for approximately 30 minutes before adding the reagent.[7][8] |
| Low percentage of apoptotic cells in Annexin V/PI assay. | Suboptimal drug concentration or incubation time. The cell line may be inherently less sensitive. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. 2. Confirm drug activity with a positive control cell line known to be sensitive to olverembatinib. 3. Use a complementary method to confirm apoptosis, such as measuring caspase-3 cleavage by Western blot. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of Olverembatinib in Various Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| K562 | CML | BCR-ABL1 (wild-type) | 0.21 | [4] |
| SUP-B15 | Ph+ ALL | BCR-ABL1 (wild-type) | 2.5 | [4] |
| Ba/F3 | Pro-B | BCR-ABL1 (T315I) | Not specified, but potent inhibition shown | [4] |
| MOLM-13-VEN-RES | AML | FLT3-ITD, Venetoclax-Resistant | Not specified for single agent | [6] |
| MV-4-11-VEN-RES | AML | FLT3-ITD, Venetoclax-Resistant | Not specified for single agent | [6] |
| OCI-AML-3-VEN-RES | AML | Venetoclax-Resistant | Not specified for single agent | [6] |
Table 2: Apoptosis Induction by Olverembatinib in Combination with Lisaftoclax in Venetoclax-Resistant AML Cell Lines (24-hour treatment)
| Cell Line | Treatment | % Apoptotic Cells |
| MOLM-13-VEN-RES | DMSO (vehicle) | 5.16 |
| Olverembatinib (10 nM) | 34.04 | |
| Lisaftoclax (3 µM) | 5.99 | |
| Combination | 58.40 | |
| MV-4-11-VEN-RES | DMSO (vehicle) | 7.79 |
| Olverembatinib (10 nM) | 18.36 | |
| Lisaftoclax (3 µM) | 9.04 | |
| Combination | 68.73 | |
| OCI-AML-3 | DMSO (vehicle) | 3.82 |
| Olverembatinib (0.5 µM) | 8.50 | |
| Lisaftoclax (0.5 µM) | 8.82 | |
| Combination | 75.13 | |
| Data extracted from a 2024 study presented at a major hematology conference.[6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture following treatment with olverembatinib.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement.
-
Add various concentrations of olverembatinib to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with olverembatinib for the desired time and concentration.
-
Harvest cells (including floating cells from the supernatant) and centrifuge at approximately 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5][10]
Western Blot for Phosphorylated CRKL (p-CRKL)
This protocol is a general guideline for detecting the phosphorylation status of CRKL, a downstream target of BCR-ABL1.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-CRKL (Tyr207)
-
Primary antibody against total CRKL or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with olverembatinib and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary p-CRKL antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total CRKL or a loading control to ensure equal loading.
Visualizations
Caption: Mechanism of action of olverembatinib in BCR-ABL1 positive cells.
Caption: Workflow for generating and characterizing olverembatinib resistance.
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Olverembatinib Dimesylate In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using olverembatinib dimesylate in in vitro experiments. The information provided is intended to help manage and interpret potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of olverembatinib?
A1: The primary target of olverembatinib is the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It is a potent inhibitor of both wild-type (WT) and T315I mutant BCR-ABL1.[1][2]
Q2: I am observing effects in my cell line that does not express BCR-ABL1. What could be the cause?
A2: Olverembatinib is a multi-kinase inhibitor. At nanomolar concentrations, it can inhibit other kinases, which may be active in your cell line. Known off-targets include members of the FLT3, FGFR, PDGFR, KIT, and SRC kinase families.[3][4][5] These kinases can regulate various cellular processes, including proliferation and survival.
Q3: At what concentration should I expect to see off-target effects?
A3: Off-target effects can be observed at concentrations in the low nanomolar range, which may overlap with the concentrations used to inhibit BCR-ABL1. For example, olverembatinib inhibits the proliferation of cell lines driven by FLT3-ITD, FGFR1, and PDGFRα with IC50 values between 2 and 8 nM.[4] It also shows potent enzymatic inhibition of KIT kinase.[3] It is recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q4: Can olverembatinib affect common signaling pathways?
A4: Yes, due to its activity against multiple kinases, olverembatinib can modulate key signaling pathways. It has been shown to inhibit the PI3K/AKT and SRC/STAT3 signaling pathways, which are crucial for cell growth, proliferation, and survival in many cell types.[6]
Q5: Are there any known interactions of olverembatinib with metabolic enzymes?
A5: In vitro studies have shown that olverembatinib has the potential for drug-drug interactions through cytochrome P450 (CYP) enzymes. It exhibits inhibitory effects on CYP2C9 and CYP2C19 and can induce the activity of CYP1A2, CYP2B6, and CYP2C9.[7] This is an important consideration if you are co-administering other compounds in your in vitro system that are metabolized by these enzymes.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activity of olverembatinib against its primary target and key off-target kinases.
Table 1: On-Target Activity of Olverembatinib (Enzymatic Assay)
| Target | Assay Type | IC50 / Kd (nM) |
| Bcr-Abl (WT) | Enzymatic IC50 | 0.34[1][2][8] |
| Bcr-Abl (T315I) | Enzymatic IC50 | 0.68[1][2][8] |
| Bcr-Abl (WT) | Binding Affinity (Kd) | 0.32[9] |
| Bcr-Abl (T315I) | Binding Affinity (Kd) | 0.71[9] |
Table 2: Off-Target Cellular and Enzymatic Activity of Olverembatinib
| Target Kinase | Cell Line | Driving Mutation | Cellular IC50 (nM) | Enzymatic IC50 (nM) |
| FLT3 | MV4-11 | FLT3-ITD | 2.00 ± 1.10[4] | Not Reported |
| FGFR1 | KG-1 | FGFR1 Fusion | 6.01 ± 6.10[4] | Not Reported |
| PDGFRα | EOL-1 | FIP1L1-PDGFRα | 3.66 ± 1.93[4] | Not Reported |
| KIT | GIST T1 | KIT Exon 11 | 27[3] | Not Reported |
| KIT (WT) | - | - | - | >90% inhibition at 10 nM[3] |
| KIT (V559D) | - | - | - | 1.4[3] |
Note: Olverembatinib has also been shown to have inhibitory activity against BRAF (V600E), DDR1, PDGFRB, RET (M918T), TAK1, and TIE2 at a concentration of 10 nM.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or growth inhibition in a non-BCR-ABL cell line. | The cell line may express one of olverembatinib's off-target kinases (e.g., FLT3, FGFR, PDGFR, KIT, SRC). | 1. Confirm kinase expression: Use Western blot or RT-qPCR to check for the expression of potential off-target kinases. 2. Dose titration: Perform a dose-response curve to determine the IC50 in your specific cell line. 3. Use a more selective inhibitor: If available, use a more selective inhibitor for the suspected off-target kinase as a control to confirm the effect. |
| Changes in phosphorylation of AKT or STAT3. | Olverembatinib is known to inhibit the PI3K/AKT and SRC/STAT3 signaling pathways. | 1. Perform Western blot analysis: Probe for phosphorylated and total AKT and STAT3 to confirm pathway inhibition. 2. Titrate olverembatinib concentration: Determine the concentration range at which this inhibition occurs in your system. |
| Inconsistent results when co-administered with another compound. | Olverembatinib can inhibit or induce CYP450 enzymes, potentially altering the metabolism and effective concentration of the co-administered compound. | 1. Review metabolism of co-administered compound: Check if it is a known substrate for CYP2C9, CYP2C19, CYP1A2, or CYP2B6. 2. Staggered treatment: If possible, pre-incubate with one compound before adding the other to assess the impact on the observed phenotype. |
| Phenotype does not match expected BCR-ABL inhibition. | The observed phenotype may be a composite of on-target and off-target effects. | 1. Rescue experiment: If possible, express a resistant mutant of the intended target to see if the phenotype is reversed. 2. Compare with other BCR-ABL inhibitors: Use a BCR-ABL inhibitor with a different off-target profile to dissect the specific effects. |
Experimental Protocols
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted olverembatinib or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of olverembatinib for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, p-SRC, SRC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Olverembatinib's on- and off-target kinase inhibition.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Olverembatinib (HQP1351, GZD824) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 8. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 9. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in olverembatinib experiments
Welcome to the technical support center for olverembatinib experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies with olverembatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of olverembatinib?
Olverembatinib is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.[1] This action blocks the phosphorylation of downstream signaling molecules, leading to the induction of apoptosis in leukemic cells.[1] A key feature of olverembatinib is its high affinity for both the native (wild-type) and mutated forms of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2] Olverembatinib can bind to both the active ("DFG-in") and inactive ("DFG-out") conformations of the ABL kinase.[3][4]
Q2: What are the known kinase targets of olverembatinib besides BCR-ABL?
Olverembatinib is a multi-kinase inhibitor. In addition to BCR-ABL, it has been shown to inhibit other kinases, which may contribute to its efficacy and also to potential off-target effects. Known targets include:
-
KIT
-
SRC family kinases
-
Fibroblast growth factor receptor (FGFR)
-
Platelet-derived growth factor receptor (PDGFR)
-
FMS-like tyrosine kinase 3 (FLT3)[5]
This broad-spectrum activity is being explored in other malignancies such as gastrointestinal stromal tumors (GIST).[6]
Q3: My cells expressing a known sensitive BCR-ABL mutation (e.g., T315I) are showing resistance to olverembatinib. What are the possible reasons?
While olverembatinib is potent against a wide range of BCR-ABL mutations, resistance can still occur through several mechanisms:
-
BCR-ABL Independent Resistance: The cancer cells may have activated alternative survival pathways that are not dependent on BCR-ABL signaling.[7][8] This can involve the upregulation of other oncogenes or the downregulation of tumor suppressor genes.
-
Compound Mutations: The cells may have acquired additional mutations in the BCR-ABL kinase domain alongside the initial mutation. While olverembatinib is effective against many compound mutations, certain combinations may confer resistance.[5]
-
Pharmacokinetic Issues (In Vivo): In animal models, inadequate drug exposure due to poor absorption, rapid metabolism, or drug-drug interactions can lead to apparent resistance. Olverembatinib is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[9][10]
-
Cellular Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of olverembatinib, leading to reduced efficacy.
Q4: I am observing unexpected toxicity in my animal model that is not typically reported in clinical trials. What could be the cause?
Preclinical models may exhibit different toxicity profiles compared to human clinical trials. Some potential reasons for unexpected toxicity include:
-
Off-Target Kinase Inhibition: Olverembatinib's inhibition of other kinases (e.g., SRC, KIT, FGFR) could lead to toxicities in specific organs or tissues in your animal model that are not as prominent in humans.
-
Metabolism Differences: The metabolism of olverembatinib may differ between your animal model and humans, leading to the formation of unique metabolites with different toxicity profiles.
-
Vehicle Effects: The vehicle used to dissolve and administer olverembatinib could be contributing to the observed toxicity. Ensure you have a vehicle-only control group to assess this.
-
Model-Specific Susceptibilities: The specific genetic background or physiological characteristics of your animal model may make it more susceptible to certain drug-induced toxicities.
Troubleshooting Guides
Interpreting Unexpected In Vitro Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 value in a sensitive cell line | Discrepancies between different cytotoxicity assays (e.g., MTT vs. cell counting).[11][12] | 1. Confirm cell viability with a secondary, mechanistically different assay (e.g., trypan blue exclusion).2. Ensure the drug is fully dissolved and stable in your culture medium.3. Check for contamination in your cell culture. |
| Cell line misidentification or genetic drift. | 1. Authenticate your cell line using short tandem repeat (STR) profiling.2. Sequence the BCR-ABL kinase domain to confirm the expected mutation. | |
| No inhibition of p-CRKL in Western blot despite cell death | Technical issues with the Western blot. | 1. Refer to the Western blot troubleshooting guide below.2. Ensure your primary antibody is validated for the species and application.3. Use a positive control lysate from a sensitive cell line known to respond to olverembatinib. |
| BCR-ABL independent mechanism of cell death. | 1. Investigate the activation of other signaling pathways (e.g., PI3K/AKT, SRC) that olverembatinib is known to inhibit.[5] | |
| Paradoxical increase in a downstream signaling molecule | Feedback loops in the signaling network. | 1. Perform a time-course experiment to observe the dynamics of the signaling pathway.2. Investigate the possibility of olverembatinib inhibiting a negative regulator of the pathway. |
| Off-target effects of olverembatinib. | 1. Consult a kinase profiling database to identify potential off-target kinases that could be responsible for the observed effect. |
Troubleshooting Western Blots for p-CRKL Inhibition
| Problem | Possible Cause | Solution |
| Weak or no signal for p-CRKL | Low protein concentration. | Increase the amount of protein loaded onto the gel.[13] |
| Ineffective primary antibody. | Ensure the primary antibody is specific for phosphorylated CRKL and is used at the recommended dilution.[13] | |
| Insufficient inhibition of BCR-ABL. | Increase the concentration of olverembatinib or the incubation time. | |
| High background | Blocking was insufficient. | Use a different blocking agent (e.g., BSA instead of milk) or increase the blocking time.[14] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[13][14] | |
| Non-specific bands | Antibody is not specific enough. | Use a more specific primary antibody or try a different antibody clone. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[15] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Olverembatinib (IC50 values)
| Target | Cell Line | IC50 (nM) | Reference |
| BCR-ABL (Wild-Type) | Ba/F3 | 1.0 | [5] |
| BCR-ABL (T315I) | Ba/F3 | 0.68 | [5] |
| Wild-type and mutant BCR-ABL1 | - | 0.5 | [16] |
Table 2: Clinical Efficacy of Olverembatinib in Chronic Myeloid Leukemia (CML)
| Patient Population | Response Metric | Response Rate (%) | Reference |
| CML-CP (T315I mutation) | Major Cytogenetic Response (MCyR) | 79.0 (3-year cumulative) | [16] |
| CML-CP (T315I mutation) | Major Molecular Response (MMR) | 56.0 (3-year cumulative) | [16] |
| CML-AP (T315I mutation) | Major Hematologic Response (MaHR) | 78.4 | [9] |
| CML-CP (Prior ponatinib failure) | Complete Cytogenetic Response (CCyR) | 58 | [2] |
| CML-CP (Prior asciminib resistance) | Complete Cytogenetic Response (CCyR) | 50 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of olverembatinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-CRKL
-
Cell Lysis: Treat cells with the desired concentrations of olverembatinib for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CRKL overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CRKL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Olverembatinib's primary mechanism of action.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Potential off-target signaling pathways of olverembatinib.
References
- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 2. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 3. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
- 5. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BCR-ABL-Independent TKI Resistance in Chronic Myeloid Leukemia by mTOR and Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 10. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Olverembatinib Dimesylate Bioavailability in Animal Models
Welcome to the technical support center for researchers utilizing olverembatinib dimesylate in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving optimal oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rats, and what formulation was used?
A1: this compound has a reported oral bioavailability of approximately 48.7% in rats. This was achieved using a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: My in vivo efficacy is lower than expected. Could this be related to poor bioavailability?
A2: Yes, suboptimal efficacy can be a direct consequence of poor or variable oral absorption. Olverembatinib, like many tyrosine kinase inhibitors (TKIs), is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. This inherent low solubility can be a rate-limiting step in its absorption, leading to insufficient plasma concentrations and consequently, reduced efficacy at the target site. It is crucial to ensure consistent and adequate oral bioavailability to achieve reliable and reproducible in vivo results.
Q3: I am observing high variability in plasma concentrations between my study animals. What could be the cause?
A3: High inter-animal variability in plasma exposure is a common issue with poorly soluble compounds. This can be attributed to several factors, including:
-
Inadequate drug solubilization: If the drug does not fully dissolve in the gastrointestinal tract, its absorption can be erratic.
-
pH-dependent solubility: The solubility of many TKIs is dependent on the pH of the gastrointestinal fluid. Variations in gastric pH among animals can lead to significant differences in drug dissolution and absorption.
-
Food effects: The presence or absence of food in the stomach can alter gastric pH and transit time, impacting drug absorption. Standardizing the fasting/feeding protocol for your animals is critical.
-
Formulation instability: If the drug precipitates out of the dosing vehicle before or after administration, it will not be well-absorbed.
Q4: What are some alternative formulation strategies to improve the oral bioavailability of this compound?
A4: For poorly soluble drugs like olverembatinib, advanced formulation strategies can significantly enhance oral bioavailability. Two common and effective approaches are:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), use a mixture of oils, surfactants, and co-surfactants to maintain the drug in a solubilized state in the gastrointestinal tract. Upon gentle agitation in the gut, they form fine nanoemulsions, which can enhance drug solubilization and absorption.
-
Amorphous Solid Dispersions (ASD): In this approach, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. This amorphous form has higher kinetic solubility and dissolution rate compared to the crystalline form, which can lead to improved absorption and bioavailability.
Troubleshooting Guide
Issue: Low Mean Plasma Exposure (AUC)
If you are observing a lower-than-expected Area Under the Curve (AUC) in your pharmacokinetic studies, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Expected Outcome |
| Poor drug solubility in the dosing vehicle | Prepare the formulation using one of the recommended vehicles for this compound, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the drug is fully dissolved. | A clear, homogenous solution for dosing, leading to more consistent absorption. |
| Precipitation of the drug in the GI tract | Consider formulating this compound as a supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS). The inclusion of a precipitation inhibitor like PVP K30 can help maintain supersaturation and prevent drug precipitation. | Studies with other TKIs, such as dasatinib, have shown that a su-SNEDDS formulation can increase the AUC by up to 2.7-fold compared to a simple suspension[1]. |
| Inadequate dissolution rate | Develop an Amorphous Solid Dispersion (ASD) of this compound. This can be achieved by spray-drying a solution of the drug and a suitable polymer carrier (e.g., cellulose acetate butyrate). | For dasatinib, an ASD formulation increased the bioavailability by 198.7% compared to a physical mixture of the drug and polymer[2]. |
Issue: High Variability in Pharmacokinetic Parameters (CV% of AUC and Cmax)
High variability between animals can mask the true pharmacokinetic profile of the compound. The following table provides strategies to reduce this variability.
| Potential Cause | Suggested Solution | Expected Outcome |
| pH-dependent solubility | Formulating this compound in an ASD can reduce its sensitivity to pH variations in the gastrointestinal tract. | An ASD formulation of dasatinib showed more consistent gastrointestinal absorption and significantly reduced intra- and inter-subject variability in plasma concentrations[3]. |
| Inconsistent dosing volume or technique | Ensure accurate and consistent administration of the dosing formulation via oral gavage. Use appropriate gavage needles for the size of the animal and ensure the formulation is delivered directly to the stomach. | Reduced variability in the absorption phase of the pharmacokinetic profile. |
| Differences in fed/fasted state | Standardize the experimental protocol by ensuring all animals are fasted for a consistent period (e.g., overnight) before dosing. | Minimizes the influence of food on gastric pH and emptying, leading to more uniform drug absorption. |
Experimental Protocols
Preparation of a Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS)
This protocol is adapted from a successful study on improving the bioavailability of dasatinib and can be used as a starting point for this compound.
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Construct ternary phase diagrams to identify the self-nanoemulsification region.
-
-
Preparation of SNEDDS:
-
Mix the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and vortex until a clear solution is formed.
-
-
Preparation of su-SNEDDS:
-
To the optimized SNEDDS formulation, add a precipitation inhibitor such as polyvinylpyrrolidone (PVP) K30. The concentration of the inhibitor may need to be optimized.
-
-
Characterization:
-
Evaluate the droplet size, polydispersity index, and zeta potential of the nanoemulsion formed upon dilution in an aqueous medium.
-
Perform in vitro dissolution and drug release studies.
-
Oral Gavage Administration in Rats
-
Animal Preparation:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the prepared this compound formulation orally using a suitable gavage needle. A typical dosing volume for rats is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of olverembatinib in the plasma samples using a validated LC-MS/MS method.
-
Visualizations
Caption: Workflow for developing an improved oral formulation and evaluating its pharmacokinetics.
Caption: Relationship between poor solubility and suboptimal in vivo efficacy.
References
- 1. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
olverembatinib dimesylate stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of olverembatinib dimesylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: Based on supplier recommendations, this compound powder is shipped at room temperature. However, for long-term storage, it is advised to store the powder at -20°C for up to one year.[1] Some suppliers indicate that room temperature storage for a month does not affect the biological activity of the powder product.[2]
Q2: How should I store stock solutions of this compound?
A2: For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[3] To ensure the reliability of experimental results, it is crucial to use the clarified stock solution within these recommended periods.[4]
Q3: How stable are working solutions of this compound for in vivo and in vitro experiments?
A3: For in vivo experiments, it is strongly recommended to prepare the working solution freshly and use it on the same day.[4] For in vitro assays, while stock solutions are stable under the conditions mentioned above, it is good practice to prepare fresh dilutions from the stock for each experiment to ensure accuracy and reproducibility.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][5] Contact with these substances should be avoided to prevent degradation.
Q5: Are there any specific light sensitivity concerns for this compound?
A5: While the provided documentation does not contain specific data on photostability, as a general precaution for complex organic molecules, it is advisable to protect this compound powder and solutions from direct light exposure.
Troubleshooting Guide
Issue: I observed precipitation or phase separation when preparing a solution of this compound.
-
Possible Cause: The compound may have limited solubility in the chosen solvent system at the desired concentration.
-
Solution: Gentle heating and/or sonication can be used to aid dissolution.[4] Always ensure the final solvent concentrations are as recommended in the protocol. For in vivo studies, if using physiological saline, ensure the compound is fully dissolved before administration.[2]
Issue: My experimental results are inconsistent, and I suspect the compound may have degraded.
-
Possible Cause 1: Improper Storage: The compound or its solutions may have been stored outside the recommended temperature and duration.
-
Solution 1: Always adhere to the recommended storage conditions. For stock solutions, store at -80°C for up to 2 years or -20°C for up to 1 year.[3] For in vivo working solutions, prepare them fresh daily.[4]
-
Possible Cause 2: Contamination: The stock solution may have been contaminated.
-
Solution 2: Use sterile techniques when preparing and handling solutions. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles and the risk of contamination.
-
Possible Cause 3: Incompatible Reagents: The compound may have reacted with other components in your experimental setup.
-
Solution 3: Review all reagents for incompatibilities. Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[1][5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration | Source(s) |
| Powder | -20°C | 1 year | [1] |
| Stock Solution | -20°C | 1 year | [3] |
| Stock Solution | -80°C | 2 years | [3] |
| In Vivo Working Solution | Room Temperature | Prepare fresh, use same day | [4] |
Experimental Protocols
General Protocol for Preparation of Stock Solution (for in vitro use)
-
Equilibrate the vial of this compound powder to room temperature before opening.
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Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
Olverembatinib Dimesylate Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing olverembatinib dimesylate in Western blot experiments. The information is tailored for scientists and drug development professionals investigating the BCR-ABL signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently inhibit the kinase activity of both native BCR-ABL and its mutated forms, including the highly resistant T315I "gatekeeper" mutation.[3][4][5] By binding to the ATP-binding site of the BCR-ABL kinase domain, olverembatinib blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[3][6]
Q2: Which downstream signaling proteins are affected by olverembatinib and can be monitored by Western blot?
Key downstream targets of the BCR-ABL pathway that are inhibited by olverembatinib and can be readily assessed by Western blot include phosphorylated CRKL (p-CRKL) and phosphorylated STAT5 (p-STAT5).[1] Monitoring the phosphorylation status of these proteins provides a reliable readout of olverembatinib's inhibitory activity.
Q3: I am not seeing a decrease in p-BCR-ABL signal after olverembatinib treatment. What could be the issue?
Several factors could contribute to this observation:
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Protein Degradation: The BCR-ABL fusion protein is highly susceptible to degradation by acid-dependent hydrolases released during cell lysis in conventional cold lysis buffers.[7] This can lead to an artificially weak or absent p-BCR-ABL signal, masking the effect of the inhibitor.
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Suboptimal Drug Concentration or Incubation Time: The concentration of olverembatinib or the duration of treatment may be insufficient to achieve complete inhibition. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
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Drug Resistance: While olverembatinib is effective against many BCR-ABL mutations, the presence of complex compound mutations could potentially confer resistance.
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Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the phosphorylated form of BCR-ABL. Ensure the antibody is validated for Western blotting and used at the recommended dilution.
Q4: My Western blot for phosphorylated proteins has high background. How can I reduce it?
High background in phosphoprotein Western blots is a common issue. Here are some troubleshooting steps:
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Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
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Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the protocol. Handle the membrane with clean forceps to avoid contamination.
Troubleshooting Guide
This guide addresses common problems encountered during Western blot analysis of olverembatinib's effects on the BCR-ABL signaling pathway.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated Proteins | Inadequate preservation of phosphorylation state. | Always use a lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the procedure. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel (20-40 µg of total cell lysate is a good starting point). | |
| Inefficient antibody binding. | Incubate the primary antibody overnight at 4°C. Ensure the secondary antibody is appropriate for the primary antibody's host species. | |
| Multiple Non-Specific Bands | Primary antibody concentration is too high. | Reduce the concentration of the primary antibody. |
| Secondary antibody is binding non-specifically. | Run a secondary antibody-only control (a blot with no primary antibody). If bands appear, consider using a pre-adsorbed secondary antibody. | |
| Protein degradation. | Use a fresh lysis buffer containing a protease inhibitor cocktail. | |
| Inconsistent Results Between Experiments | Variation in cell treatment or sample preparation. | Standardize all experimental parameters, including cell seeding density, olverembatinib concentration, treatment duration, and lysis procedure. |
| Inconsistent transfer of proteins. | Ensure complete and even transfer by checking the membrane with Ponceau S stain before blocking. |
Experimental Protocols
Cell Lysis Protocol for Phosphorylated BCR-ABL
To prevent the degradation of BCR-ABL, a high-pH lysis buffer is recommended.
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Prepare the high-pH lysis buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer.
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Wash cells with ice-cold PBS and lyse them directly on the plate with the prepared lysis buffer.
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Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blot Protocol for p-BCR-ABL, p-CRKL, and p-STAT5
-
Sample Preparation: Mix the cell lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for p-BCR-ABL, p-CRKL, or p-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To detect total protein levels, the blot can be stripped and reprobed with antibodies for total BCR-ABL, CRKL, STAT5, or a loading control like GAPDH or β-actin.
Visualized Workflows and Pathways
Caption: Olverembatinib's inhibition of the BCR-ABL signaling pathway.
Caption: A typical Western blot workflow for olverembatinib studies.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Technical Support Center: Olverembatinib Dimesylate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing olverembatinib dimesylate toxicity in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, with a focus on mitigating toxicity.
Issue 1: Hematological Abnormalities (Thrombocytopenia, Anemia, Neutropenia)
Background: Clinical studies of olverembatinib have reported hematological toxicities, including thrombocytopenia, anemia, and neutropenia.[1][2][3] These adverse events are important to monitor and manage in animal models to ensure the validity of experimental results and animal welfare.
Troubleshooting Steps:
-
Establish Baseline Hematology: Before initiating treatment, perform a complete blood count (CBC) to establish baseline values for each animal. This is crucial for accurate assessment of treatment-related changes.
-
Monitor Blood Counts Regularly: Conduct regular blood sampling (e.g., weekly or bi-weekly) to monitor for changes in platelet, red blood cell, and neutrophil counts. The frequency of monitoring may need to be adjusted based on the dose level and observed effects.
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Dose Reduction or Interruption: If significant hematological toxicity is observed (e.g., a clinically significant drop in platelet or neutrophil counts), consider a dose reduction or temporary interruption of treatment. Clinical data suggests that dose modifications can help manage these side effects.[1]
-
Supportive Care: In cases of severe anemia, supportive care measures, such as blood transfusions, may be necessary. For neutropenia, prophylactic antibiotics could be considered to prevent infections, although this should be carefully evaluated for its potential to interfere with the study's objectives.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough necropsy and histopathological examination of the bone marrow and spleen to assess for drug-related effects on hematopoiesis.
Issue 2: Elevated Creatine Phosphokinase (CPK) Levels
Background: Increased blood creatine phosphokinase has been observed in patients treated with olverembatinib, suggesting potential muscle-related effects.[4]
Troubleshooting Steps:
-
Baseline and Monitoring: Measure baseline serum CPK levels before starting the experiment and monitor them periodically throughout the study, especially at higher dose levels.
-
Clinical Observations: Closely observe animals for any clinical signs of muscle toxicity, such as weakness, lethargy, or changes in gait.
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Dose Adjustment: If CPK levels become significantly elevated, consider a dose reduction to see if the levels return to baseline.
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Histopathology: At necropsy, collect skeletal muscle tissue for histopathological examination to look for any signs of myopathy or muscle damage.
Issue 3: General Morbidity and Mortality
Background: As with any potent anti-cancer agent, olverembatinib can cause general signs of toxicity in animal models, which may include weight loss, decreased activity, and in severe cases, mortality.
Troubleshooting Steps:
-
Dose-Range Finding Study: Before initiating a large-scale efficacy study, conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[5][6] This will help in selecting a dose that is both efficacious and tolerable.
-
Regular Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance.
-
Humane Endpoints: Establish clear humane endpoints for the study. If an animal reaches a predefined endpoint (e.g., significant weight loss, severe lethargy), it should be euthanized to prevent unnecessary suffering.
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Necropsy: Perform a full necropsy on any animal that dies during the study or is euthanized to determine the cause of death and assess for target organ toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities of this compound observed in preclinical and clinical studies?
A1: Based on available data, the most frequently reported treatment-related adverse events for olverembatinib include hematological toxicities such as thrombocytopenia, anemia, and neutropenia.[1][3] Elevated creatine phosphokinase levels have also been noted.[4] Researchers working with animal models should proactively monitor for these potential side effects.
Q2: How can I select an appropriate starting dose for my animal study to minimize toxicity?
A2: A dose-range finding or maximum tolerated dose (MTD) study is highly recommended prior to commencing large-scale efficacy experiments.[5][6] This involves administering a range of doses to small groups of animals to identify a dose that is well-tolerated while still being pharmacologically active. Reviewing published preclinical studies on olverembatinib can also provide guidance on effective and tolerated dose ranges in various animal models.
Q3: What is the mechanism of action of olverembatinib, and how does it relate to its potential toxicities?
A3: Olverembatinib is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that is effective against a wide range of Bcr-Abl mutations, including the T315I mutation.[7] By inhibiting the Bcr-Abl kinase, it blocks downstream signaling pathways that are crucial for the survival and proliferation of chronic myeloid leukemia (CML) cells.[8] While highly effective against the target cancer cells, off-target inhibition of other kinases or on-target effects in normal cells can lead to the observed toxicities. For instance, effects on hematopoietic stem and progenitor cells could contribute to the observed hematological adverse events.
Q4: Are there any known drug-drug interactions with olverembatinib that I should be aware of in my animal studies?
A4: Olverembatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][9] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could alter the plasma concentration of olverembatinib, potentially leading to increased toxicity or reduced efficacy.[9] If your experimental design includes other compounds, it is important to consider their potential to interact with CYP3A4.
Q5: What are the recommended animal models for studying olverembatinib's efficacy and toxicity?
A5: Several animal models are suitable for studying chronic myeloid leukemia (CML) and the effects of TKIs like olverembatinib. These include:
-
Xenograft models: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human CML cell lines (e.g., K562) or patient-derived CML cells.[2]
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Allograft models: Syngeneic mice are transplanted with murine hematopoietic cells transduced with a Bcr-Abl retrovirus.[1] The choice of model will depend on the specific research question.
Data Presentation
Table 1: Summary of Common Olverembatinib-Related Adverse Events (Clinical Data)
| Toxicity Category | Adverse Event | Reported Incidence (Grade ≥3 in Clinical Trials) | Recommended Monitoring in Animal Models |
| Hematological | Thrombocytopenia | ~51.5% | Complete Blood Counts (CBC) |
| Anemia | ~23.0% | Complete Blood Counts (CBC) | |
| Neutropenia | ~11.5% | Complete Blood Counts (CBC) | |
| Leukopenia | ~20.6% | Complete Blood Counts (CBC) | |
| Biochemical | Elevated Creatine Phosphokinase | Frequent | Serum Chemistry Panel |
| Hypertriglyceridemia | Frequent | Serum Chemistry Panel |
Note: Incidence rates are based on human clinical trial data and may not directly translate to animal models, but they highlight key areas for monitoring.[1]
Experimental Protocols
Protocol 1: General Procedure for a Dose-Range Finding Study in a Murine CML Xenograft Model
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Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
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Cell Line: Culture a human CML cell line expressing a relevant Bcr-Abl mutation (e.g., K562 for wild-type or a cell line engineered to express T315I).
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Tumor Implantation: Subcutaneously inject 1-5 x 10^6 CML cells into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Group Allocation: Randomize mice into groups (n=3-5 per group) to receive vehicle control or varying doses of this compound. Dose selection should be based on a literature review of similar compounds or previous in-house data.
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Drug Administration: Administer this compound orally (e.g., by gavage) at the selected doses. The dosing schedule can be daily or every other day, consistent with clinical use.
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of distress (e.g., lethargy, ruffled fur, hunched posture).
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Collect blood samples at baseline and at the end of the study for CBC and serum chemistry analysis.
-
-
Endpoint: The study can be terminated after a set duration (e.g., 14-28 days) or when pre-defined toxicity endpoints are reached.
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Data Analysis: Analyze body weight changes, clinical signs, and hematological and biochemical parameters to determine the maximum tolerated dose (MTD).
Visualizations
Signaling Pathway
Caption: Bcr-Abl signaling pathway and its inhibition by olverembatinib.
Experimental Workflow
Caption: A typical experimental workflow for assessing olverembatinib toxicity.
Logical Relationship
Caption: A decision-making guide for managing hematological side effects.
References
- 1. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the side effects of Olverembatinib? [synapse.patsnap.com]
- 4. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
Olverembatinib Dimesylate In Vitro Drug-Drug Interaction (DDI) Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro drug-drug interaction (DDI) studies of olverembatinib dimesylate.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro DDI profile of olverembatinib?
A1: Based on published literature, olverembatinib has been evaluated in vitro for its potential to interact with cytochrome P450 (CYP) enzymes and drug transporters. The key findings indicate that olverembatinib is a substrate for CYP3A4 and, to a lesser extent, CYP2C9[1]. In vitro studies have also shown that olverembatinib can inhibit CYP2C9 and CYP2C19, and induce CYP1A2, CYP2B6, and CYP2C9[2][3][4]. Furthermore, in vitro transporter studies suggest that olverembatinib is a substrate of P-glycoprotein (P-gp) and likely a substrate of Breast Cancer Resistance Protein (BCRP)[1][5].
Q2: Are the specific quantitative in vitro DDI data, such as IC50 and EC50 values for olverembatinib, publicly available?
A2: As of the latest available information, the specific quantitative data from these in vitro studies (e.g., IC50 values for CYP inhibition, EC50/Emax values for CYP induction) have not been made publicly available in peer-reviewed literature. This information is often proprietary to the manufacturer.
Q3: My experiment shows significant variability in CYP induction results with olverembatinib. What could be the cause?
A3: Variability in CYP induction assays can stem from several factors. Firstly, ensure the cryopreserved human hepatocytes are from a reliable supplier and show good viability and plating efficiency. Inter-donor variability in metabolic activity is common, so using hepatocytes from multiple donors is recommended. Secondly, confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic or affect enzyme activity. Lastly, ensure the incubation time and frequency of media changes are consistent, as these can impact the induction response.
Q4: I am observing cytotoxicity in my hepatocyte cultures when testing olverembatinib. How can I mitigate this?
A4: It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of olverembatinib in your specific cell system before conducting induction studies. If cytotoxicity is observed at concentrations needed to assess DDI potential, consider reducing the highest test concentration. If the therapeutic concentrations of olverembatinib are inherently cytotoxic to the in vitro system, this may be a limitation of the assay.
Q5: What are the recommended positive controls for in vitro CYP induction and inhibition studies?
A5: For CYP induction, prototypical inducers should be used. For example, omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4. For CYP inhibition studies, potent and specific inhibitors for each isoform are used as positive controls, such as furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, and ketoconazole for CYP3A4.
Data Summary
The following tables summarize the known qualitative in vitro DDI profile of olverembatinib. Quantitative data is not publicly available and is therefore denoted as "Not Publicly Available."
Table 1: Summary of Olverembatinib In Vitro CYP450 Interaction Profile
| CYP Isoform | Interaction | Quantitative Data (IC50/Ki) |
| CYP2C9 | Inhibition | Not Publicly Available |
| CYP2C19 | Inhibition | Not Publicly Available |
| CYP Isoform | Interaction | Quantitative Data (EC50/Emax) |
| CYP1A2 | Induction | Not Publicly Available |
| CYP2B6 | Induction | Not Publicly Available |
| CYP2C9 | Induction | Not Publicly Available |
Table 2: Summary of Olverembatinib In Vitro Transporter Interaction Profile
| Transporter | Interaction | Quantitative Data |
| P-glycoprotein (P-gp) | Substrate | Not Publicly Available |
| Breast Cancer Resistance Protein (BCRP) | Likely Substrate | Not Publicly Available |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the potential of olverembatinib to inhibit major CYP450 isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4)
-
Positive control inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of olverembatinib, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer.
-
Add varying concentrations of olverembatinib or a positive control inhibitor. Include a vehicle control.
-
Add human liver microsomes and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each olverembatinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro CYP450 Induction Assay Using Cryopreserved Human Hepatocytes
Objective: To evaluate the potential of olverembatinib to induce the expression of major CYP450 isoforms.
Materials:
-
This compound
-
Cryopreserved human hepatocytes (from at least three donors)
-
Hepatocyte plating and culture medium
-
Collagen-coated plates
-
Prototypical inducers (positive controls)
-
Prototypical CYP probe substrates
-
Reagents for mRNA extraction and qRT-PCR or cell lysis buffer for activity assays
-
LC-MS/MS system
Procedure:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with varying concentrations of olverembatinib, a positive control inducer, or vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.
-
For mRNA analysis:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract mRNA using a suitable kit.
-
Perform qRT-PCR to quantify the relative expression levels of the target CYP genes, normalized to a housekeeping gene.
-
-
For enzyme activity analysis:
-
After the treatment period, wash the cells with incubation medium.
-
Incubate the cells with a specific CYP probe substrate for a defined period.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
-
Calculate the fold induction of mRNA or enzyme activity at each olverembatinib concentration relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction fold change) values.
Visualizations
Caption: Workflow for In Vitro CYP450 Inhibition Assay.
Caption: Workflow for In Vitro CYP450 Induction Assay.
Caption: Olverembatinib's In Vitro CYP450 Interactions.
References
- 1. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Technical Support Center: In Vitro Metabolism of Olverembatinib by CYP3A4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro metabolism of olverembatinib, with a specific focus on the cytochrome P450 3A4 (CYP3A4) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of olverembatinib?
In vitro studies have demonstrated that olverembatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2][3][4] To a lesser extent, CYP2C9 also contributes to its metabolism.[3]
Q2: What is the relative contribution of CYP3A4 to the metabolism of olverembatinib?
Based on data from human liver microsome studies, CYP3A4 is responsible for approximately 60.0% of the metabolism of olverembatinib, while CYP2C9 accounts for 21.6%.[5][6]
Q3: What are the known metabolites of olverembatinib in humans?
In humans, olverembatinib undergoes metabolism in the liver to form multiple metabolites through mono-oxidation, demethylation, and glucuronidation pathways.[3] The predominant circulating components in human plasma are unchanged olverembatinib and its mono-oxidation, demethylation, and glucuronidation metabolites.[3]
Q4: Are there significant drug-drug interactions (DDIs) to consider when working with olverembatinib and CYP3A4 modulators?
Yes, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter olverembatinib exposure.[1][3][4] Strong inhibitors increase its plasma concentration, while strong inducers decrease it.[1][3] Therefore, caution is advised when olverembatinib is used concurrently with strong modulators of CYP3A4.[1][3][4]
Q5: Does olverembatinib act as an inhibitor or inducer of CYP enzymes?
In vitro studies suggest that olverembatinib may have a limited impact on the activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[5][7] It has been described as a weak inhibitor of CYP2C9 and CYP2C19, and a weak inducer of CYP1A2, CYP2B6, and CYP2C9.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected metabolic rate of olverembatinib in human liver microsomes (HLMs).
-
Question: We are observing a highly variable or unexpectedly low rate of olverembatinib metabolism in our HLM assay. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Microsome Quality: Ensure the HLMs are of high quality, have been stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles. Verify the specified CYP3A4 activity of the HLM lot.
-
Cofactor Degradation: NADPH is a critical cofactor for CYP450 activity and is unstable at room temperature. Prepare the NADPH regenerating solution fresh for each experiment and keep it on ice.
-
Substrate Concentration: The concentration of olverembatinib used could be outside the optimal range for detecting metabolic activity. Consider performing a substrate concentration-response curve to determine the Km and Vmax for your system.
-
Incubation Time: The incubation time may be too short to detect significant metabolite formation. Try extending the incubation period, ensuring you are still within the linear range of the reaction. Conversely, a very long incubation could lead to enzyme degradation.
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve olverembatinib is low (typically ≤1%) in the final incubation mixture, as higher concentrations can inhibit CYP450 activity.
-
Issue 2: High background signal or interfering peaks in LC-MS/MS analysis.
-
Question: Our LC-MS/MS analysis shows interfering peaks that co-elute with our analyte of interest (olverembatinib or its metabolites). How can we resolve this?
-
Answer: This can be addressed through several approaches:
-
Sample Preparation: Optimize your sample cleanup procedure. If you are using a simple protein precipitation with acetonitrile, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust your HPLC/UPLC method. Try a different column chemistry, modify the mobile phase composition (e.g., change the organic solvent or pH), or adjust the gradient elution profile to improve the separation of your analyte from interfering peaks.
-
Mass Spectrometry Parameters: Ensure your MS/MS transitions are specific and optimized for olverembatinib and its metabolites. Check for potential crosstalk between transitions if you are monitoring multiple analytes.
-
Issue 3: Discrepancy between results from recombinant CYP3A4 enzymes and human liver microsomes.
-
Question: We see a different metabolic profile or rate when using recombinant CYP3A4 compared to pooled human liver microsomes. Why is this?
-
Answer: This is not unexpected and can be due to several reasons:
-
Presence of Other Enzymes: HLMs contain a full complement of drug-metabolizing enzymes, including other CYPs (like CYP2C9, which also metabolizes olverembatinib), UGTs, and others.[3][5][6] These can contribute to the overall metabolism, leading to a different profile than with an isolated recombinant enzyme.
-
Enzyme Environment: The lipid membrane environment of microsomes can influence enzyme kinetics and conformation, which may differ from the artificial environment of some recombinant enzyme systems.
-
Protein Binding: Non-specific binding of olverembatinib to other proteins within the microsomal preparation can reduce the free concentration available for metabolism, potentially affecting the observed rate.
-
Data Presentation
Table 1: In Vitro Metabolism Parameters of Olverembatinib
| Parameter | Enzyme | Value | Source |
| Relative Contribution | CYP3A4 | 60.0% | [5][6] |
| CYP2C9 | 21.6% | [5][6] | |
| Intrinsic Clearance (CLint) | CYP3A4 | 0.200 µL/min/pmol | [5] |
| CYP2C9 | 0.022 µL/min/pmol | [5] |
Table 2: Effect of CYP3A4 Modulators on Olverembatinib Pharmacokinetics (Clinical Data)
| Co-administered Drug | CYP3A4 Role | Change in Olverembatinib Cmax | Change in Olverembatinib AUC | Source |
| Itraconazole | Strong Inhibitor | ↑ 75.63% to 174% | ↑ 147.06% to 263% | [1][2][3][5][6] |
| Rifampin | Strong Inducer | ↓ 61.27% | ↓ 74.21% to 76% | [1][2][3][5][6] |
Table 3: Predicted Impact of CYP3A4 Modulators on Olverembatinib Exposure (PBPK Modeling)
| CYP3A4 Modulator Strength | Predicted Fold-Increase in Olverembatinib Exposure | Source |
| Strong Inhibitor | ~2.39 | [5][6][7] |
| Moderate Inhibitor | 1.80 - 2.39 | [5][6][7] |
| Mild Inhibitor | ~1.08 | [5][6][7] |
| Strong Inducer | ~0.29 (decrease) | [5][6][7] |
| Moderate Inducer | 0.35 - 0.56 (decrease) | [5][6][7] |
Experimental Protocols
Protocol: Determination of Olverembatinib Metabolic Stability in Human Liver Microsomes
1. Objective: To determine the rate of metabolism of olverembatinib when incubated with human liver microsomes and a cofactor-regenerating system.
2. Materials:
-
Olverembatinib
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
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NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions. Keep on ice.
-
Prepare a stock solution of olverembatinib in a suitable organic solvent (e.g., DMSO or ACN). Serially dilute to create working solutions. The final solvent concentration in the incubation should be ≤1%.
-
-
Incubation:
-
Add the HLM solution to each well of a 96-well plate.
-
Add the olverembatinib working solution to the wells to achieve the desired final substrate concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.
-
Incubate at 37°C with shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point serves as the baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of olverembatinib at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining olverembatinib versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Visualizations
Caption: Metabolic pathway of olverembatinib.
Caption: Experimental workflow for in vitro metabolism assays.
Caption: Troubleshooting inconsistent metabolic rates.
References
- 1. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 7. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Olverembatinib Dimesylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of olverembatinib dimesylate and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.
I. Troubleshooting Guide
This section is divided by the key synthetic steps involved in the preparation of olverembatinib.
Step 1: Sonogashira Coupling
The first key step in the synthesis of olverembatinib is the Sonogashira coupling of a substituted aryl halide with a terminal alkyne.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for a typical Sonogashira coupling reaction.
Frequently Asked Questions (FAQs):
-
Q1: My Sonogashira coupling reaction is not proceeding, and I am recovering my starting materials. What are the common causes?
A1: Several factors can lead to a stalled Sonogashira reaction. Firstly, ensure your palladium catalyst is active. The use of Pd(PPh3)4 is common, but it can degrade upon storage. It is advisable to use a fresh batch or a more stable precatalyst like PdCl2(PPh3)2. Secondly, the reaction is sensitive to oxygen, so ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). Finally, the choice of base is crucial; tertiary amines like triethylamine or diisopropylamine are commonly used and should be distilled before use to remove any water or primary/secondary amine impurities.
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and an excess of the copper co-catalyst. To mitigate this, ensure rigorous exclusion of air from your reaction mixture. Using a copper-free Sonogashira protocol can also be an effective strategy, although this may require higher reaction temperatures or more specialized palladium catalysts. Additionally, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling pathway.
-
Q3: The reaction mixture turns black, and I observe the formation of a precipitate. Is this normal?
A3: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by impurities in the solvent or reagents, or by running the reaction at too high a temperature. Using a more robust ligand for the palladium, such as dppf in PdCl2(dppf), can sometimes prevent this. While a color change to dark red or brown is common, extensive blackening is a sign of catalyst decomposition.
-
Q4: How do I effectively remove the palladium and copper residues during workup?
A4: After the reaction, the mixture can be filtered through a pad of celite to remove solid residues. During the aqueous workup, washing the organic layer with an aqueous solution of ammonium chloride can help to remove copper salts. For palladium removal, various methods can be employed, including treatment with activated carbon or specific metal scavengers. Thorough purification by column chromatography is usually necessary to obtain a product free of metal contaminants.
Step 2: N-Boc Deprotection
The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom within the heterocyclic core.
Diagram of N-Boc Deprotection Considerations:
Caption: Decision workflow for N-Boc deprotection.
Frequently Asked Questions (FAQs):
-
Q5: Standard acidic conditions (TFA/DCM or HCl/dioxane) are causing degradation of my molecule. What are my options?
A5: Olverembatinib derivatives can contain other functional groups that are sensitive to strong acids. If you observe degradation, consider using milder deprotection methods. One option is thermal deprotection, which involves heating the N-Boc protected compound in a suitable solvent like dioxane or toluene. Another effective method is the use of oxalyl chloride in methanol at room temperature, which can be quite selective for the N-Boc group.
-
Q6: The deprotection reaction is sluggish and does not go to completion. What can I do?
A6: If the reaction is slow, ensure that your reagents are of high quality and anhydrous, as water can interfere with some deprotection methods. For acid-mediated deprotections, increasing the concentration of the acid or the reaction temperature can be attempted, but this must be balanced with the risk of side reactions. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal reaction time.
Step 3: Amide Bond Formation
The final step is the coupling of the deprotected heterocyclic amine with a carboxylic acid derivative.
Diagram of Amide Coupling Challenges:
Caption: Factors affecting amide bond formation.
Frequently Asked Questions (FAQs):
-
Q7: The amide coupling reaction is low-yielding. What are the likely reasons?
A7: Low yields in amide coupling can be due to steric hindrance around the carboxylic acid or the amine. The aniline derivative used in the synthesis of olverembatinib is substituted, which can reduce its nucleophilicity. Using a more powerful coupling reagent like HATU or COMU may improve the yield. Alternatively, converting the carboxylic acid to a more reactive species, such as an acid chloride, can be effective, although this requires an additional synthetic step and careful handling of the reactive intermediate.
-
Q8: I am having difficulty purifying the final product. It seems to be very polar and basic. What purification strategies can I use?
A8: Olverembatinib and its derivatives are indeed polar, basic compounds, which can make purification by standard silica gel chromatography challenging due to streaking and poor separation. Consider using a modified stationary phase, such as alumina or amine-functionalized silica. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or ammonia) is often a good choice for such compounds. If the compound is still difficult to purify, consider forming a salt (like the dimesylate) which may have better chromatographic properties or could be purified by recrystallization.
II. Experimental Protocols & Data
Key Synthetic Step Data
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Reference |
| 1 | Sonogashira Coupling | Bromopyridine derivative, Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | ~98% | Patent Literature |
| 2 | N-Boc Deprotection | N-Boc protected intermediate | Reflux in MeOH/Water | ~91% | Patent Literature |
| 3 | Amide Formation | Deprotected amine, Aniline derivative | KOtBu | ~88% | Patent Literature |
Note: Yields are based on reported patent literature and may vary depending on the specific derivative and experimental conditions.
General Protocol for Sonogashira Coupling
-
To a solution of the aryl bromide (1.0 eq) in a suitable degassed solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) iodide (0.1 eq).
-
Add the base (e.g., triethylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Signaling Pathway
Olverembatinib is a tyrosine kinase inhibitor (TKI) that targets the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML).
Diagram of the BCR-ABL1 Signaling Pathway:
Caption: Inhibition of BCR-ABL1 signaling by olverembatinib.
Technical Support Center: Olverembatinib Dimesylate Oral Formulation for Murine Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and oral administration of olverembatinib dimesylate formulations in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It is designed to target a wide range of Bcr-Abl mutations, including the T315I mutation, which confers resistance to many other TKIs.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, which inhibits its activity and prevents the phosphorylation of downstream signaling molecules essential for the proliferation and survival of leukemic cells.[3][5] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[3][5]
Q2: What are the solubility properties of this compound?
A2: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO and water, but has low solubility in ethanol.[6] For in vivo applications, it is often prepared in a mixed vehicle to ensure appropriate solubility and bioavailability.
Q3: What is a recommended vehicle for oral administration of this compound in mice?
A3: A commonly used vehicle for the oral administration of this compound in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] This formulation helps to dissolve the compound and maintain its stability for oral gavage. Another suggested formulation includes 10% DMSO and 90% corn oil.[7]
Q4: What is the recommended dosage of this compound for oral administration in mice?
A4: In preclinical studies, this compound has been shown to be effective at doses ranging from 1-20 mg/kg, administered daily by oral gavage.[1][7] These doses have been shown to suppress tumor growth and increase survival in mouse models of leukemia.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | Incomplete dissolution in the initial solvent (DMSO). | Ensure the this compound is fully dissolved in DMSO before adding other components of the vehicle. Gentle warming and sonication can aid dissolution.[6] Add the solvents sequentially and ensure the solution is clear after each addition.[6] |
| The final concentration of the drug exceeds its solubility in the vehicle. | Prepare a more dilute solution. The solubility in the 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline vehicle is reported to be at least 3.3 mg/mL.[6] | |
| Difficulty in administering the formulation via oral gavage. | High viscosity of the formulation. | If the formulation is too viscous, it can be gently warmed to reduce viscosity. Ensure the chosen gavage needle gauge is appropriate for the formulation's viscosity and the size of the mouse. |
| Animal resistance and stress during the procedure. | Proper handling and restraint techniques are crucial to minimize stress.[8][9] For inexperienced researchers, practicing the technique is recommended. Coating the gavage needle with sucrose may help pacify the mice and facilitate swallowing.[10] | |
| Regurgitation or aspiration of the dose by the mouse. | Incorrect placement of the gavage needle. | Ensure the gavage needle is correctly inserted into the esophagus and not the trachea. Measure the correct insertion length from the tip of the mouse's nose to the last rib.[11][12] Administer the dose slowly to prevent reflux.[13] |
| Excessive dosing volume. | The maximum volume for oral gavage in mice should not exceed 10 mL/kg of body weight.[12] Using smaller, more frequent doses may be better tolerated. | |
| Inconsistent experimental results between animals. | Inaccurate dosing due to precipitation or non-homogenous suspension. | Ensure the formulation is a clear solution or a well-mixed, uniform suspension before each administration. If it is a suspension, vortex or sonicate briefly before drawing each dose. |
| Variability in oral absorption. | Ensure consistent fasting or feeding schedules for the mice, as food in the stomach can affect drug absorption. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 50 mg/mL (68.99 mM) | [1][7] |
| DMSO | 93 mg/mL (128.32 mM) | [6] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [6] |
Table 2: In Vivo Formulation for Oral Administration in Mice
| Vehicle Composition | Maximum Solubility | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (4.55 mM) | [6] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (2.87 mM) | [7] |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL (2.87 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Calculate the required amount: Determine the total volume of the formulation needed based on the number of mice, the dose per mouse (in mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add 10% of the final volume as DMSO to the this compound powder. Vortex and sonicate until the powder is completely dissolved and the solution is clear.
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until a homogenous solution is formed.
-
Add Tween 80: Add 5% of the final volume as Tween 80. Mix thoroughly.
-
Add Saline: Add 45% of the final volume as sterile saline. Mix thoroughly to obtain the final formulation.
-
Storage: Store the formulation at 4°C for short-term use (within one week). For longer-term storage, aliquots can be stored at -20°C, but it is recommended to prepare the formulation fresh.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the mice to handling before the procedure to reduce stress.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.[8]
-
Measure Insertion Depth: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11][12]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13]
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Dose Administration: Once the needle is in the correct position, slowly administer the calculated dose.
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
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Monitoring: Observe the mouse for several minutes after the procedure for any signs of distress, such as difficulty breathing or regurgitation.[13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Olverembatinib used for? [synapse.patsnap.com]
- 6. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. instechlabs.com [instechlabs.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
refining olverembatinib dimesylate treatment protocols for resistant CML models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining olverembatinib dimesylate treatment protocols in resistant Chronic Myloid Leukemia (CML) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (formerly HQP1351) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the BCR-ABL1 fusion protein, including the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[2][3]
Q2: What is the mechanism of action of olverembatinib?
A2: Olverembatinib binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL1 protein.[4] This inhibits the autophosphorylation and activation of BCR-ABL1, thereby blocking downstream signaling pathways, such as the Crkl and STAT5 pathways, that are crucial for the proliferation and survival of CML cells.[5] This ultimately leads to cell cycle arrest and apoptosis in the leukemic cells.[2]
Q3: Which CML models is olverembatinib effective against?
A3: Olverembatinib has demonstrated potent activity against a wide range of CML models, including those expressing wild-type BCR-ABL1 and various clinically relevant mutations. It is particularly effective against the T315I mutation, which is notoriously resistant to other TKIs.[1][2] It also shows efficacy against other mutations such as E255K, G250E, and compound mutations.[6]
Q4: What are the reported IC50 values for olverembatinib against different CML cell lines?
A4: The half-maximal inhibitory concentration (IC50) values for olverembatinib are in the low nanomolar range for many CML cell lines. For instance, in Ba/F3 cells expressing wild-type BCR-ABL1, the IC50 is approximately 1.0 nM.[5] For Ba/F3 cells with the T315I mutation, the IC50 is around 0.68 nM.[1]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Difficulty dissolving this compound for in vitro assays.
-
Possible Cause: this compound has specific solubility properties.
-
Solution:
-
For preparing stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mg/mL. Sonication may be required to fully dissolve the compound.[1][7]
-
For cell culture experiments, the final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
A working solution can also be prepared in sterile water, with sonication to aid dissolution.[7]
-
Problem 2: High background or inconsistent results in cell viability assays (e.g., CCK-8).
-
Possible Causes:
-
Uneven cell seeding.
-
Edge effects in the microplate.
-
Interference from the compound's color or precipitate.
-
Bubbles in the wells.
-
-
Solutions:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To mitigate edge effects, avoid using the outermost wells of the 96-well plate for experimental data; instead, fill them with sterile PBS or culture medium.
-
Visually inspect the wells for any precipitation of olverembatinib at the tested concentrations. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
Be careful not to introduce bubbles when adding reagents to the wells.
-
Problem 3: Weak or no signal for phosphorylated BCR-ABL1 (p-BCR-ABL1) in Western blot analysis after olverembatinib treatment.
-
Possible Causes:
-
Suboptimal antibody concentration or incubation time.
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Ineffective cell lysis and protein extraction.
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Rapid dephosphorylation of proteins after cell harvesting.
-
-
Solutions:
-
Optimize the primary antibody concentration. For p-BCR-ABL1 (Tyr245), a starting dilution of 1:1000 is recommended.[8]
-
Use a lysis buffer containing phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) to preserve the phosphorylation status of proteins.
-
Perform all cell harvesting and lysis steps on ice or at 4°C to minimize enzymatic activity.
-
In Vivo Experiments
Problem 4: Difficulty in preparing olverembatinib for oral gavage in mice.
-
Possible Cause: Improper vehicle selection or preparation.
-
Solution: A common vehicle for oral administration of olverembatinib in mice is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is a formulation with 10% DMSO and 90% corn oil.[9] Ensure the solution is homogenous before administration.
Problem 5: High variability in tumor growth in xenograft models.
-
Possible Causes:
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Inconsistent number of viable cells injected.
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Variation in the site of injection.
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Differences in the health status of the mice.
-
-
Solutions:
-
Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection.
-
Standardize the injection technique and location for all animals.
-
Closely monitor the health of the mice throughout the experiment and exclude any animals that show signs of illness unrelated to the tumor burden.
-
Data Presentation
Table 1: In Vitro Efficacy of Olverembatinib Against CML Cell Lines
| Cell Line | BCR-ABL1 Mutation Status | IC50 (nM) |
| K562 | Wild-type | 0.21[10] |
| KU812 | Wild-type | 0.13[10] |
| Ba/F3 | Wild-type | 1.0[5] |
| Ba/F3 | T315I | 0.68[1] |
| Ba/F3 | E255K | 0.27[5] |
| Ba/F3 | G250E | 0.71[5] |
Table 2: Clinical Efficacy of Olverembatinib in TKI-Resistant CML Patients
| Patient Cohort | Response Metric | Response Rate (%) |
| CML-CP with T315I mutation | Major Cytogenetic Response (MCyR) | 79 |
| CML-CP with T315I mutation | Complete Cytogenetic Response (CCyR) | 69 |
| CML-CP with T315I mutation | Major Molecular Response (MMR) | 56 |
| CML-AP with T315I mutation | Major Hematologic Response (MaHR) | 78.3[4] |
| CML-AP with T315I mutation | Complete Cytogenetic Response (CCyR) | 52.2[4] |
| CML-AP with T315I mutation | Major Molecular Response (MMR) | 47.8[4] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired CML cell line (e.g., K562, Ba/F3-T315I).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted olverembatinib to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 72 hours.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the olverembatinib concentration to determine the IC50 value.
-
Western Blot for Phospho-BCR-ABL1
-
Cell Treatment and Lysis:
-
Seed K562 cells and treat with various concentrations of olverembatinib for a specified time (e.g., 4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BCR-ABL1 (Tyr245) (e.g., at a 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against total BCR-ABL1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
In Vivo Xenograft Model
-
Cell Preparation:
-
Harvest logarithmically growing K562 or Ba/F3-T315I cells.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject approximately 5 x 10^6 to 10 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare olverembatinib for oral gavage in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[9]
-
Administer olverembatinib or the vehicle control to the respective groups daily or on an alternating day schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: BCR-ABL1 signaling pathway and the inhibitory action of olverembatinib.
Caption: General workflow for in vitro evaluation of olverembatinib.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 4. ASH 2022 | Ascentage Pharma to Present Data of Olverembatinib (HQP1351) in Three Oral Reports, Including the First Dataset from the First US Study, at the ASH Annual Meeting - [ascentage.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound | Bcr-Abl | TargetMol [targetmol.com]
- 8. Phospho-c-Abl (Tyr245) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Olverembatinib vs. Asciminib in BCR-ABL1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two promising BCR-ABL1 inhibitors, olverembatinib and asciminib. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their respective strengths in non-clinical models.
Olverembatinib, a third-generation ATP-binding site inhibitor, and asciminib, a first-in-class allosteric STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, represent significant advancements in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance to previous tyrosine kinase inhibitors (TKIs). Their distinct mechanisms of action offer potential advantages in overcoming resistance mutations, including the challenging T315I "gatekeeper" mutation. This guide delves into the preclinical data that underpins their clinical development.
At a Glance: Key Preclinical Performance Data
The following tables summarize the in vitro and in vivo preclinical data for olverembatinib and asciminib, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | BCR-ABL1 Mutation | Olverembatinib (nM) | Asciminib (nM) |
| Ba/F3 | Wild-type | - | 0.9 |
| K562 | Wild-type | 0.21[1] | - |
| Ku812 | Wild-type | 0.13[1] | - |
| K562R | Q252H | 4.5[1] | - |
| SUP-B15 | - | 2.5[1] | - |
| Ba/F3 | T315I | Potent Inhibition | 5-10 times higher concentration than wild-type[2] |
| Ba/F3 | Compound Mutations | More effective than asciminib[1] | Less effective than olverembatinib[1] |
Note: Direct comparative IC50 values in the same panel of cell lines were not always available in the reviewed literature. Dashes indicate data not found in the searched preclinical studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Drug | Model | Cell Line | Dosing | Key Findings |
| Olverembatinib | Murine allograft | Ba/F3-BCR-ABL1 (WT) | Oral | Suppressed tumor growth[1] |
| Olverembatinib | Murine allograft | Ba/F3-BCR-ABL1 (T315I) | Oral | Suppressed tumor growth and prolonged survival[1] |
| Olverembatinib | Murine models | Ku812 or K562 CML cells | - | Elicited complete tumor regression[1] |
| Asciminib | Immunodeficient mice | KCL-22 | 30 mg/kg, twice daily | 56% decrease in tumor volume on day 29[3] |
Table 3: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | Olverembatinib | Asciminib |
| Bioavailability (F) | - | 21% (oral gavage)[3] |
| Time to Max. Plasma Conc. (Tmax) | - | 2 hours (oral gavage)[3] |
| Plasma Half-life (t1/2) | - | 1.1 hours (intravenous)[3] |
| Blood Clearance | - | 11.5 mL/min/kg[3] |
| Plasma Protein Binding | - | 96.2%[3] |
Note: Specific pharmacokinetic data for olverembatinib in mice were not detailed in the provided search results.
Mechanism of Action: A Tale of Two Binding Sites
Olverembatinib and asciminib inhibit the constitutively active BCR-ABL1 kinase, a hallmark of CML, through distinct mechanisms.[4][5] Olverembatinib is an ATP-competitive inhibitor, binding to the ATP-binding site of the ABL kinase domain.[6] Its design allows it to effectively inhibit both wild-type and mutated forms of BCR-ABL1, including the T315I mutation that confers resistance to many other TKIs.
In contrast, asciminib is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[7] This binding induces a conformational change that locks the kinase in an inactive state, mimicking the natural regulatory mechanism of the ABL kinase. This unique mechanism allows asciminib to be effective against mutations that arise in the ATP-binding site.
The BCR-ABL1 Signaling Cascade
The BCR-ABL1 fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both olverembatinib and asciminib aim to inhibit this cascade at its origin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical protocols used in the evaluation of olverembatinib and asciminib.
BCR-ABL1 Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.
-
Reagents and Materials: Recombinant BCR-ABL1 enzyme, kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test compounds (olverembatinib or asciminib).
-
Procedure:
-
The recombinant BCR-ABL1 enzyme is incubated with the test compound at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods like ELISA.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Model)
This assay assesses the effect of the compounds on the proliferation of cells that are dependent on BCR-ABL1 activity for their survival and growth.
-
Cell Line: Murine pro-B Ba/F3 cells engineered to express human BCR-ABL1 or its various mutated forms. These cells are dependent on the BCR-ABL1 kinase for proliferation and survival in the absence of interleukin-3 (IL-3).
-
Procedure:
-
Ba/F3-BCR-ABL1 cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of olverembatinib or asciminib.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration, and the IC50 value is determined.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the transplanted human cells.
-
Procedure:
-
Human CML cell lines (e.g., KCL-22, K562) or Ba/F3 cells expressing BCR-ABL1 are injected subcutaneously or intravenously into the mice.
-
Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
Olverembatinib or asciminib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target inhibition).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Survival curves may also be generated in systemic disease models.
References
- 1. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics | Clinical Pharmacology of Asciminib: A Review | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
- 7. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib Demonstrates Superior Activity Against Resistant Compound Mutations in Chronic Myeloid Leukemia
A comprehensive analysis of preclinical and clinical data highlights olverembatinib's potential to overcome resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML), particularly in cases with challenging compound mutations. This guide provides a detailed comparison of olverembatinib with other therapeutic alternatives, supported by experimental evidence for researchers, scientists, and drug development professionals.
Chronic myeloid leukemia is characterized by the presence of the Philadelphia chromosome, which results in the expression of the BCR-ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. Compound mutations, the presence of two or more mutations on the same BCR-ABL1 allele, can confer a high degree of resistance to many approved TKIs, including the potent third-generation inhibitor ponatinib.
Olverembatinib, a novel third-generation TKI, has shown significant promise in overcoming this resistance. In vitro studies and clinical trials have demonstrated its potent activity against a wide range of BCR-ABL1 mutations, including the gatekeeper T315I mutation and various compound mutations that are resistant to other TKIs.
Comparative In Vitro Efficacy
In vitro studies using Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival that can be rendered IL-3 independent by the expression of active kinases like BCR-ABL1, are a standard method for assessing the potency of TKIs. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different inhibitors. While a comprehensive head-to-head comparison of IC50 values for olverembatinib, ponatinib, and asciminib against a broad panel of compound mutations is not available in a single publication, data from multiple sources indicate olverembatinib's superior potency.[1][2][3] One study demonstrated that the combination of asciminib and ponatinib could restore efficacy against highly resistant compound mutants, highlighting the challenges of single-agent therapy for these mutations.
Table 1: In Vitro Activity of Ponatinib and Asciminib Against BCR-ABL1 Compound Mutations
| BCR-ABL1 Compound Mutation | Ponatinib IC50 (nM) | Asciminib IC50 (nM) |
| G250E/T315I | >500 | >2000 |
| Y253H/T315I | >500 | >2000 |
| E255V/T315I | >500 | >2000 |
| T315I/F359V | 125 | >2000 |
| T315I/M351T | 31.3 | >2000 |
Data synthesized from available preclinical studies. Note: Direct comparative IC50 values for olverembatinib against this specific panel of compound mutations are not yet published in a consolidated table.
Clinical Validation of Olverembatinib's Efficacy
Clinical trials have provided strong evidence for olverembatinib's effectiveness in heavily pretreated CML patients, including those with compound mutations who have failed prior TKI therapies.
A pivotal phase 1b clinical trial (NCT04260022) evaluated the safety and efficacy of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant or intolerant to at least two prior TKIs.[4] A significant portion of the enrolled patients had previously been treated with ponatinib and/or asciminib. The results demonstrated that olverembatinib induced substantial and durable responses in this difficult-to-treat patient population.[3][4]
Table 2: Clinical Response to Olverembatinib in Patients with Prior TKI Failure
| Prior TKI Failure | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate |
| Ponatinib Failure | ~58% | ~37% |
| Asciminib Resistance | 50% | 33% |
| Ponatinib and Asciminib Resistance | Not explicitly reported | 27% |
Data from the NCT04260022 clinical trial. CCyR and MMR are key measures of treatment response in CML.[3][4]
These findings are particularly noteworthy as they demonstrate olverembatinib's ability to overcome resistance to both ATP-competitive (ponatinib) and allosteric (asciminib) inhibitors.
Mechanism of Action and Signaling Pathway
The BCR-ABL1 oncoprotein activates a cascade of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis (programmed cell death). Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. Olverembatinib, like other ATP-competitive TKIs, binds to the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling. Its unique molecular structure, however, allows it to bind effectively even in the presence of mutations that confer resistance to other TKIs.
Caption: BCR-ABL1 signaling pathway and the inhibitory action of olverembatinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Ba/F3 Cell Proliferation Assay)
The anti-proliferative activity of TKIs is commonly assessed using Ba/F3 cells engineered to express various BCR-ABL1 mutants.
-
Cell Culture: Ba/F3 cells expressing specific BCR-ABL1 compound mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For these experiments, the cells are cultured without IL-3, making their survival dependent on the activity of the expressed BCR-ABL1 kinase.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. Serial dilutions of olverembatinib, ponatinib, and asciminib are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours.
-
Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 values are calculated using non-linear regression analysis.
Clinical Trial Methodology (NCT04260022)
The phase 1b study of olverembatinib provides a framework for its clinical evaluation.
-
Study Design: A multicenter, open-label, randomized phase 1b study.
-
Patient Population: Patients with CML (chronic, accelerated, or blast phase) or Ph+ ALL who have experienced resistance or intolerance to at least two prior TKIs.
-
Intervention: Patients were randomized to receive oral olverembatinib at different dose levels (e.g., 30 mg, 40 mg, or 50 mg) administered every other day in 28-day cycles.
-
Endpoints: The primary endpoints included determining the recommended phase 2 dose and assessing the safety and tolerability of olverembatinib. Secondary endpoints included evaluating the clinical efficacy, measured by rates of complete cytogenetic response (CCyR) and major molecular response (MMR).
-
Mutation Analysis: BCR-ABL1 kinase domain mutations were identified at baseline and at the time of relapse using methods such as Sanger sequencing or next-generation sequencing (NGS) of peripheral blood or bone marrow samples. The specific criteria for defining resistance included failure to achieve or loss of hematologic, cytogenetic, or molecular milestones as per established guidelines.
Experimental Workflow
The validation of olverembatinib's activity against compound mutations follows a logical progression from preclinical in vitro studies to clinical trials.
Caption: Experimental workflow for validating olverembatinib's activity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
Head-to-Head In Vitro Comparison: Olverembatinib vs. Imatinib for BCR-ABL1 Inhibition
For Immediate Release
SUZHOU, China & ROCKVILLE, Md. – November 13, 2025 – In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the evolution of tyrosine kinase inhibitors (TKIs) has been pivotal. This guide provides a detailed in vitro comparison of olverembatinib, a third-generation TKI, and imatinib, the first-in-class TKI that revolutionized CML treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, potency against various mutations, and the experimental basis for these findings.
Executive Summary
Olverembatinib demonstrates significantly greater potency against wild-type BCR-ABL1 and a broad spectrum of clinically relevant mutations compared to imatinib. Notably, olverembatinib effectively inhibits the T315I "gatekeeper" mutation, which confers complete resistance to imatinib.[1] In vitro studies consistently show olverembatinib having substantially lower half-maximal inhibitory concentrations (IC50) across numerous mutant cell lines, indicating a superior inhibitory capacity at the cellular level.
Mechanism of Action
Both imatinib and olverembatinib are designed to target the ATP-binding site of the BCR-ABL1 kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling that drives CML.[2] However, their binding modes and efficacy against resistant mutations differ significantly.
Imatinib primarily binds to the inactive conformation of the ABL kinase domain.[3] Mutations in the kinase domain can prevent imatinib from binding effectively, leading to drug resistance.[3] The T315I mutation, for instance, introduces a bulky isoleucine residue that sterically hinders imatinib's ability to bind.
Olverembatinib , on the other hand, is a pan-BCR-ABL1 inhibitor that can bind to both the active and inactive conformations of the kinase.[3] Its structural design allows it to overcome the resistance conferred by many mutations, including T315I.[4]
Signaling Pathway Inhibition
The BCR-ABL1 oncoprotein activates several downstream signaling pathways crucial for leukemic cell proliferation and survival. Both olverembatinib and imatinib inhibit these pathways by blocking the initial tyrosine kinase activity of BCR-ABL1. Key inhibited pathways include the Ras/MAPK pathway, which controls cell proliferation, the JAK/STAT pathway, and the PI3K/Akt pathway, which are critical for cell survival and apoptosis resistance.
Comparative In Vitro Efficacy
The following tables summarize the IC50 values for olverembatinib and imatinib against various BCR-ABL1 genotypes. The data is compiled from studies using both human CML cell lines and murine Ba/F3 cells engineered to express specific BCR-ABL1 mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in Human Leukemia Cell Lines
| Cell Line | BCR-ABL1 Status | Olverembatinib IC50 (nM) | Imatinib IC50 (nM) |
| K562 | Wild-Type | 0.21[3] | ~25-50 |
| Ku812 | Wild-Type | 0.13[3] | Not widely reported |
| K562R | Imatinib-Resistant (Q252H) | 4.5[3] | High resistance |
| SUP-B15 | Ph+ ALL | 2.5[3] | Variable |
Table 2: IC50 Values in Ba/F3 Cells Expressing BCR-ABL1 Mutants
| BCR-ABL1 Mutant | Olverembatinib IC50 (nM) | Imatinib IC50 (nM) |
| Wild-Type | 0.34[4][5][6] | 176[1] |
| P-Loop Mutations | ||
| G250E | 0.71[4] | High resistance |
| Q252H | 0.15[4] | High resistance |
| Y253F | 0.35[4] | High resistance |
| E255K | 0.27[4] | High resistance |
| Gatekeeper Mutation | ||
| T315I | 0.68[4][5][6] | >100,000[1] |
| Other Clinically Relevant Mutations | ||
| M351T | 0.29[4] | Moderate resistance |
| H396P | 0.35[4] | Moderate resistance |
| F317L | Not specified, but potent inhibition | High resistance |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to compare olverembatinib and imatinib.
Experimental Workflow Diagram
Kinase Inhibition Assay (FRET-Based)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL1 kinase.
-
Materials: Recombinant human BCR-ABL1 (wild-type and mutants), FRET-based kinase substrate (e.g., Tyr2 Peptide), ATP, assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35), olverembatinib, imatinib, 384-well plates.
-
Procedure:
-
Add kinase and substrate to the wells of a 384-well plate.
-
Dispense serial dilutions of olverembatinib or imatinib into the wells.
-
Incubate at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 2 hours at room temperature.
-
Add a development reagent to stop the reaction and generate a FRET signal.
-
Measure the fluorescence signal ratio (e.g., 445 nm/520 nm) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values using a non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of viable cells, which is a measure of cell proliferation.
-
Materials: Leukemia cell lines, RPMI-1640 medium with 10% FBS, 96-well plates, olverembatinib, imatinib, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of olverembatinib or imatinib for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Western Blotting for Downstream Signaling
This technique is used to detect the phosphorylation status of proteins in the BCR-ABL1 signaling pathway.
-
Materials: Leukemia cell lines, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-STAT5, anti-CrkL, anti-STAT5, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Treat cells with olverembatinib or imatinib at various concentrations for a specified time (e.g., 4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to total protein and loading controls.
-
Conclusion
The in vitro data strongly supports that olverembatinib is a highly potent TKI with a broader range of activity against BCR-ABL1 mutations than imatinib. Its ability to effectively inhibit the imatinib-resistant T315I mutant is a critical advantage. These preclinical findings provide a solid rationale for the clinical investigation and use of olverembatinib in patients with CML, particularly those who have developed resistance to earlier-generation TKIs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 3. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olverembatinib | Bcr-Abl | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Olverembatinib vs. Best Available Therapy (BAT) in TKI-Resistant Chronic Myeloid Leukemia: A Comparative Clinical Efficacy Guide
This guide provides a detailed comparison of the clinical efficacy and safety of olverembatinib against the best available therapy (BAT) for patients with tyrosine kinase inhibitor (TKI)-resistant chronic myeloid leukemia (CML). The data is primarily drawn from a pivotal, multicenter, randomized Phase 2 registrational study (HQP1351CC203, NCT04126681), which evaluated olverembatinib in adults with chronic-phase CML (CML-CP) who were resistant or intolerant to first- and second-generation TKIs.[1][2][3]
Mechanism of Action: Overcoming TKI Resistance
Olverembatinib is a potent, third-generation BCR-ABL1 tyrosine kinase inhibitor.[4] Its mechanism centers on binding to the ATP-binding site of the BCR-ABL1 fusion protein, the hallmark of CML.[5][6] This action blocks the phosphorylation of downstream substrates, inhibiting the signaling pathways that drive the proliferation of leukemic cells and ultimately inducing apoptosis (programmed cell death).[5]
A key advantage of olverembatinib is its efficacy against a wide range of BCR-ABL1 kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation, which renders many first- and second-generation TKIs ineffective.[4][7] Its structural design allows it to bind effectively to the mutated kinase domain, overcoming a primary mechanism of treatment resistance.[5]
Clinical Efficacy: Head-to-Head Comparison
The registrational Phase 2 study provides direct comparative data between olverembatinib and BAT. The primary endpoint was event-free survival (EFS).[1]
Olverembatinib demonstrated a statistically significant and clinically meaningful improvement in EFS compared to BAT, reducing the risk of an event by 65%.[1][2] The median EFS in the olverembatinib arm was 21.22 months, compared to just 2.86 months in the BAT arm.[2]
| Efficacy Endpoint | Olverembatinib Arm | Best Available Therapy (BAT) Arm |
| Median Event-Free Survival (EFS) | 21.22 months | 2.86 months |
| EFS Hazard Ratio (HR) | 0.352 (p < 0.001) | - |
| 6-Month EFS Rate | 73% | 32.6% |
| 12-Month EFS Rate | 58.7% | 26.1% |
| 24-Month EFS Rate | 46.9% | 16.9% |
Data sourced from the HQP1351CC203 registrational Phase 2 study.[1][2]
Response rates were significantly higher in patients receiving olverembatinib, indicating deeper and more frequent remissions.[2][3]
| Response Metric | Olverembatinib Arm (N=88 for CyR/MR) | Best Available Therapy (BAT) Arm (N=37 for CyR/MR) |
| Complete Hematologic Response (CHR/CR) | 85.0% (51/60) | 34.8% (8/23) |
| Major Cytogenetic Response (MCyR) | 47.7% | 29.7% |
| Complete Cytogenetic Response (CCyR) | 36.4% | 16.2% |
| Major Molecular Response (MMR) | 27.3% | 8.1% |
CHR/CR patient numbers differ as per source data for Intent-to-Treat (ITT) efficacy groups.[2][3] CyR = Cytogenetic Response; MR = Molecular Response.
Safety and Tolerability Profile
While olverembatinib demonstrated superior efficacy, it was associated with a higher incidence of Grade ≥3 adverse events (AEs) compared to the BAT arm.[1] The most common reasons for dose modification or discontinuation with olverembatinib were hematologic toxicities like thrombocytopenia.[2]
| Safety Endpoint | Olverembatinib Arm (N=96) | Best Available Therapy (BAT) Arm (N=46) |
| Patients with Grade ≥3 AEs | 85.4% (82 patients) | 67.4% (31 patients) |
| Common AEs leading to dose modification | Thrombocytopenia, neutropenia, leukopenia | Not specified in detail |
Data sourced from the HQP1351CC203 registrational Phase 2 study.[1][2]
Experimental Protocols
This was a multicenter, randomized, open-label, registrational Phase 2 study conducted in China.[1][4]
-
Patient Population: Adult patients with CML in chronic phase (CML-CP) who were resistant or intolerant to first- and second-generation TKIs (imatinib, dasatinib, nilotinib).[2][4]
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either olverembatinib or the investigator's choice of best available therapy.[4]
-
Treatment Arms:
-
Primary Endpoint: Event-Free Survival (EFS).[1]
-
Secondary Endpoints: Included overall survival (OS), cytogenetic response rates (MCyR, CCyR), and molecular response rates (MMR).[2][3]
-
Crossover: The study protocol allowed patients in the BAT arm to cross over to receive olverembatinib after meeting the EFS endpoint. As of the data cutoff, 71% of patients in the BAT arm had crossed over.[1][2]
Conclusion and Future Directions
In a randomized clinical trial setting, olverembatinib demonstrated superior efficacy compared to the best available therapy (consisting of first- and second-generation TKIs) for patients with TKI-resistant/intolerant CML-CP.[1] The significant improvements in event-free survival and response rates highlight its potential as a critical treatment option for this heavily pretreated patient population.[1][2]
While the safety profile indicates a higher rate of Grade ≥3 adverse events, these were primarily manageable hematologic toxicities.[1][2] The US FDA has cleared a global, registrational Phase 3 trial (POLARIS-2, NCT06423911) to further assess the efficacy and safety of olverembatinib, which will provide more definitive data on its role in the global treatment landscape for CML.[8][9]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 6. What is Olverembatinib used for? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. FDA Approves Olverembatinib Phase III Trial for CML-CP [synapse.patsnap.com]
- 9. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA [prnewswire.com]
Synergistic Antitumor Activity of Olverembatinib in Combination with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olverembatinib (HQP1351) is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) demonstrating potent activity against a wide range of BCR-ABL mutations, including the highly resistant T315I mutation.[1][2] Emerging preclinical and clinical evidence highlights the potential of olverembatinib in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms in various hematological malignancies. This guide provides a comparative overview of the synergistic effects of olverembatinib with other anticancer agents, supported by experimental data, detailed methodologies, and pathway visualizations.
Olverembatinib in Combination with BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their inhibition has emerged as a promising therapeutic strategy in cancer. The combination of olverembatinib with BCL-2 inhibitors, such as venetoclax and the investigational agent lisaftoclax, has shown significant synergistic effects in preclinical and clinical settings.
Preclinical Synergy of Olverembatinib and Lisaftoclax in Venetoclax-Resistant Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated that the combination of olverembatinib and lisaftoclax, a novel BCL-2 inhibitor, effectively overcomes venetoclax resistance in AML models.[3]
Experimental Data:
The synergistic activity of olverembatinib and lisaftoclax was evaluated in venetoclax-resistant (VEN-RES) AML cell lines. The combination resulted in a significant increase in apoptosis compared to either agent alone.
Table 1: Induction of Apoptosis by Olverembatinib and Lisaftoclax in VEN-RES AML Cell Lines (24-hour treatment)
| Cell Line | Treatment | Concentration | % Apoptotic Cells |
| MOLM-13-VEN-RES | DMSO (vehicle) | - | 5.16% |
| Olverembatinib | 10 nM | 34.04% | |
| Lisaftoclax | 3 µM | 5.99% | |
| Olverembatinib + Lisaftoclax | 10 nM + 3 µM | 58.40% | |
| MV-4-11-VEN-RES | DMSO (vehicle) | - | 7.79% |
| Olverembatinib | 10 nM | 18.36% | |
| Lisaftoclax | 3 µM | 9.04% | |
| Olverembatinib + Lisaftoclax | 10 nM + 3 µM | 68.73% | |
| OCI-AML-3 | DMSO (vehicle) | - | 3.82% |
| Olverembatinib | 0.5 µM | 8.50% | |
| Lisaftoclax | 0.5 µM | 8.82% | |
| Olverembatinib + Lisaftoclax | 0.5 µM + 0.5 µM | 75.13% |
Data sourced from a 2024 study on venetoclax resistance in preclinical AML models.[3]
In vivo studies using a subcutaneous MOLM-13-VEN-RES xenograft model further confirmed the synergistic antitumor activity of the olverembatinib and lisaftoclax combination.
Table 2: In Vivo Antitumor Activity of Olverembatinib and Lisaftoclax Combination
| Treatment Group | Dose | Treatment-to-Control (T/C) Value |
| Lisaftoclax | 100 mg/kg | 96.54% |
| Olverembatinib | 10 mg/kg | 12.31% |
| Olverembatinib + Lisaftoclax | 10 mg/kg + 100 mg/kg | 5.05% |
A lower T/C value indicates greater tumor growth inhibition.
Signaling Pathway Analysis:
The synergistic effect of the olverembatinib and lisaftoclax combination is attributed to the dual targeting of key survival pathways. Olverembatinib, as a multi-kinase inhibitor, targets kinases such as FLT3, KIT, and PDGFR, which are implicated in leukemogenesis and resistance to BCL-2 inhibition.[3] Western blot analysis revealed that the combination synergistically inhibited the phosphorylation of FLT3 and its downstream signaling proteins, including STAT, AKT, and ERK. Furthermore, the combination suppressed the expression of anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1.[3]
Clinical Synergy of Olverembatinib with Venetoclax and Chemotherapy in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
A single-arm, phase 2 clinical trial (NCT05594784) evaluated the efficacy and safety of olverembatinib in combination with the BCL-2 inhibitor venetoclax and reduced-intensity chemotherapy (vincristine and prednisone) in newly diagnosed adult patients with Ph+ ALL.[4][5][6][7]
Clinical Efficacy:
The combination regimen demonstrated high rates of complete molecular response (CMR).
Table 3: Efficacy of Olverembatinib, Venetoclax, and Reduced-Intensity Chemotherapy in Newly Diagnosed Ph+ ALL
| Efficacy Endpoint | Result |
| Complete Molecular Response (CMR) Rate at 3 months | 62.0% |
| Estimated 1-year Overall Survival (OS) | 93.1% |
| Estimated 1-year Event-Free Survival (EFS) | 89.1% |
Data from a phase 2 clinical trial with a median follow-up of 12 months.[5][8]
Transcriptomic data from this study suggest a complementary mechanism of action between TKIs and venetoclax, providing a rationale for their combination.[5][8]
Olverembatinib in Combination with Immunotherapy
The combination of olverembatinib with immunotherapeutic agents, such as the bispecific T-cell engager (BiTE) antibody blinatumomab, is being explored as a chemotherapy-free treatment approach.
Clinical Efficacy of Olverembatinib and Blinatumomab in Ph+ ALL
In a study involving 13 patients with Ph+/Ph-like ALL, the combination of olverembatinib and blinatumomab as a frontline therapy showed promising results.[9][10]
Clinical Efficacy:
Table 4: Efficacy of Frontline Olverembatinib and Blinatumomab in Ph+/Ph-like ALL
| Efficacy Endpoint | Result |
| Complete Remission (CR) after one cycle | 100% |
| Complete Molecular Remission (CMR) within three months | 100% |
| 6-month Overall Survival (OS) | 100% |
| 6-month Event-Free Survival (EFS) | 87.5% |
Data from a study with a median follow-up of 7 months.[9][10]
This combination was well-tolerated with minimal adverse events, suggesting its potential as a new standard of care in the frontline treatment of Ph+/Ph-like ALL.[9][10]
Comparative Clinical Trials
Olverembatinib is also being evaluated in head-to-head comparison with other TKIs in combination with chemotherapy.
A pivotal Phase 3 registrational study (NCT06051409) is designed to compare the efficacy and safety of olverembatinib combined with chemotherapy versus imatinib combined with chemotherapy in newly diagnosed Ph+ ALL patients.[11][12][13][14][15]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[5][16][17][18][19]
Materials:
-
CellTiter-Glo® Buffer
-
CellTiter-Glo® Substrate (lyophilized)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Orbital shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute it, forming the CellTiter-Glo® Reagent.
-
Mix by gentle vortexing or inversion until the substrate is completely dissolved.
-
-
Assay Protocol:
-
Plate mammalian cells in culture medium in opaque-walled multiwell plates (e.g., 100 µl per well for 96-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add test compounds (olverembatinib, combination agent, or vehicle control) to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate at room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Apoptosis Assay (Flow Cytometry with Annexin V Staining)
This method is used to detect and quantify apoptotic cells by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with olverembatinib, the combination agent, or vehicle control for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
The combination of olverembatinib with other targeted therapies and immunotherapies represents a promising strategy to enhance antitumor efficacy and overcome resistance in hematological malignancies. The synergistic effects observed in preclinical models, particularly with BCL-2 inhibitors, are now being translated into encouraging clinical outcomes in patients with AML and Ph+ ALL. Ongoing comparative clinical trials will further elucidate the role of olverembatinib-based combination regimens in the evolving landscape of cancer treatment.
References
- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. promega.com [promega.com]
- 6. Live from ASH 2023 | Oral Report Featuring Encouraging Data of Olverembatinib Combined with Reduced-Intensity Chemotherapy in Patients with Ph+ ALL Presented at the ASH Annual Meeting - [ascentage.com]
- 7. Olverembatinib Combined With Reduced-Intensity Chemotherapy and Venetoclax for de Novo Ph+ ALL | Clinical Research Trial Listing [centerwatch.com]
- 8. Olverembatinib combined with venetoclax and reduced-intensity chemotherapy for adult newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia: a single-center, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ash.confex.com [ash.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov:443]
- 12. ClinTrial Refer [web.clintrialreferapp.com]
- 13. ichgcp.net [ichgcp.net]
- 14. A Study of Olverembatinib in Patients With Newly Diagnosed Ph+ALL. [clin.larvol.com]
- 15. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
Olverembatinib's Inhibitory Profile on Non-Bcr-Abl Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profile of olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), against a range of non-Bcr-Abl kinases. To offer a comprehensive perspective, its performance is benchmarked against ponatinib, another potent TKI. This document is intended to serve as a valuable resource for researchers investigating the selectivity and potential off-target effects of these inhibitors.
Comparative Inhibitory Activity of Olverembatinib and Ponatinib
Olverembatinib (formerly known as GZD824 or HQP1351) is a powerful inhibitor of not only the Bcr-Abl fusion protein, including the resistant T315I mutation, but also a variety of other kinases implicated in cancer signaling pathways.[1][2] Preclinical studies have demonstrated its potent activity against several non-Bcr-Abl kinases, suggesting a broader mechanism of action and potential applications in other malignancies, such as gastrointestinal stromal tumors (GIST).[1]
The following table summarizes the in vitro inhibitory activity (IC50 values) of olverembatinib and ponatinib against a panel of clinically relevant non-Bcr-Abl kinases. This data, compiled from various preclinical studies, highlights the distinct selectivity profiles of these two inhibitors.
| Kinase Target | Olverembatinib (GZD824) IC50 (nM) | Ponatinib IC50 (nM) |
| KIT (wild-type) | >90% inhibition at 10 nM | 12.5 - 13 |
| KIT (V559D) | 1.4 | - |
| PDGFRα | - | 1.1 |
| PDGFRβ | >90% inhibition at 10 nM | - |
| FGFR1 | - | 2.2 |
| FLT3 | >90% inhibition at 10 nM | 13 |
| BRAF (V600E) | >90% inhibition at 10 nM | - |
| DDR1 | >90% inhibition at 10 nM | - |
| RET (M918T) | >90% inhibition at 10 nM | - |
| SRC | - | 5.4 |
| TIE2 | >90% inhibition at 10 nM | - |
| TAK1 | >90% inhibition at 10 nM | - |
Data for olverembatinib is based on in vitro kinase assays showing >90% inhibition at a 10 nM concentration for several kinases, indicating an IC50 value below 10 nM.[1] Specific IC50 values for ponatinib are sourced from publicly available data.[3]
Key Signaling Pathways Targeted by Olverembatinib's Off-Target Activity
The non-Bcr-Abl kinases inhibited by olverembatinib are crucial components of several oncogenic signaling pathways. The diagram below illustrates the central role of these kinases in pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.
Caption: Key oncogenic signaling pathways modulated by olverembatinib and ponatinib.
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity is fundamental in preclinical drug development. A widely accepted method for this is the in vitro biochemical kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., olverembatinib) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases (e.g., KIT, PDGFRβ, FGFR1, FLT3, etc.)
-
Specific peptide substrates for each kinase
-
Test compound (Olverembatinib) and control inhibitor (e.g., Ponatinib) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the assay buffer, the specific peptide substrate at its predetermined Km value, and the purified kinase.
-
Initiation of Kinase Reaction: Add the serially diluted test compound or control to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Start the Phosphorylation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase activity.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto the phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plates, add scintillation fluid to each well and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
This guide provides a foundational understanding of olverembatinib's inhibitory activity beyond its primary target, Bcr-Abl. The presented data and methodologies are intended to aid researchers in the design and interpretation of future studies.
References
Olverembatinib: A New Frontier in Overcoming Ponatinib Resistance in CML and Ph+ ALL
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ponatinib, a third-generation TKI, has been a vital therapeutic option, particularly for patients with the notorious T315I "gatekeeper" mutation. However, the development of resistance to ponatinib, often through complex compound mutations within the BCR-ABL1 kinase domain, necessitates the development of even more effective therapies. This guide provides a comprehensive validation of the mechanism by which olverembatinib, a novel third-generation TKI, overcomes ponatinib resistance, supported by comparative experimental data.
Mechanism of Action: A Tale of Two Conformations
Ponatinib primarily targets the inactive "DFG-out" conformation of the ABL kinase domain. While effective against the T315I single mutation, its efficacy can be compromised by compound mutations that either alter the drug binding site or stabilize the active "DFG-in" conformation of the kinase, to which ponatinib has lower affinity.[1][2][3]
Olverembatinib distinguishes itself by its ability to potently inhibit both the active ("DFG-in") and inactive ("DFG-out") conformations of the BCR-ABL1 kinase.[1][2] This is achieved through a unique molecular structure that forms an additional hydrogen bond within the ATP-binding site, leading to a tighter and more sustained inhibition of both wild-type and mutated BCR-ABL1, including the T315I variant.[1][2] This dual-conformational targeting is a key mechanism for overcoming the resistance patterns observed with ponatinib.
dot
Caption: Differential inhibition of BCR-ABL1 kinase conformations by ponatinib and olverembatinib.
Comparative Efficacy: Preclinical and Clinical Evidence
In vitro studies consistently demonstrate the superior potency of olverembatinib over ponatinib, particularly against resistant mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Olverembatinib vs. Ponatinib
| BCR-ABL1 Mutant | Olverembatinib (IC50, nM) | Ponatinib (IC50, nM) | Fold Difference (Ponatinib/Olverembatinib) |
| Wild-type | 0.34 | ~2 | ~5.9 |
| T315I | 0.68 | ~10-40 | ~15-59 |
| Compound Mutants | Markedly lower IC50 values for Olverembatinib | Higher IC50 values, often exceeding clinically achievable concentrations | >10 |
Note: Specific IC50 values for a wide range of compound mutations are not publicly available in a consolidated table, but sources consistently report olverembatinib's significantly greater potency.[1]
Clinical data from multiple studies further validate olverembatinib's efficacy in heavily pretreated patients who have developed resistance to ponatinib.
Table 2: Clinical Response to Olverembatinib in Ponatinib-Resistant Patients
| Study Population | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) |
| Ponatinib-failed CP-CML Patients | 58% | 37% |
| Ponatinib-resistant CP-CML Patients | 53% | 43% |
| Ponatinib-failed CP-CML with T315I | 83.3% | 42.9% |
Data compiled from multiple clinical trials.[1][4][5][6]
Experimental Protocols
While detailed, proprietary protocols for drug development studies are not publicly available, the following outlines the standard methodologies used to generate the comparative data presented.
BCR-ABL1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.
dot
Caption: General workflow for a BCR-ABL1 kinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BCR-ABL1 kinase (wild-type or specific mutant versions) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: Olverembatinib and ponatinib are serially diluted to create a range of concentrations to be tested.
-
Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP, often labeled with a radioactive isotope (γ-³²P) or a fluorescent tag for detection.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection and Quantification: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), the signal is read on a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Viability/Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and survival of CML cell lines expressing different BCR-ABL1 mutations.
dot
Caption: General workflow for a cellular viability assay.
Methodology:
-
Cell Culture and Seeding: CML cell lines (e.g., Ba/F3) engineered to express wild-type or various mutant forms of BCR-ABL1 are cultured under standard conditions. A predetermined number of cells are then seeded into the wells of 96-well microplates.
-
Compound Treatment: The cells are treated with a range of concentrations of olverembatinib or ponatinib.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects on cell proliferation and survival.
-
Viability Assessment: A viability reagent is added to each well. Common reagents include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells convert MTT into a purple formazan product, which is solubilized and measured by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which are indicative of metabolically active cells, through a luciferase-based reaction that produces a luminescent signal.
-
-
Data Acquisition and Analysis: The absorbance or luminescence is read using a microplate reader. The results are used to calculate the percentage of cell growth inhibition compared to untreated control cells, and the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.
Conclusion
The available preclinical and clinical data strongly support the mechanism by which olverembatinib overcomes ponatinib resistance. Its unique ability to bind to and inhibit both the active and inactive conformations of the BCR-ABL1 kinase, including the T315I and compound mutants, translates into superior in vitro potency and significant clinical efficacy in a heavily pretreated and ponatinib-resistant patient population. For researchers and drug development professionals, olverembatinib represents a paradigm of rational drug design, effectively addressing a critical unmet need in the treatment of CML and Ph+ ALL. Further investigation into the full spectrum of its activity against a wider array of compound mutations will continue to elucidate its therapeutic potential.
References
- 1. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study | Semantic Scholar [semanticscholar.org]
- 4. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 5. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Comparative Safety Analysis of Olverembatinib in the Treatment of Chronic Myeloid Leukemia
Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic option for patients with chronic myeloid leukemia (CML), particularly those with the T315I "gatekeeper" mutation that confers resistance to many first- and second-generation TKIs. This guide provides a comparative analysis of the safety profile of olverembatinib against other prominent TKIs, supported by clinical trial data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Overview of BCR-ABL Tyrosine Kinase Inhibitors
TKIs have revolutionized the management of CML by targeting the constitutively active BCR-ABL kinase, the pathogenic driver of the disease. This comparison includes:
-
1st Generation: Imatinib
-
2nd Generation: Dasatinib, Nilotinib
-
3rd Generation: Ponatinib, Olverembatinib
-
STAMP Inhibitor: Asciminib (Specifically Targeting the ABL Myristoyl Pocket)
Olverembatinib is designed to effectively inhibit a wide range of BCR-ABL mutations, including the highly resistant T315I mutation, by binding to the ATP-binding site of the kinase.
Comparative Safety Profiles: Hematologic Adverse Events
Myelosuppression is a common class effect of BCR-ABL TKIs. The following table summarizes the incidence of Grade ≥3 hematologic adverse events observed in key clinical studies.
| Adverse Event | Olverembatinib | Ponatinib (PACE trial) | Dasatinib | Nilotinib | Imatinib | Asciminib |
| Thrombocytopenia | 51.5% | 37% | 35% | 29% | 20% | 17% |
| Neutropenia | 11.5% | 32% | 31% | 31% | 17% | 13% |
| Anemia | 23.0% | 18%* | 22% | 8% | 7% | N/A |
| Leukopenia | 20.6% | N/A | N/A | N/A | N/A | N/A |
| Febrile Neutropenia | N/A | 7% | 5% | 2% | <1% | N/A |
Note: Ponatinib data is for serious adverse reactions and may not directly correlate with Grade ≥3 events in all cases.
Comparative Safety Profiles: Non-Hematologic Adverse Events
The non-hematologic safety profiles of TKIs vary significantly, with specific concerns associated with each agent. Olverembatinib is noted for skin hyperpigmentation and metabolic abnormalities, while others have distinct cardiovascular or gastrointestinal toxicities.
| Adverse Event (Grade ≥3) | Olverembatinib | Ponatinib (PACE trial) | Dasatinib | Nilotinib | Imatinib | Asciminib |
| Elevated Lipase | N/A | 12% | 7% | 8% | <1% | 7% |
| Hypertension | N/A | 12% | 2% | 4% | <1% | 11.6% |
| Pleural Effusion | N/A | <1% | 10% | <1% | <1% | N/A |
| Diarrhea | N/A | 2% | 3% | 1% | 2% | N/A |
| Skin Rash | N/A | 2% | 1% | 2% | 2% | N/A |
| Elevated CPK | Frequent (Grade ≥3) | N/A | N/A | N/A | N/A | N/A |
| Hypertriglyceridemia | Frequent (Grade ≥3) | N/A | N/A | N/A | N/A | N/A |
| Skin Hyperpigmentation | 84.2% (all grades) | N/A | N/A | N/A | N/A | N/A |
Key Safety Considerations for Each TKI:
-
Olverembatinib: The most common treatment-related adverse events are thrombocytopenia, anemia, skin hyperpigmentation, and hypertriglyceridemia. While arterial occlusive events (AOEs) are a concern with third-generation TKIs, some studies of olverembatinib have reported no occurrences.
-
Ponatinib: Carries a significant risk of arterial and venous occlusive events, including myocardial infarction and stroke. Its use was temporarily suspended in 2013 due to these concerns, leading to revised prescribing information recommending dose reductions upon response.
-
Dasatinib: Is uniquely associated with fluid retention and pleural effusion, which can be serious. It also carries a risk for pulmonary arterial hypertension (PAH).
-
Nilotinib: Is associated with cardiovascular events, including QT interval prolongation and peripheral artery occlusive disease. It also carries a warning for pancreatitis.
-
Imatinib: Generally well-tolerated, with most adverse effects being mild to moderate and occurring early in treatment. Long-term side effects are a consideration, but serious concerns like cardiotoxicity have been found to be less frequent than initially feared.
-
Asciminib: As a STAMP inhibitor with a different mechanism of action, it generally has a favorable safety profile. Key warnings include pancreatitis and hypertension.
Signaling Pathways and Mechanisms of Action
To understand the context of TKI therapy and resistance, it is crucial to visualize the underlying molecular pathways.
The BCR-ABL oncoprotein activates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. TKIs work by blocking the kinase activity of BCR-ABL.
Most TKIs are ATP-competitive inhibitors. The T315I mutation creates steric hindrance that blocks the binding of imatinib, dasatinib, and nilotinib. Olverembatinib and ponatinib were specifically designed to accommodate this mutation and inhibit the T315I-mutated kinase. Asciminib utilizes a different mechanism, binding to an allosteric myristoyl pocket, making it effective even when ATP-binding site mutations are present.
Experimental Protocols and Data Collection
The safety and efficacy data cited in this guide are primarily derived from multicenter, open-label clinical trials.
-
Olverembatinib: Data comes from Phase 1 dose-escalation and expansion studies (e.g., SJ-0002) and pivotal Phase 2 trials (e.g., HQP1351-CC-201, HQP1351-CC-202) in patients with TKI-resistant CML.
-
Ponatinib: Key safety data is from the pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial.
-
Dasatinib: Data is sourced from Phase 1, 2, and 3 clinical trials in patients with imatinib-resistant or intolerant CML.
-
Nilotinib & Imatinib: Comparative data often comes from large randomized trials like the ENESTnd study, which evaluated these drugs as first-line therapy.
-
Asciminib: Efficacy and safety were established in trials such as the Phase 3 ASCEMBL study, comparing it against bosutinib in previously treated patients.
In these trials, safety is a primary or secondary endpoint. The general workflow for safety assessment is as follows:
Adverse events (AEs) are systematically collected, documented, and graded according to severity using standardized criteria, most commonly the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). This allows for consistent and comparable data across studies. Dose interruptions and reductions are common strategies for managing treatment-related toxicities.
Conclusion
Olverembatinib presents a well-tolerated and effective option for patients with TKI-resistant CML, especially those harboring the T315I mutation. Its safety profile is distinct from other TKIs. While it demonstrates a notable incidence of hematologic toxicities, particularly thrombocytopenia, and unique non-hematologic effects like skin hyperpigmentation and hypertriglyceridemia, it appears to have a lower risk of the severe vascular occlusive events associated with ponatinib and the pleural effusions seen with dasatinib. The choice of TKI for a patient with CML requires careful consideration of their mutation status, prior therapies, comorbidities, and the specific safety profile of each available agent.
Olverembatinib vs. Other TKIs: A Comparative Analysis of Response Durability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the durability of response to olverembatinib versus other prominent tyrosine kinase inhibitors (TKIs) in the treatment of chronic myeloid leukemia (CML) and other relevant malignancies. The information is compiled from publicly available clinical trial data and research articles, with a focus on quantitative measures of response and detailed experimental methodologies.
Executive Summary
Olverembatinib, a third-generation BCR-ABL1 TKI, has demonstrated significant and durable efficacy in heavily pretreated CML patients, including those with the challenging T315I mutation and resistance or intolerance to prior TKIs.[1][2][3] This guide presents a comparative overview of key durability metrics for olverembatinib and other TKIs, including imatinib, nilotinib, dasatinib, bosutinib, ponatinib, and asciminib. Direct comparisons are challenging due to variations in study populations and designs; however, the presented data offers valuable insights into the long-term efficacy of these agents.
Quantitative Data Comparison
The following tables summarize key durability of response data for olverembatinib and other TKIs across various clinical trial settings.
Table 1: Durability of Response in TKI-Resistant/Intolerant CML (Chronic Phase)
| Tyrosine Kinase Inhibitor | Trial/Study | Patient Population | Key Durability Metrics | Follow-up Duration |
| Olverembatinib | HQP1351-CC-201[4] | T315I-mutated CML-CP, TKI-resistant | 36-month PFS rate: 86.3%; 36-month OS rate: 95.1% | Median: 32.7 months |
| Phase I/II[5] | T315I-mutated CML-CP | 3-year PFS probability: not specified; 3-year OS probability: not specified. Cumulative 3-year MCyR, CCyR, and MMR were 78.6%, 69.0%, and 55.9%, respectively. | Median: 37 months | |
| Ponatinib | PACE[6] | CP-CML, resistant/intolerant to dasatinib or nilotinib, or with T315I mutation | 82% of patients with MCyR at 12 months maintained response for 5 years. 59% of patients with MMR at 12 months maintained response at 5 years. | Median: 56.8 months |
| Asciminib | ASCEMBL[7] | CP-CML, ≥2 prior TKIs | Median duration of MMR not reached in either asciminib or bosutinib arm. | Median: 19.2 months |
| Phase 1[8][9] | CML-CP without T315I, ≥2 prior TKIs | 48% achieved or maintained MMR by 12 months. Of 56 patients who achieved MMR, 50 maintained or improved the response. | Median: 14 months / 5.9 years | |
| Bosutinib | Phase I/II[10][11] | CP-CML, imatinib-resistant/intolerant | Median MCyR duration not reached. Kaplan-Meier estimated probability of maintaining MCyR at 6 years was 71%. | Median: 53.7 months |
| BYOND[12] | Pretreated CML | Median duration of treatment: 40.9 months. | Median: 47.8 months | |
| Dasatinib | START-C & START-R[13] | CML-CP, imatinib-resistant/intolerant | 84% of imatinib-resistant patients who achieved MCyR maintained it at 24 months. 97% of imatinib-intolerant patients who achieved MCyR maintained it at 24 months. | >2 years |
CML-CP: Chronic Myeloid Leukemia-Chronic Phase; TKI: Tyrosine Kinase Inhibitor; PFS: Progression-Free Survival; OS: Overall Survival; MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
Table 2: Durability of Response in Newly Diagnosed CML (Chronic Phase)
| Tyrosine Kinase Inhibitor | Trial/Study | Key Durability Metrics | Follow-up Duration |
| Imatinib | IRIS[14] | 8-year OS rate: 85%. | 8 years |
| Nilotinib | GIMEMA CML 0307[15] | 10-year OS and PFS were 94.5%. 24.7% of patients were in treatment-free remission. | 10 years |
| Dasatinib | DASISION[16] | Higher rates of CCyR and MMR with dasatinib were maintained at 3 years compared to imatinib. | 3 years |
OS: Overall Survival; PFS: Progression-Free Survival; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
Experimental Protocols and Methodologies
The data presented in this guide is derived from various clinical trials. The general methodologies for assessing the durability of response in these trials are outlined below.
General Clinical Trial Design for TKI Efficacy in CML:
-
Patient Population: Patients are typically enrolled based on their CML phase (chronic, accelerated, or blast phase), prior TKI exposure and response (newly diagnosed, resistant, or intolerant), and in some cases, specific BCR-ABL1 mutations (e.g., T315I).
-
Treatment: Patients receive the investigational TKI at a specified dose and schedule. Dose adjustments may be permitted based on tolerance and response.
-
Response Assessment:
-
Hematologic Response: Evaluated by complete blood counts. A complete hematologic response (CHR) is the normalization of blood cell counts.
-
Cytogenetic Response: Assessed by chromosome analysis of bone marrow cells to determine the percentage of Philadelphia chromosome-positive (Ph+) cells. Responses are categorized as complete (CCyR; 0% Ph+ cells), partial (PCyR; 1-35% Ph+ cells), or major (MCyR; 0-35% Ph+ cells).
-
Molecular Response: Measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the levels of BCR-ABL1 transcripts in the peripheral blood. Responses are defined by the International Scale (IS) and include major molecular response (MMR; BCR-ABL1 ≤0.1% IS) and deeper molecular responses (MR4, MR4.5).
-
-
Durability Endpoints:
-
Duration of Response: The time from the initial achievement of a response to disease progression or death.
-
Progression-Free Survival (PFS): The time from the start of treatment to disease progression or death from any cause.
-
Overall Survival (OS): The time from the start of treatment to death from any cause.
-
Example Experimental Workflow for Assessing TKI Response:
Caption: A generalized workflow for clinical trials evaluating TKI durability.
Signaling Pathways and Mechanisms of Action
TKIs function by inhibiting the kinase activity of the BCR-ABL1 oncoprotein, which is the primary driver of CML. Olverembatinib is a potent inhibitor of both native and mutated forms of BCR-ABL1, including the T315I mutation that confers resistance to many other TKIs.[1][17]
BCR-ABL1 Signaling Pathway and TKI Inhibition:
Caption: The BCR-ABL1 signaling pathway and points of TKI inhibition.
Mechanisms of TKI Resistance
Resistance to TKIs can occur through BCR-ABL1-dependent or -independent mechanisms.[18][19][20][21] Olverembatinib is designed to overcome many of the BCR-ABL1-dependent resistance mechanisms, particularly the T315I mutation.[1][17]
Mechanisms of Resistance to Tyrosine Kinase Inhibitors:
Caption: Key mechanisms leading to TKI resistance in CML.
Conclusion
Olverembatinib has demonstrated a durable response in a challenging, heavily pretreated CML patient population, including those with the T315I mutation. While direct comparative trials are limited, the available data suggests that olverembatinib offers a promising and lasting treatment option for patients who have developed resistance or intolerance to other TKIs. Continued long-term follow-up from ongoing studies will be crucial to further solidify its position in the CML treatment landscape. Researchers and drug development professionals should consider the specific patient characteristics and resistance profiles when evaluating the potential of olverembatinib and other TKIs.
References
- 1. Frontiers | A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia [frontiersin.org]
- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]
- 6. mdlinx.com [mdlinx.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Asciminib monotherapy in patients with CML-CP without BCR::ABL1 T315I mutations treated with at least two prior TKIs: 4-year phase 1 safety and efficacy results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Factors influencing long‐term efficacy and tolerability of bosutinib in chronic phase chronic myeloid leukaemia resistant or intolerant to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment-free remission in chronic myeloid leukemia patients treated front-line with nilotinib: 10-year followup of the GIMEMA CML 0307 study | Haematologica [haematologica.org]
- 16. ashpublications.org [ashpublications.org]
- 17. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Olverembatinib Demonstrates Superior Efficacy in Ponatinib-Intolerant CML Models
A comprehensive analysis of preclinical and clinical data reveals olverembatinib as a potent therapeutic alternative for patients with chronic myeloid leukemia (CML) who have developed resistance or intolerance to ponatinib. This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of olverembatinib and ponatinib, supported by experimental data and protocols relevant to researchers and drug development professionals.
Olverembatinib, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has shown significant promise in overcoming the challenges of TKI resistance in CML, particularly in patients who have failed prior therapies, including the potent third-generation TKI, ponatinib.[1][2][3] Clinical data demonstrates that olverembatinib is effective in heavily pretreated CML patients, including those with the challenging T315I mutation, which confers resistance to many other TKIs.[4][5][6]
Comparative Efficacy in Ponatinib-Failed Patients
Clinical studies have provided robust data on the efficacy of olverembatinib in patients who were previously treated with ponatinib. A key phase 1b clinical trial demonstrated that olverembatinib elicited significant cytogenetic and molecular responses in this patient population.[1][7]
| Efficacy Endpoint | Olverembatinib in Ponatinib-Failed Patients | Reference |
| Complete Cytogenetic Response (CCyR) | 53.6% - 58% | [4][5][7][8][9] |
| Major Molecular Response (MMR) | 36.7% - 42% | [4][5][7][8][9] |
| MMR in Ponatinib-Resistant Patients | 43% - 47.8% | [8][9] |
| MMR in Ponatinib-Intolerant Patients | 16.7% - 17% | [8][9] |
These findings are particularly noteworthy as they indicate olverembatinib's ability to induce deep and durable responses in a patient population with limited treatment options.[3] The responses were observed irrespective of the T315I mutation status, highlighting the broad activity of olverembatinib.[4][5]
Mechanism of Action and Resistance Profile
Ponatinib is a potent pan-BCR-ABL1 inhibitor, effective against many mutations, including the T315I "gatekeeper" mutation.[6][10][11] It functions by binding to the ATP-binding site of the BCR-ABL1 kinase, preventing its activity and downstream signaling that drives leukemic cell proliferation.[10][12] However, resistance to ponatinib can emerge, often through compound mutations in the BCR-ABL1 kinase domain.[6][13]
Olverembatinib also targets the BCR-ABL1 kinase but was designed to overcome ponatinib resistance.[8][14] It binds tightly to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the BCR-ABL1 kinase, including the T315I mutant.[8][14] This dual binding capability may contribute to its efficacy in cases where ponatinib, which primarily binds to the inactive conformation, is less effective.[14] Preclinical data has shown that olverembatinib has more potent activity against a range of BCR-ABL1 mutations, including compound mutations, compared to ponatinib.[7]
BCR-ABL1 Signaling Pathway and TKI Inhibition
Safety and Tolerability Profile
While both ponatinib and olverembatinib are effective, their safety profiles are a critical consideration. Ponatinib has been associated with a risk of arterial occlusive events (AOEs).[6] In a phase 1b trial, treatment-related AOEs with olverembatinib were infrequent (3%) and of mild to moderate grade.[4][8]
The most common treatment-emergent adverse events (TEAEs) for olverembatinib include elevated blood creatine phosphokinase and thrombocytopenia.[1][4][5] Hematologic TEAEs such as thrombocytopenia, neutropenia, and anemia have also been reported.[8] It is important to note that the patient population in these studies was heavily pretreated, which can influence the incidence of adverse events.[4][5]
| Adverse Event (Any Grade) | Olverembatinib | Reference |
| Elevated Blood Creatine Phosphokinase | 39% | [1] |
| Thrombocytopenia | 29% | [1][8] |
| Nausea | ≥20% | [8] |
| Fatigue | ≥20% | [8] |
| Elevated Transaminase Levels | ≥20% | [8] |
| Neutropenia | 19% | [8] |
| Anemia | 10% | [8] |
Experimental Protocols
To validate the efficacy of TKIs like olverembatinib in a research setting, several key experiments are typically performed.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of CML cells by 50% (IC50).
Methodology:
-
Cell Culture: CML cell lines (e.g., Ba/F3 cells engineered to express various BCR-ABL1 mutations) are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., olverembatinib, ponatinib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 is calculated using non-linear regression analysis. In vitro data has shown olverembatinib to be more potent than ponatinib in inhibiting the proliferation of Ba/F3 cells with a range of BCR::ABL1 kinase domain mutants.[7]
Workflow for In Vitro Cell Proliferation Assay
Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of the TKI on the enzymatic activity of the BCR-ABL1 kinase.
Methodology:
-
Enzyme and Substrate: Recombinant BCR-ABL1 kinase (wild-type and mutants) and a suitable substrate peptide are used.
-
Inhibitor Addition: The kinase is pre-incubated with varying concentrations of the TKI.
-
Kinase Reaction: The reaction is initiated by adding ATP. The kinase phosphorylates the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50. Preclinical testing of ponatinib involved demonstrating its ability to decrease autophosphorylation of the BCR-ABL kinase.[6]
Conclusion
Olverembatinib represents a significant advancement in the treatment of CML, particularly for patients who have developed resistance or intolerance to ponatinib.[2][3] Its potent and broad activity against various BCR-ABL1 mutations, including the T315I and compound mutations, translates into high rates of cytogenetic and molecular responses in a heavily pretreated patient population.[4][5][7] The favorable safety profile, with a lower incidence of serious arterial occlusive events compared to historical data for ponatinib, further enhances its clinical utility.[4][8] For researchers and drug developers, the distinct mechanism of action and superior preclinical potency of olverembatinib underscore its potential as a cornerstone therapy in the management of resistant CML.[7][8][14]
References
- 1. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 5. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]
- 6. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live from ASH 2024 | 1.5-Year Follow-Up Data from a Global Study of Olverembatinib Reaffirms Potential in Overcoming Resistance/Intolerance to Ponatinib or Asciminib [prnewswire.com]
- 10. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to ponatinib therapy in chronic myeloid leukemia - Thomas O'Hare [grantome.com]
- 14. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
Independent Validation of Olverembatinib Dimesylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of olverembatinib dimesylate with other therapeutic alternatives for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). The information is supported by experimental data from clinical trials to aid in the independent validation of published findings.
Mechanism of Action
Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Its mechanism involves selectively binding to and inhibiting the kinase activity of the BCR-ABL1 fusion protein, including the T315I mutation which confers resistance to many other TKIs.[1][2] By blocking this activity, olverembatinib disrupts downstream signaling pathways essential for the survival and proliferation of leukemic cells, ultimately inducing programmed cell death (apoptosis).[1][3]
Signaling Pathway Diagram
Caption: Olverembatinib's inhibition of BCR-ABL1 kinase activity.
Comparative Efficacy Data
The following tables summarize the efficacy of olverembatinib in comparison to other prominent TKIs, ponatinib and asciminib, in patients with CML.
Table 1: Efficacy of Olverembatinib in TKI-Resistant Chronic Phase CML (CP-CML)
| Clinical Trial | Patient Population | N | Major Cytogenetic Response (MCyR) Rate | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate |
| Phase 2 (NCT03883087) [4][5] | CP-CML with T315I mutation | 121 | 79.3% | 69.4% | 55.6% |
| Phase 1b (NCT04260022) [6] | Heavily pretreated CP-CML | 51 | - | ~61% | ~42% |
| Chinese Phase 2 (NCT04126681) [4] | TKI-resistant/intolerant CP-CML | 96 | - | - | - |
Table 2: Efficacy of Ponatinib in TKI-Resistant CP-CML (PACE Trial)
| Patient Population | N | MCyR Rate (at 12 months) | CCyR Rate (at 5 years) | MMR Rate (at 5 years) |
| CP-CML resistant/intolerant to dasatinib/nilotinib or with T315I mutation[7][8] | 267 | 55% | 54% | 40% |
| T315I-mutated CP-CML[7] | - | 70% | 69% | - |
Table 3: Efficacy of Asciminib in Heavily Pretreated CP-CML (ASC4FIRST Trial)
| Patient Population | N | MMR Rate (at 48 weeks) |
| Newly diagnosed Ph+ CML-CP[9][10] | 405 | 68% (vs. 49% for investigator-selected TKIs) |
Comparative Safety Data
Table 4: Common Treatment-Related Adverse Events (TRAEs)
| Drug | Most Common TRAEs (All Grades) | Grade ≥3 TRAEs |
| Olverembatinib | Thrombocytopenia, anemia, leukopenia, neutropenia, skin hyperpigmentation.[11][12] | Thrombocytopenia.[11][12] |
| Ponatinib | Rash, abdominal pain, thrombocytopenia, headache, dry skin, constipation.[8] | Arterial Occlusive Events (AOEs).[8] |
| Asciminib | Musculoskeletal pain, rash, fatigue, upper respiratory tract infection, headache, abdominal pain, diarrhea.[10] | - |
Experimental Protocols
Olverembatinib Pivotal Trials (NCT03883087 & NCT03883100)
These were open-label, single-arm, multicenter Phase 2 clinical studies conducted in China.[13][14][15][16]
-
Objective: To evaluate the efficacy and safety of olverembatinib in patients with TKI-resistant CML. NCT03883087 focused on chronic phase (CP-CML) patients with the T315I mutation, while NCT03883100 focused on accelerated phase (AP-CML) patients with the T315I mutation.[13][14][15][16]
-
Intervention: Olverembatinib was administered orally at a starting dose of 40 mg every other day in 28-day cycles.[14]
-
Primary Endpoints:
-
Key Inclusion Criteria: Adult patients with a diagnosis of CML-CP or CML-AP with the BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.[17]
Ponatinib PACE Trial (NCT01207440)
This was a pivotal, single-arm, open-label, international, multicenter Phase 2 trial.[7][18][19]
-
Objective: To evaluate the efficacy and safety of ponatinib in patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[8][19]
-
Intervention: Ponatinib was administered orally at a starting dose of 45 mg once daily.[8][19]
-
Primary Endpoints:
-
Key Inclusion Criteria: Patients with CML (CP, AP, or BP) or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who harbored the T315I mutation.[19]
Asciminib ASC4FIRST Trial (NCT04971226)
This is a Phase 3, multicenter, open-label, randomized study.[1][20][21]
-
Objective: To compare the efficacy and safety of asciminib versus investigator-selected standard-of-care TKIs in newly diagnosed adult patients with Ph+ CML-CP.[1][21]
-
Intervention: Patients were randomized to receive either asciminib (80 mg once daily) or an investigator-selected TKI (imatinib, nilotinib, dasatinib, or bosutinib) at standard approved doses.[1]
-
Primary Endpoint: Major molecular response (MMR) rate at 48 weeks.[8]
-
Key Inclusion Criteria: Adult patients with newly diagnosed Ph+ CML-CP.[20]
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Study of Oral Asciminib Versus Other TKIs in Adult Patients With Newly Diagnosed Ph+ CML-CP [clin.larvol.com]
- 3. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Asciminib monotherapy for newly diagnosed chronic myeloid leukemia in chronic phase: the ASC4FIRST phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Phase I Trial Indicates Ponatinib May Thwart Most Resistant CML | MD Anderson Cancer Center [mdanderson.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICLUSIG (ponatinib) Pace Trial [iclusig.com]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of Olverembatinib Dimesylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides detailed, procedural information for the proper disposal of Olverembatinib dimesylate, a potent Bcr-Abl tyrosine kinase inhibitor. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes safety goggles with side-shields, protective gloves, and a suitable respirator.[1] Ensure adequate ventilation in the work area to avoid inhalation of dust or aerosols.[1][2] In case of accidental release, absorb spills with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[1][2]
Quantitative Data on Chemical Properties
While specific quantitative limits for disposal are not publicly available, understanding the chemical properties of this compound is essential for its safe management.
| Property | Value | Reference |
| Chemical Formula | C29H27F3N6O · 2CH4O3S | [2] |
| Molecular Weight | 724.77 g/mol | [2] |
| Hazard Classification | Acute toxicity, oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Note: One Safety Data Sheet classifies the compound as "Not a hazardous substance or mixture."[2] However, given the conflicting information and the potent nature of the compound, it is prudent to handle it as a hazardous substance.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[1] The following protocol provides a general framework based on established guidelines for pharmaceutical and chemical waste.
Experimental Protocol: Waste Segregation and Preparation
-
Initial Assessment : Determine if the this compound waste is in a solid, liquid (e.g., dissolved in DMSO), or contaminated material form (e.g., pipette tips, gloves).
-
Solid Waste :
-
Do not dispose of solid this compound directly into standard trash or down the drain.
-
Collect all solid waste, including unused or expired product, in a clearly labeled, sealed container designated for chemical waste.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled waste container. Do not mix with incompatible chemicals.
-
-
Contaminated Materials :
-
All materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated.
-
Place these materials in a designated, sealed waste bag or container for hazardous waste.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Olverembatinib Dimesylate
For Immediate Implementation: This document provides critical safety and logistical protocols for laboratory personnel handling Olverembatinib dimesylate. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure research environment.
This compound is a potent tyrosine kinase inhibitor, necessitating stringent handling protocols similar to those for cytotoxic and highly potent active pharmaceutical ingredients (HPAPIs).[1][2] While one safety data sheet (SDS) classifies the compound as not hazardous, another indicates it is harmful if swallowed, highlighting the need for cautious handling.[3][4] The following guidelines synthesize information from available safety data sheets and best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Engineering controls, such as fume hoods or isolators, should be the primary means of containment, with PPE serving as a critical secondary barrier.[5][6]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and cross-contamination. Regular glove changes are essential. |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes.[4] |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator is recommended. For operations with a high risk of aerosol or dust generation, a powered air-purifying respirator (PAPR) may be necessary.[4][7] | Avoids inhalation of the compound.[3] |
| Additional | Shoe covers and hairnet. | Minimizes the spread of contamination outside the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. All handling of powders should occur within a certified chemical fume hood, biological safety cabinet, or an isolator.[8]
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency Protocols
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release: In case of a spill, evacuate personnel to a safe area.[3] Use full personal protective equipment and prevent further leakage if possible.[3] Absorb solutions with an inert material and decontaminate surfaces with alcohol.[4] Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste.[9][10]
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for waste contaminated with this compound.
Key Disposal Steps:
-
Segregation: All materials that have come into contact with this compound must be segregated from other waste streams at the point of generation.[11]
-
Containers:
-
Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a rigid, puncture-resistant sharps container with a purple lid.[11]
-
Non-Sharps: Contaminated gloves, gowns, vials, and other lab consumables should be disposed of in yellow and purple-colored cytotoxic waste bags.[9]
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol.[12]
-
Storage: Store sealed waste containers in a secure, designated area accessible only to authorized personnel.[11]
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal service for high-temperature incineration.[9] A hazardous waste consignment note must accompany the waste to its final destination.[9]
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. escopharma.com [escopharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
